6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQUTJMSBGEFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94171-07-0 | |
| Record name | 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
Foreword: The Strategic Importance of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive chloromethyl group, a hydrogen-bonding pyrimidinol core, and a lipophilic cyclopropyl moiety, makes it a versatile synthon for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of a robust and efficient synthesis of this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies detailed herein are designed to be both scalable and reproducible, catering to the needs of researchers and process chemists in drug development and discovery.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A sound synthetic strategy begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of this compound reveals a convergent and efficient pathway. The core pyrimidin-4-ol ring can be disconnected via the classical pyrimidine synthesis, which involves the condensation of an amidine with a β-ketoester. This leads to two primary synthons: cyclopropanecarboxamidine and a suitably functionalized four-carbon β-ketoester.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic approach is advantageous due to the ready availability of the starting materials or their straightforward preparation from simple precursors. The key bond formations are reliable and have a high tolerance for a variety of functional groups.
Synthetic Pathway and Experimental Protocols
The forward synthesis of this compound is a two-step process, commencing with the preparation of cyclopropanecarboxamidine hydrochloride, followed by its condensation with ethyl 4-chloro-3-oxobutanoate.
Step 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride
The synthesis of the amidine precursor is pivotal and can be achieved through several methods. A reliable and scalable approach involves the Pinner reaction of cyclopropanecarbonitrile. This classic transformation proceeds via the formation of an intermediate imidate, which is then converted to the amidine salt.
Reaction Scheme:
Caption: Synthesis of Cyclopropanecarboxamidine HCl.
Experimental Protocol: Pinner Reaction for Cyclopropanecarboxamidine Hydrochloride
-
Materials:
-
Cyclopropanecarbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
-
Procedure:
-
A solution of cyclopropanecarbonitrile in anhydrous diethyl ether is cooled to 0 °C in a three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved.
-
The reaction mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred overnight. The formation of a white precipitate (the Pinner salt, ethyl cyclopropanecarboximidate hydrochloride) is observed.
-
The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
The Pinner salt is then suspended in anhydrous ethanol and cooled to 0 °C.
-
Anhydrous ammonia is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the resulting crude product is triturated with diethyl ether to afford cyclopropanecarboxamidine hydrochloride as a white solid.
-
-
Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding carboxylic acid or ester. The Pinner reaction is a reliable method for the synthesis of amidines from nitriles.[1] The formation of the hydrochloride salt aids in the isolation and purification of the product and provides a stable form for the subsequent condensation step.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Diethyl Ether/Ethanol | Inert and allows for easy precipitation and handling of intermediates and products. |
| Temperature | 0 °C to Room Temperature | Controls the exothermicity of the reaction and minimizes side reactions. |
| Reagents | HCl (gas), NH₃ | Readily available and provide the necessary acidic and basic conditions for the transformation. |
Table 1: Key Parameters for the Synthesis of Cyclopropanecarboxamidine Hydrochloride.
Step 2: Condensation to form this compound
The final step in the synthesis is the cyclocondensation reaction between cyclopropanecarboxamidine hydrochloride and ethyl 4-chloro-3-oxobutanoate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the amidine and to promote the cyclization.
Reaction Scheme:
Caption: Condensation to form the target pyrimidinol.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, cyclopropanecarboxamidine hydrochloride is added portion-wise at room temperature.
-
The mixture is stirred for a short period to allow for the formation of the free amidine.
-
Ethyl 4-chloro-3-oxobutanoate is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
-
Causality and Self-Validation: The use of a strong base like sodium ethoxide is essential to deprotonate the amidine hydrochloride and to catalyze the condensation and subsequent cyclization. The reaction proceeds through a series of well-understood steps, including nucleophilic attack of the amidine on the keto-ester, followed by intramolecular cyclization and elimination of ethanol and water. Acidification of the reaction mixture after completion is necessary to protonate the pyrimidinolate and precipitate the desired pyrimidin-4-ol product.
| Parameter | Value | Rationale |
| Base | Sodium Ethoxide | A strong, non-nucleophilic base that is compatible with the solvent and effectively promotes the reaction. |
| Solvent | Ethanol | A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. |
| Work-up | Acidification | Ensures the product is in its neutral, less soluble form for efficient isolation by precipitation. |
Table 2: Key Parameters for the Synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the cyclopropyl, chloromethyl, and pyrimidine ring protons with the correct chemical shifts and coupling patterns.
-
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
Hydrogen Chloride and Ammonia: These are corrosive and toxic gases and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (if used as an alternative chlorinating agent): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[3][4]
-
Sodium Ethoxide: A strong base that is flammable and corrosive. Handle in an inert atmosphere and away from sources of ignition.
-
Chlorinated Organic Compounds: The final product and intermediates are chlorinated organic compounds and should be handled with care, assuming they are potentially toxic and irritant.
Conclusion
The synthesis of this compound presented in this guide is a robust and efficient method that relies on well-established chemical transformations. By carefully controlling the reaction conditions and adhering to the detailed protocols, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs. The provided rationale for each experimental choice is intended to empower the user to troubleshoot and adapt the synthesis as required, ensuring a high degree of success and scientific integrity.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. Available from: [Link]
- Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide.
-
Liu, J. et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Medicinal Chemistry. Available from: [Link]
-
Chemdad. Cyclopropane-1-carboximidamide hydrochloride. Available from: [Link]
-
Reddit. Help with thionyl chloride halogenation. Available from: [Link]
-
J. Braz. Chem. Soc. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Available from: [Link]
- Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
-
PubMed. Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide. Available from: [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
Foreword: Charting the Unknown
In the landscape of medicinal chemistry and materials science, novel heterocyclic compounds serve as the foundational scaffolds for innovation. 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol (CAS No. 94171-07-0) represents one such molecule—a promising building block by virtue of its reactive chloromethyl group, its cyclopropyl moiety known to enhance metabolic stability, and the versatile pyrimidin-4-ol core.[1][2] However, a comprehensive, publicly available dataset detailing its fundamental physicochemical properties is conspicuously absent.
This guide, therefore, deviates from a standard data sheet. It is structured as an exhaustive methodological framework, designed for the research scientist. We will not merely list properties; we will delineate the precise experimental pathways and analytical logic required to determine them from first principles. This document serves as a self-validating system, empowering researchers to generate a complete physicochemical profile of this compound, ensuring data integrity and reproducibility. We will explore the causality behind each experimental choice, providing the technical insights necessary for robust characterization.
Section 1: Chemical Identity and Structural Nuances
A complete understanding of a molecule begins with its unambiguous identification and the appreciation of its structural subtleties.
Core Identification
The fundamental identifiers for this compound are summarized below. This data provides the baseline for all subsequent analytical work.
| Property | Value | Source |
| CAS Number | 94171-07-0 | Arctom |
| Molecular Formula | C₈H₉ClN₂O | Arctom[1] |
| Molecular Weight | 184.6 g/mol | Arctom[1] |
| Canonical SMILES | C1CC1C2=NC(=O)C=C(N=2)CCl | Arctom[1] |
| InChI Key | BMLCQHXPAJVVJH-UHFFFAOYSA-N | Sigma-Aldrich |
The Critical Role of Tautomerism
A key structural feature of pyrimidin-4-ols is their capacity to exist in tautomeric forms: the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form, specifically a pyrimidin-4(1H)-one or pyrimidin-4(3H)-one. This equilibrium is not a trivial academic point; it fundamentally influences the molecule's hydrogen bonding capability, polarity, pKa, and spectral characteristics. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent environment. Any analytical investigation must proceed with this equilibrium in mind.
Caption: Keto-enol tautomerism of the pyrimidin-4-ol core.
Section 2: Spectroscopic Signature for Structural Verification
Before measuring physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed. Spectroscopic analysis provides a molecular fingerprint. The following sections outline the expected spectral characteristics and the protocols to obtain them.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.
-
Predicted ¹H NMR Signals:
-
Cyclopropyl Protons: A complex multiplet system in the upfield region (approx. 0.8-1.5 ppm).
-
Chloromethyl Protons (-CH₂Cl): A singlet expected around 4.5-4.8 ppm, deshielded by the adjacent chlorine atom and the aromatic ring.
-
Pyrimidine Ring Proton: A singlet for the proton at the C5 position, expected in the aromatic region (approx. 6.0-6.5 ppm). Its exact shift will be sensitive to the tautomeric form and solvent.
-
OH/NH Proton: A broad, exchangeable singlet. Its chemical shift is highly variable depending on concentration, solvent, and temperature.
-
-
Predicted ¹³C NMR Signals:
-
Cyclopropyl Carbons: Signals in the upfield region (approx. 5-15 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal around 40-50 ppm.
-
Pyrimidine Ring Carbons: Multiple signals in the range of 100-170 ppm. The C4 (bearing the -OH group) and C6 (bearing the -CH₂Cl group) carbons will be significantly downfield.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyrimidinols as it can help in observing exchangeable protons like -OH and -NH.[3]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be sufficient.
-
2D NMR (Optional but Recommended): If signal assignment is ambiguous, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HETCOR (to correlate protons with their directly attached carbons).[4]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the elemental composition through isotopic patterns.
-
Expected Molecular Ion Peak: The primary expectation is the molecular ion (M⁺˙). However, the most critical diagnostic feature will be the isotopic pattern caused by the chlorine atom. Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5][6]
-
Isotopic Signature: This natural abundance results in two distinct peaks in the molecular ion region:
-
An M⁺ peak corresponding to the molecule containing ³⁵Cl.
-
An M+2 peak, two m/z units higher, corresponding to the molecule containing ³⁷Cl.
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 .[5][6] This signature is a definitive confirmation of the presence of a single chlorine atom in the molecule.
-
Experimental Protocol: MS Analysis
-
Ionization Method: Electron Ionization (EI) is a suitable technique for generating fragment ions that can aid in structural elucidation. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Sample Introduction: Introduce the sample dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Analysis: Analyze the high-resolution mass spectrum to confirm the exact mass of the molecular ion, which should match the calculated value for C₈H₉ClN₂O. Critically, verify the M⁺ / M+2 isotopic pattern and its ~3:1 intensity ratio.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and valuable method for identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][9]
-
Expected Absorption Bands:
-
O-H/N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group of the enol form and the N-H of the keto form.[10]
-
C-H Stretching: Signals around 2850-3100 cm⁻¹ for the cyclopropyl and aromatic C-H bonds.
-
C=O Stretching (Keto form): A strong, sharp absorption band around 1650-1700 cm⁻¹ would be strong evidence for the presence of the keto tautomer.[11]
-
C=N and C=C Stretching (Ring): Multiple bands in the 1500-1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.[8]
-
C-Cl Stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.[10]
-
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most straightforward. Place a small amount of the dry, pure powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups to confirm their presence.
Section 3: Determination of Core Physicochemical Properties
With the structure confirmed, the next phase is to quantify the key physicochemical properties that govern the molecule's behavior in various systems.
Melting Point (Mp)
The melting point is a fundamental indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Profile
Solubility is a critical parameter for drug development, influencing formulation, administration, and bioavailability. A systematic approach is required to build a comprehensive solubility profile.[12]
Caption: Decision workflow for systematic solubility testing.
Experimental Protocol: Qualitative Solubility Testing [13][14]
-
Setup: For each solvent, place ~25 mg of the compound into a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, hexane) in 0.25 mL portions, up to a total of 0.75 mL.
-
Mixing: After each addition, shake the tube vigorously for 30-60 seconds.
-
Observation: Classify the compound as "soluble" if it completely dissolves. Classify as "insoluble" if any solid remains.
-
Interpretation:
-
Solubility in 5% HCl: Indicates the presence of a basic functional group (likely the pyrimidine ring nitrogens).[14]
-
Solubility in 5% NaOH: Indicates an acidic functional group. The pyrimidin-4-ol is expected to be acidic.
-
Solubility in 5% NaHCO₃: Differentiates between a strong acid (soluble) and a weak acid (insoluble). The pyrimidinol is likely a weak acid and may be insoluble or sparingly soluble in bicarbonate.[14]
-
Acidity Constant (pKa) Determination
The pKa value quantifies the strength of an acid or base in solution. For this molecule, we expect at least two pKa values: one for the deprotonation of the acidic pyrimidinol (-OH/-NH) group and another for the protonation of the basic ring nitrogen(s). Accurate pKa determination is vital for predicting ionization state at physiological pH, which profoundly impacts drug absorption and receptor binding.
Methodology: Potentiometric Titration [15] This is a high-precision technique for determining pKa values.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric pKa Determination
-
System Preparation: Calibrate a pH meter with at least two standard buffer solutions. Prepare a stock solution of the compound at a known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture if solubility is low. Ensure the solution is free of dissolved CO₂.
-
Titration (for acidic pKa):
-
Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Incrementally add a standardized solution of strong base (e.g., 0.1 M KOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Titration (for basic pKa):
-
Repeat the process, titrating a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the flattest region of the buffer zone. More accurately, it can be determined from the inflection point of the first derivative of the titration curve.[16]
-
Section 4: Data Consolidation
The experimental work described in this guide will generate a complete physicochemical profile. All quantitative data should be meticulously recorded and summarized for clarity and comparative analysis.
| Physicochemical Property | Experimental Value | Method Used | Notes |
| Melting Point (°C) | Capillary Method | ||
| Solubility | |||
| Water | Visual Inspection | ||
| 5% HCl | Visual Inspection | Indicates basicity | |
| 5% NaOH | Visual Inspection | Indicates acidity | |
| 5% NaHCO₃ | Visual Inspection | Differentiates acid strength | |
| Ethanol | Visual Inspection | ||
| Hexane | Visual Inspection | ||
| pKa₁ (Acidic) | Potentiometric Titration | Deprotonation of pyrimidinol | |
| pKa₂ (Basic) | Potentiometric Titration | Protonation of ring nitrogen |
Conclusion
This compound stands as a molecule of significant synthetic potential. While its properties are not yet cataloged in the literature, this guide provides the comprehensive, expert-driven framework necessary for its full and accurate physicochemical characterization. By following these self-validating protocols, researchers can move this compound from a mere catalog entry to a well-understood chemical entity, ready for rational application in drug discovery and advanced material synthesis. The emphasis on the causality behind each method ensures not only the generation of high-quality data but also a deeper understanding of the molecule's fundamental chemical nature.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available from: [Link]
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
-
Fausto, R., & Pessoa, P. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-746, 167-181. Available from: [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]
-
Quora. (2017). How can you determine the solubility of organic compounds?. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available from: [Link]
-
Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, K. E., Al-Obaid, A. R., & Al-Ghorbani, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Available from: [Link]
-
Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available from: [Link]
-
Schmidt am Busch, M., & Knapp, E. W. (2004). Accurate pKa determination for a heterogeneous group of organic molecules. Chemphyschem, 5(10), 1513-1522. Available from: [Link]
-
Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(8), 645-664. Available from: [Link]
-
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available from: [Link]
-
Popović-Nikolić, M., & Sakač, M. (2015). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Journal of the Serbian Chemical Society, 80(10), 1235-1246. Available from: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. Journal of Chemical Information and Modeling, 55(12), 2529-2540. Available from: [Link]
-
Arctom. (n.d.). This compound. Available from: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 6-(chloromethyl)-2-cyclopropyl-4-pyrimidinol [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol: A Novel Intermediate for Drug Discovery
Abstract: This technical guide provides a comprehensive analysis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol (CAS No. 94171-07-0), a heterocyclic compound with significant potential as a building block in modern drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues and fundamental principles of pyrimidine chemistry to offer a robust overview for researchers, chemists, and drug development professionals. The guide covers inferred physicochemical properties, key reactivity centers, a proposed synthetic pathway based on established methodologies, and a discussion of its potential applications in medicinal chemistry.
Introduction and Molecular Profile
This compound is a substituted pyrimidine that merges several key features of interest for medicinal chemistry: a reactive chloromethyl group for subsequent derivatization, a metabolically stable cyclopropyl moiety, and the pyrimidine core, a ubiquitous scaffold in numerous approved therapeutics. Public domain literature and extensive scientific databases currently lack detailed experimental studies specifically on this compound[1]. However, by examining its structural components and analogous compounds, we can construct a detailed profile of its likely chemical behavior and utility.
The primary value of this molecule lies in its potential as a bifunctional intermediate. The chloromethyl group serves as a reactive handle for introducing the 2-cyclopropyl-4-hydroxypyrimidine scaffold into larger, more complex molecules through nucleophilic substitution.
Physicochemical and Structural Data
The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, a common characteristic for hydroxypyrimidines that significantly influences their reactivity and hydrogen bonding capabilities[2].
Caption: Tautomeric equilibrium of this compound.
Quantitative data, sourced from supplier information and predictive models, are summarized below.
| Property | Value | Source |
| CAS Number | 94171-07-0 | Arctom[3] |
| Molecular Formula | C₈H₉ClN₂O | PubChem[1] |
| Molecular Weight | 184.62 g/mol | Santa Cruz Biotechnology[4] |
| Monoisotopic Mass | 184.04034 Da | PubChem[1] |
| XlogP (Predicted) | 0.1 | PubChem[1] |
| InChIKey | QAQUTJMSBGEFAX-UHFFFAOYSA-N | PubChem[1] |
Predicted Collision Cross Section (CCS) Data (Ų)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.04762 | 138.8 |
| [M+Na]⁺ | 207.02956 | 150.6 |
| [M-H]⁻ | 183.03306 | 142.4 |
Data calculated using CCSbase and reported by PubChem[1].
Reactivity and Synthetic Utility
The synthetic value of this compound is dictated by two primary reactive centers: the exocyclic chloromethyl group and the pyrimidine ring itself.
The Chloromethyl Group: A Versatile Electrophile
The C-Cl bond in the chloromethyl group is polarized and susceptible to nucleophilic attack. This makes the compound an excellent alkylating agent for a wide variety of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its function as a synthetic intermediate.
In a study of a related pyrazolo[3,4-d]pyrimidine system containing both a chloro-substituent on the ring and a chloromethyl group, nucleophilic substitution with methylamine occurred selectively at the ring's chloro position[5]. However, the chloromethyl group is well-established as a reactive site for introducing functionality. This allows for the covalent linkage of the pyrimidine scaffold to other molecules of interest, a common strategy in the synthesis of pharmaceutical agents.
Caption: Nucleophilic substitution at the chloromethyl group.
The Pyrimidine Core: A Privileged Scaffold
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous antiviral, anticancer, and antibacterial drugs. Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as a rigid framework to orient functional groups for optimal interaction with biological targets. The 2-cyclopropyl substituent is particularly noteworthy, as cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability and improve binding affinity by restricting conformational flexibility.
Proposed Synthesis Protocol
While a specific synthesis for this compound is not published, a robust and logical pathway can be proposed based on well-established pyrimidine synthesis methods, particularly those described for structurally similar compounds like 6-(chloromethyl)-2-(methylthio)pyrimidin-4-ol[2]. The core of this strategy is the condensation of an amidine with a β-ketoester derivative.
Step-by-Step Proposed Methodology
Step 1: Formation of Cyclopropanecarboximidamide (Cyclopropyl Amidine) This step involves the conversion of cyclopropanecarbonitrile to the corresponding amidine, typically as a hydrochloride salt. This can be achieved via the Pinner reaction or similar methods.
Step 2: Condensation Reaction The key step is the base-catalyzed condensation of cyclopropanecarboximidamide with ethyl 4-chloroacetoacetate. This reaction directly constructs the pyrimidinone ring.
-
Reagents: Cyclopropanecarboximidamide hydrochloride, ethyl 4-chloroacetoacetate, a suitable base (e.g., sodium ethoxide in ethanol).
-
Causality: Sodium ethoxide serves as a strong base to deprotonate the amidine, activating it for nucleophilic attack on the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, eliminating ethanol and forming the heterocyclic ring. This is a classic and highly reliable method for pyrimidine synthesis.
Step 3: Isolation and Purification The resulting product, this compound, would likely precipitate from the reaction mixture upon acidification or cooling. Purification can be achieved through recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of the title compound.
Potential Applications in Drug Development
The true potential of this compound is as a strategic intermediate. Its structure is reminiscent of intermediates used in the synthesis of potent, targeted therapeutics. For instance, the related compound 6-chloromethyluracil is a key intermediate in the synthesis of Tipiracil, a thymidine phosphorylase inhibitor used in combination cancer therapy[2].
It is plausible that this compound could be used to synthesize novel inhibitors of kinases, polymerases, or other enzymes where a pyrimidine scaffold is known to confer activity. The workflow would involve reacting the chloromethyl group with a nucleophilic site on another pharmacophore to create a larger, more complex drug candidate. The cyclopropyl group would be an attractive feature for optimizing the pharmacokinetic profile of the resulting molecule.
Conclusion
While this compound remains an under-characterized molecule in formal scientific literature, its structure provides a clear blueprint for its reactivity and utility. As a stable, functionalized pyrimidine, it represents a valuable building block for medicinal chemists. The proposed synthetic route is based on reliable and scalable chemical transformations, suggesting that the compound can be readily prepared for research and development purposes. This guide provides a foundational, authoritative framework to stimulate further investigation into this promising intermediate and its application in the discovery of novel therapeutics.
References
- Process for the synthesis of 6-chloromethyluracil.
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
CAS NO. 94171-07-0 | this compound. Arctom, Inc. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI (Multidisciplinary Digital Publishing Institute). [Link]
- Synthesis of chlorinated pyrimidines.
-
Pseudonatural Products for Chemical Biology and Drug Discovery. PubMed Central, National Institutes of Health. [Link]
- Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine.
- Process for the preparation of chloropyrimidines.
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
- Synthesis of chlorinated pyrimidines.
-
Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. MDPI (Multidisciplinary Digital Publishing Institute). [Link]
Sources
reactivity of the chloromethyl group in pyrimidines
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyrimidines
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of chloromethylated pyrimidines, a class of chemical intermediates pivotal to modern drug discovery and development. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a chloromethyl group serves as a versatile anchor point for molecular elaboration. This document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental design. We will dissect the electronic factors governing the reactivity of the C-Cl bond, detail the kinetics and mechanisms of nucleophilic substitution, provide robust, step-by-step protocols for key transformations, and offer a systematic troubleshooting guide. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of chloromethyl pyrimidines with a high degree of predictability and success.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules, including several FDA-approved drugs. Its prevalence stems from its role as a fundamental component of nucleobases and its ability to participate in hydrogen bonding and other key interactions within biological targets. A significant number of pyrimidine-based compounds exert their therapeutic effects by targeting crucial enzymes like protein kinases, whose dysregulation is a hallmark of diseases such as cancer.
The utility of the pyrimidine scaffold is vastly expanded by its functionalization. The introduction of a chloromethyl group transforms the pyrimidine into a highly valuable, electrophilic building block. This reactive handle allows for the facile and targeted introduction of a diverse array of molecular fragments through nucleophilic substitution, making compounds like 2-(chloromethyl)pyrimidine hydrochloride indispensable intermediates in the synthesis of compound libraries for high-throughput screening and lead optimization programs.
Chapter 1: The Physicochemical Landscape of Chloromethyl Pyrimidines
Molecular Structure and Electronic Properties
The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the pyrimidine ring. The two nitrogen atoms within the aromatic ring are strongly electron-withdrawing, which creates an electron-deficient (π-deficient) system. This has a profound effect on the attached chloromethyl group.
The primary consequence is the enhancement of the electrophilicity of the methylene carbon (the carbon atom of the -CH₂Cl group). The inductive pull of the pyrimidine ring draws electron density away from this carbon, making it significantly more susceptible to attack by nucleophiles. This activation is analogous to that seen in benzylic halides, such as benzyl chloride, positioning the chloromethyl group as a prime site for SN2 reactions.
The Impact of the Hydrochloride Salt Form
Chloromethyl pyrimidines are frequently supplied and handled as hydrochloride salts, for example, 2-(chloromethyl)pyrimidine · HCl. This is a critical consideration for experimental design. In this salt form, one of the ring nitrogens is protonated. This protonation exacerbates the electron-withdrawing nature of the ring, making it even more electron-deficient. While this might intuitively seem to further activate the methylene carbon, it can paradoxically lead to decreased reactivity in SN2 reactions if not properly addressed.
Causality: The successful departure of the chloride leaving group in an SN2 reaction involves a transition state where electron density is being redistributed. An overly electron-deficient ring can destabilize this transition state. More importantly, the nucleophile, which is often a base, will preferentially react with the acidic proton on the pyrimidine ring rather than attacking the electrophilic carbon. Therefore, neutralization of the hydrochloride salt with a non-nucleophilic base is a mandatory first step in nearly all substitution reactions.
Chapter 2: Core Reactivity - The Bimolecular Nucleophilic Substitution (SN2) Mechanism
The dominant reaction pathway for chloromethyl pyrimidines is the bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride ion and inversion of stereochemistry (if the carbon were chiral).
Diagram: The SN2 Reaction Mechanism
Below is a diagram illustrating the general workflow for this key reaction.
Caption: General SN2 mechanism for nucleophilic substitution on a chloromethyl pyrimidine.
Benchmarking Reactivity
To provide a practical context for its reactivity, 2-(chloromethyl)pyrimidine can be compared to benzyl chloride. Both are benzylic-type halides. However, the pyrimidine derivative is generally more reactive in SN2 displacements.
Expertise & Causality: The increased reactivity is due to the superior electron-withdrawing capacity of the diazine (pyrimidine) ring compared to the phenyl ring of benzyl chloride. This heightened inductive effect makes the methylene carbon in the pyrimidine derivative more electrophilic and thus a "harder" electrophilic center, accelerating the rate of attack by most common nucleophiles.
| Compound | Relative SN2 Rate (Estimate) | Key Electronic Feature |
| Benzyl Chloride | 1.0 (Baseline) | Phenyl ring (moderately activating) |
| 2-(Chloromethyl)pyrimidine | > 1.0 | Pyrimidine ring (strongly activating) |
Note: The relative rate is an estimation based on the established principles of physical organic chemistry. Actual kinetic data will vary with the specific nucleophile and reaction conditions.
Chapter 3: A Practical Guide to Nucleophilic Substitution Reactions
Successful synthesis requires careful selection of reagents and conditions. The following protocols are self-validating systems designed for high conversion and minimal side products.
General Experimental Workflow
The workflow for substituting the chloromethyl group is consistent across different nucleophiles.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Protocol 1: N-Alkylation with Amines
This is a fundamental transformation for building molecules with potential biological activity, such as kinase inhibitors.
-
Objective: To synthesize 2-((arylamino)methyl)pyrimidine derivatives.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline or aliphatic amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Step-by-Step Methodology:
-
To a stirred solution of the amine (1.1 eq) in anhydrous DMF, add the base (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes. Causality: This pre-stirring ensures the amine is free and the base is well-dispersed to immediately neutralize the HCl generated.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture. An exotherm may be observed.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: S-Alkylation with Thiols
Thioether derivatives of pyrimidines have shown significant potential as antimicrobial agents.
-
Objective: To synthesize pyrimidine thioethers.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted thiophenol (1.0 eq)
-
Sodium hydroxide (1.1 eq) or Potassium Carbonate (2.0 eq)
-
Ethanol or DMF
-
-
Step-by-Step Methodology:
-
Dissolve the thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise and stir for 30 minutes at room temperature to form the thiolate. Causality: The thiolate is a much stronger nucleophile than the neutral thiol, leading to a significantly faster reaction rate.
-
Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Purify the crude product via column chromatography.
-
Protocol 3: O-Alkylation with Phenols
-
Objective: To synthesize pyrimidine ether derivatives.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile
-
-
Step-by-Step Methodology:
-
To a suspension of the substituted phenol (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC. Causality: Phenols are generally weaker nucleophiles than amines or thiols, often requiring elevated temperatures to achieve a reasonable reaction rate. Acetonitrile is a suitable polar aprotic solvent for this higher temperature.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol), water, and brine before purification.
-
Chapter 4: Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Low reactivity or the formation of side products are common issues that can be systematically addressed.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Basicity: The hydrochloride salt was not fully neutralized.2. Poor Nucleophile: The attacking species has low intrinsic nucleophilicity.3. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) are solvating the nucleophile, reducing its reactivity. | 1. Use at least 2.2-2.5 equivalents of a non-nucleophilic base (K₂CO₃, DIPEA).2. Increase the reaction temperature in 10-20 °C increments. Monitor for decomposition.3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity. |
| Multiple Products / Side Reactions | 1. Competing SNAr: Under harsh conditions (high temp, strong base), nucleophilic attack on the pyrimidine ring itself can occur.2. Base is Nucleophilic: A nucleophilic base (e.g., NaOH with an amine) is competing with the intended nucleophile. | 1. Use milder reaction conditions. Lower the temperature and avoid overly strong nucleophiles where possible.2. Switch to a non-nucleophilic base such as K₂CO₃ or a sterically hindered amine base like DIPEA. |
| Decomposition | 1. High Temperature: The starting material or product is thermally unstable.2. Prolonged Heating: The product is degrading over the extended reaction time. | 1. Run the reaction at the lowest effective temperature.2. Perform a time-course study to determine the optimal reaction time and avoid prolonged heating. |
Chapter 5: Applications in Drug Discovery & Development
The primary application of these reactions is the synthesis of libraries of pyrimidine derivatives for biological screening. A key area of focus is the development of protein kinase inhibitors.
The pyrimidine core often serves as a "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of a kinase. The substituent introduced via the chloromethyl linker (the "R-group") can then be varied to occupy other pockets, thereby tuning the compound's potency and selectivity.
Diagram: Kinase Inhibitor Synthesis Workflow
Caption: From chemical intermediate to lead compound in kinase inhibitor discovery.
Conclusion
Chloromethyl pyrimidines are powerful and versatile intermediates in modern organic synthesis. Their reactivity is dominated by the SN2 mechanism, which is highly influenced by the electronic properties of the pyrimidine ring. A thorough understanding of these properties, coupled with rational choices of base, solvent, and temperature, enables the efficient synthesis of a vast array of functionalized molecules. By following the validated protocols and systematic troubleshooting logic presented in this guide, researchers can effectively harness the synthetic potential of these building blocks to accelerate programs in drug discovery, agrochemicals, and materials science.
References
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers - Benchchem.
- Benchmarking the Reactivity of 2-(Chloromethyl)
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem.
- 5-(Chloromethyl)pyrimidine hydrochloride - Chem-Impex.
- An In-depth Technical Guide to 2-(Chloromethyl)
- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem.
Introduction: The Significance of the 2-Cyclopropylpyrimidin-4-ol Scaffold
An In-depth Technical Guide to the Structural Elucidation of 2-Cyclopropylpyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The introduction of a cyclopropyl group at the 2-position of the pyrimidin-4-ol core introduces a unique conformational rigidity and lipophilicity, which can significantly influence the compound's binding affinity to biological targets and its pharmacokinetic profile. As such, derivatives of 2-cyclopropylpyrimidin-4-ol are of considerable interest in modern drug discovery.
The precise determination of the chemical structure of these derivatives is a critical step in the drug development pipeline. An unambiguous structural assignment is essential for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements. This guide provides a comprehensive overview of the modern analytical techniques employed for the structural elucidation of 2-cyclopropylpyrimidin-4-ol derivatives, with a focus on the practical application and interpretation of spectroscopic and crystallographic data.
A Multi-faceted Approach to Structural Elucidation
The definitive structural characterization of novel 2-cyclopropylpyrimidin-4-ol derivatives is rarely accomplished with a single analytical technique. Instead, a synergistic approach combining several spectroscopic and analytical methods is employed to build a comprehensive and self-validating structural picture. The primary techniques in the chemist's arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum.
-
2D Spectra Acquisition: Acquire HSQC, HMBC, and COSY spectra. The parameters for these experiments should be optimized based on the specific instrument and sample.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, pick peaks, and analyze the correlations in the 2D spectra to assemble the structure.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.
-
Causality in Ionization Technique: The choice of ionization method is crucial for obtaining a clear molecular ion peak. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like pyrimidinols, often yielding a strong protonated molecule peak ([M+H]⁺). Electron ionization (EI) is a higher-energy technique that can provide valuable fragmentation information but may not always show a prominent molecular ion peak.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the structure. For 2-cyclopropylpyrimidin-4-ol derivatives, characteristic fragmentation patterns may include the loss of the cyclopropyl group or fragmentation of the pyrimidine ring.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion and Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
Data Analysis: Determine the exact mass from the HRMS data and use an elemental composition calculator to determine the molecular formula. Analyze the fragmentation pattern to identify characteristic losses.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry if applicable. This technique is considered the "gold standard" for structural elucidation.
-
Causality in Crystallization Technique: The ability to obtain a high-quality single crystal is often the rate-limiting step. This typically involves slow evaporation of a solvent from a concentrated solution of the pure compound, or vapor diffusion techniques. A variety of solvents and solvent mixtures should be screened to find suitable crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of 2-cyclopropylpyrimidin-4-ol derivatives relies on a holistic and self-validating approach. The combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography provides a robust and unambiguous assignment of the molecular structure. Each technique provides a unique piece of the puzzle, and the consistency of the data across all methods instills a high degree of confidence in the final structural assignment. This rigorous approach is fundamental to advancing the development of this promising class of molecules in the field of medicinal chemistry.
References
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Gupta, A., & Agarwal, D. D. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Unknown. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Unknown. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Unknown. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate.
- Unknown. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal.
- Palmer, R. A., Potter, B. S., Leach, M. J., & Chowdhry, B. Z. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5-
The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Biological Activity of Pyrimidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and numerous therapeutic agents.[1] The strategic derivatization of this privileged heterocycle offers a fertile ground for the discovery of novel drugs. Among the various substituents explored, the cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its profound and often beneficial impact on the biological activity of pyrimidine-containing compounds. This technical guide provides an in-depth exploration of the potential biological activities of cyclopropyl-substituted pyrimidines, synthesizing data from anticancer, antiviral, anti-inflammatory, and agricultural research. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts.
The Strategic Advantage of the Cyclopropyl Ring in Pyrimidine Scaffolds
The incorporation of a cyclopropyl group into a pyrimidine-based drug candidate is a deliberate design choice rooted in the unique physicochemical properties of this three-membered ring.[2] Its strained nature confers a degree of rigidity and specific electronic characteristics that can significantly influence a molecule's interaction with its biological target.[1]
Key Physicochemical Contributions of the Cyclopropyl Moiety:
-
Conformational Rigidity: The cyclopropyl group acts as a rigid linker, restricting the conformational freedom of the molecule. This can pre-organize the compound into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[2][3]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in more flexible alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can enhance the metabolic stability and in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Enhanced Potency: By providing a unique three-dimensional profile and favorable interactions with the target protein, the cyclopropyl group can lead to a significant increase in binding potency.[5]
These properties make the cyclopropyl group a valuable tool for medicinal chemists to fine-tune the pharmacological profile of pyrimidine derivatives.
Diverse Biological Activities of Cyclopropyl-Substituted Pyrimidines
The introduction of a cyclopropyl group onto the pyrimidine core has led to the discovery of compounds with a wide array of biological activities.
Anticancer Activity: Targeting Kinases and Beyond
A significant area of research has focused on cyclopropyl-pyrimidines as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6]
Mechanism of Action: Kinase Inhibition
Many cyclopropyl-pyrimidine derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The pyrimidine core often mimics the adenine ring of ATP, while the cyclopropyl group can form favorable interactions with hydrophobic regions of the kinase domain, contributing to both potency and selectivity.[7]
A prominent example is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small-cell lung cancer. The pyrimidine scaffold is a common feature in many EGFR inhibitors, and the addition of a cyclopropyl group has been explored to enhance their activity against mutant forms of the enzyme.[8][9]
Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Cyclopropyl-pyrimidine inhibitors can block this pathway at its origin.
Caption: EGFR signaling pathway and the point of inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative cyclopropyl-substituted pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| CP-1 | BTK | 0.00795 | [6] |
| CP-2 | MCF-7 (Breast) | 43.4 | [10] |
| CP-3 | MDA-MB-231 (Breast) | 35.9 | [10] |
| CP-4 | HCT-116 (Colon) | 3.94 | [11] |
| CP-5 | HepG-2 (Liver) | 3.76 | [11] |
Antiviral Activity: Inhibiting Viral Replication
Cyclopropyl-substituted pyrimidine nucleoside analogs have shown significant promise as antiviral agents. These compounds often act as chain terminators or inhibitors of viral polymerases.[12][13]
Mechanism of Action: Viral Polymerase Inhibition
Many antiviral nucleoside analogs, after being phosphorylated to their triphosphate form by cellular kinases, are incorporated into the growing viral DNA or RNA chain by the viral polymerase. The presence of the cyclopropyl group can then lead to chain termination, thus halting viral replication.[14]
Experimental Workflow: In Vitro Antiviral Assay
A common method to assess the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.
Caption: General workflow for an in vitro antiviral CPE assay.
Quantitative Data: Antiviral Activity
The following table presents the 50% effective concentration (EC50) values for several cyclopropyl-substituted pyrimidine and purine analogs against various viruses.
| Compound | Virus | EC50 (µM) | Reference |
| Z-2-amino-6-cyclopropylaminopurine analogue | HCMV | 0.4-2 | [15] |
| Z-2-amino-6-cyclopropylaminopurine analogue | MCMV | 0.6 | [15] |
| 2-amino-6-cyclopropylaminopurine derivative | HBV | 2 | [15] |
| Guanine Z-isomer 5b | HCMV | 0.27-0.49 | [16] |
| 2,6-diaminopurine 5h | HBV | 4 | [16] |
Anti-inflammatory and Other Activities
The versatility of the cyclopropyl-pyrimidine scaffold extends to other therapeutic areas, including anti-inflammatory and antibacterial applications. In the realm of agrochemicals, these compounds have been investigated as herbicides.[17][18]
Experimental Protocols
A rigorous evaluation of the biological activity of novel compounds is paramount. The following are detailed, step-by-step methodologies for key assays.
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the cyclopropyl-pyrimidine compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of cyclopropyl-substituted pyrimidines is highly dependent on the substitution pattern on both the pyrimidine and cyclopropyl rings.
Logical Relationship: SAR
The following diagram illustrates the general principles of SAR for this class of compounds.
Caption: Logical relationships in SAR studies of cyclopropyl-pyrimidines.
Key SAR Observations:
-
Position and Nature of Substituents on the Pyrimidine Ring: The type and location of substituents on the pyrimidine ring are critical for target recognition and binding. For kinase inhibitors, groups capable of forming hydrogen bonds with the hinge region of the ATP-binding site are often crucial for potent activity.
-
Stereochemistry of the Cyclopropyl Group: The stereochemistry of substituents on the cyclopropyl ring can have a dramatic effect on biological activity, as it dictates the spatial orientation of these groups and their interactions with the target.
-
Electronic Properties: The electronic nature of the substituents on both the pyrimidine and cyclopropyl rings can influence the overall electronic properties of the molecule, affecting its binding affinity and reactivity.
Conclusion and Future Directions
Cyclopropyl-substituted pyrimidines represent a promising class of compounds with a broad spectrum of biological activities. The unique properties of the cyclopropyl group provide a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of pyrimidine-based drug candidates. Future research in this area should continue to explore novel substitution patterns and delve deeper into the molecular mechanisms underlying the observed biological effects. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in the rational design of the next generation of cyclopropyl-pyrimidine therapeutics.
References
-
Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure--Activity Relationships. (1990). Acta Virologica. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]
-
A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. (2022). Signal Transduction and Targeted Therapy. [Link]
-
(Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. (1998). Antiviral Chemistry & Chemotherapy. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]
-
Cyclopropane. (n.d.). PharmaCompass. [Link]
-
Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. (2004). Journal of Medicinal Chemistry. [Link]
-
Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). bioRxiv. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Nucleosides and emerging viruses: A new story. (2021). Med. [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). Chemistry – A European Journal. [Link]
-
Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. (1968). Journal of the American Chemical Society. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. (2024). Chemistry World. [Link]
-
Schematic diagram of EGFR signaling pathway. (2019). ResearchGate. [Link]
-
Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. (2016). ResearchGate. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Conformational Analysis of Cyclopropyl Methyl Ketone. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Dose−response curves and EC50 values for derivatives. (2021). ResearchGate. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting the normal physiological (left) and oncogenic (right) events transduced by wild-type EGFR and EGFR ex20ins mutation, respectively. (2022). ResearchGate. [Link]
-
Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
-
The conformational analysis of saturated heterocycles. Part XXIII. Hexahydropyrimidines. (1970). Journal of the Chemical Society B: Physical Organic. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]
-
Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (1995). Annals of Oncology. [Link]
-
Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. (2022). Journal of Medicinal Chemistry. [Link]
-
Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. (2012). Organic Letters. [Link]
-
Quantitative Structure-Activity Relationships (QSAR). (2023). Chemistry LibreTexts. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (2023). ResearchGate. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules. [Link]
-
Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (2015). Journal of Chemical Sciences. [Link]
-
The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (2022). ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by cellular background and virus type. (2022). ResearchGate. [Link]
-
synthesis and antibacterial activity of pyrimidine derivatives. (2014). International Journal of Pharmacy. [Link]
-
Synthesis and antibacterial properties of pyrimidine derivatives. (2011). Acta Poloniae Pharmaceutica. [Link]
-
Lecture 25 Quantitative Struture Activity Relationship(QSAR). (2018). YouTube. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). Scientific Reports. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Drug Targeting. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2024). PubMed. [Link]
-
Recent innovations in crop protection research. (2024). Pest Management Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol as a synthetic intermediate
An In-depth Technical Guide to 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol as a Synthetic Intermediate
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold remains a cornerstone of molecular design, integral to a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and its bioisosteric relationship with purines. The strategic functionalization of this core is paramount for modulating pharmacological activity, and it is here that intermediates like This compound emerge as exceptionally valuable tools.
This technical guide provides an in-depth analysis of this compound, a heterocycle engineered for synthetic versatility. The molecule incorporates two key structural features that confer significant advantages in drug design:
-
The Cyclopropyl Group: This small, strained ring is a powerful modulator of physicochemical properties. It introduces conformational rigidity, can enhance metabolic stability by blocking sites of oxidation, and improves potency by optimizing interactions with target proteins.[4][5] Its inclusion is a deliberate choice to build drug-like characteristics into the molecular framework from an early synthetic stage.
-
The Chloromethyl Group: This functional group is a highly reactive and versatile electrophilic handle. It provides a direct and efficient point of attachment for a wide range of nucleophiles, enabling the facile elaboration of the pyrimidine core into more complex target molecules. This "plug-and-play" capability is essential for building chemical libraries and performing structure-activity relationship (SAR) studies.
This guide will explore the synthesis, reactivity, and practical applications of this intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The utility of any synthetic intermediate begins with a thorough understanding of its fundamental properties. This compound is a crystalline solid with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol .[6]
A critical and often overlooked feature of pyrimidin-4-ols is their existence in a tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form.[7] This keto-enol tautomerism can influence the molecule's reactivity, solubility, and spectroscopic characteristics. The equilibrium position is dependent on factors such as the solvent, pH, and temperature. For synthetic planning, it is crucial to recognize that the molecule can react as either tautomer.
Caption: Keto-enol tautomerism of the title compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value / Expected Data | Source / Justification |
| Molecular Formula | C₈H₉ClN₂O | [6] |
| Molecular Weight | 184.62 | [6] |
| Appearance | White to off-white crystalline solid | Typical for this class of compounds |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5-13.5 (br s, 1H, OH/NH), 6.5 (s, 1H, C5-H), 4.6 (s, 2H, CH₂Cl), 2.1-2.2 (m, 1H, cyclopropyl-CH), 1.0-1.2 (m, 4H, cyclopropyl-CH₂) | Predicted based on similar pyrimidine structures[8][9] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 165 (C4), 163 (C2), 158 (C6), 110 (C5), 45 (CH₂Cl), 15 (cyclopropyl-CH), 8 (cyclopropyl-CH₂) | Predicted based on related pyrimidin-4-ones |
| Mass Spec (ESI+) | m/z 185.04 [M+H]⁺ | Calculated for C₈H₁₀ClN₂O⁺ |
Synthesis of the Intermediate
The construction of the this compound core is typically achieved through a cyclocondensation reaction. This classical approach involves reacting a compound containing an amidine functionality with a three-carbon electrophilic partner.[2] For this specific target, the key precursors are cyclopropanecarboximidamide and a derivative of 4-chloroacetoacetate. This method is efficient and provides a direct route to the desired pyrimidine ring system.[7]
The causality behind this strategy lies in the inherent reactivity of the starting materials. The amidine provides the N-C-N backbone of the pyrimidine ring, while the β-ketoester derivative provides the remaining three carbon atoms, with the chloroacetyl moiety directly installing the required chloromethyl group at the C6 position.
Caption: General reaction pathway illustrating the synthetic utility.
Key Applications in Drug Development:
-
Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors. The chloromethyl group allows for the introduction of amine-containing side chains that can form critical hydrogen bonds or salt bridges within the ATP-binding pocket of kinases. [10]* GPCR Modulators: By reacting the intermediate with various amines or alcohols, ligands for G-protein coupled receptors can be synthesized, where the appended group can be tailored to fit specific receptor sub-pockets.
-
Antiviral and Anticancer Agents: Pyrimidine derivatives are fundamental to nucleoside analogues and other compounds used in antiviral and anticancer therapies. [1][11]This intermediate provides a robust starting point for novel derivatives in these fields.
Experimental Protocol: Synthesis of a 6-(Aminomethyl) Derivative
This protocol demonstrates a typical nucleophilic substitution reaction using the title intermediate.
Materials:
-
This compound (1.0 eq)
-
A secondary amine (e.g., morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Suspend this compound and potassium carbonate in acetonitrile in a round-bottom flask. The use of a non-protic solvent like ACN or DMF is standard for S_N2 reactions. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine) to the suspension.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material. Heating is required to provide the activation energy for the substitution.
-
Workup: After cooling, filter off the inorganic salts (K₂CO₃ and KCl).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or recrystallization to yield the pure 6-((morpholino)methyl)-2-cyclopropylpyrimidin-4-ol. This purification step is self-validating, as the pure product will have distinct analytical data compared to the starting material.
Safety and Handling
As a chlorinated organic compound and a reactive alkylating agent, this compound must be handled with appropriate caution. While specific data for this exact compound is limited, data from analogous chloromethylated heterocycles provides a strong basis for safe handling procedures. [12][13][14][15] Table 2: Hazard Summary and Recommended Precautions
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed or inhaled. [14][15] | Avoid ingestion. Work in a well-ventilated fume hood. Do not breathe dust. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause burns upon prolonged contact. [12][14] | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. [12][15] | Wear safety glasses with side shields or chemical goggles. |
| Reactivity | Reactive alkylating agent. | Store away from strong oxidizing agents, strong acids, and strong bases. Keep container tightly closed in a dry, cool place. [14][15] |
First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. [14]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [12]* If inhaled: Move person to fresh air. [15]* If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. [13]
Conclusion
This compound stands out as a high-value synthetic intermediate for drug discovery and development. Its design thoughtfully combines the beneficial properties of the cyclopropyl group for improving drug-like characteristics with the versatile reactivity of the chloromethyl handle. This combination allows for the rapid and efficient synthesis of diverse libraries of pyrimidine-based compounds. The synthetic routes to and from this intermediate are robust and based on well-established chemical principles, making it a reliable and powerful tool for medicinal chemists aiming to develop next-generation therapeutics.
References
- BenchChem. A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionalization.
- BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. 5-(Chloromethyl)pyrimidine | 101346-02-5.
- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- National Center for Biotechnology Information (PMC). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- Growing Science. Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives.
- National Center for Biotechnology Information (PMC). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.
- MDPI. Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. 6 - SAFETY DATA SHEET.
- PubMed. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor.
- Cayman Chemical. 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0).
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
- MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Santa Cruz Biotechnology. This compound | SCBT.
- Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
- World Journal of Pharmacy and Pharmaceutical Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- Google Patents. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
- National Center for Biotechnology Information (PubChem). Combination therapies - Patent US-12354130-B2.
- Santa Cruz Biotechnology. 6-(chloromethyl)-2-methylpyrimidin-4-ol | CAS 35252-96-1.
- Echemi. 6-(chloromethyl)-2-methylpyrimidin-4-ol Safety Data Sheets.
- Huateng Pharma. This compound.
- BenchChem. 6-(Chloromethyl)-2-phenylpyrimidin-4-ol | 35252-98-3.
- MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Google Patents. US9969747B2 - Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[C]isoxazolo[4,5-e]azepin-4-yl)acetamide.
- Google Patents. US11565996B2 - Compounds for use as inhibitors of alternative oxidase or cytochrome bc1 complex.
- ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. wjarr.com [wjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Spectroscopic Characterization of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and practical approaches for the structural elucidation of this pyrimidine derivative using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes established spectroscopic principles for pyrimidine derivatives to present a robust predictive analysis.
Introduction to this compound and the Importance of Spectroscopic Analysis
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, this compound, possesses a unique combination of functional groups: a reactive chloromethyl side chain, a strained cyclopropyl ring, and the pyrimidin-4-ol core, which can exist in tautomeric equilibrium with its keto form, 6-(chloromethyl)-2-cyclopropyl-1H-pyrimidin-4-one. Accurate structural confirmation and purity assessment are paramount for any downstream applications, from biological screening to further chemical modifications. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.
This guide will delve into the anticipated spectral characteristics of this compound, providing a predictive framework for its identification and characterization.
Molecular Structure and Tautomerism
The structure of this compound is presented below. It is crucial to recognize the potential for keto-enol tautomerism in the pyrimidin-4-ol ring. The equilibrium between the hydroxyl (-ol) and keto (-one) forms can be influenced by the solvent, temperature, and pH. Spectroscopic analysis, particularly NMR, is instrumental in identifying the predominant tautomer in a given environment.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed connectivity map of the molecule can be constructed.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the cyclopropyl, chloromethyl, and pyrimidine ring moieties. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Cyclopropyl CH | 1.8 - 2.2 | Multiplet | 1H | Methine proton on the cyclopropyl ring, adjacent to the electron-withdrawing pyrimidine ring. |
| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplets | 4H | Diastereotopic methylene protons of the cyclopropyl ring. |
| Chloromethyl CH₂ | 4.5 - 4.8 | Singlet | 2H | Methylene protons adjacent to an electronegative chlorine atom and the pyrimidine ring. |
| Pyrimidine CH | 6.0 - 6.5 | Singlet | 1H | Olefinic proton on the pyrimidine ring. |
| OH/NH | 10.0 - 13.0 | Broad Singlet | 1H | Labile proton of the hydroxyl or amide group, chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cyclopropyl CH | 15 - 20 | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl CH₂ | 5 - 10 | Methylene carbons of the cyclopropyl ring. |
| Chloromethyl CH₂ | 40 - 45 | Carbon attached to chlorine. |
| Pyrimidine C5 | 100 - 110 | Olefinic carbon in the pyrimidine ring. |
| Pyrimidine C6 | 150 - 155 | Carbon bearing the chloromethyl group. |
| Pyrimidine C4 | 160 - 165 | Carbon of the C=O or C-OH group. |
| Pyrimidine C2 | 165 - 170 | Carbon attached to the cyclopropyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Workflow for NMR Analysis
Figure 2: A generalized workflow for the acquisition and analysis of NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.[2]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H/N-H, C-H, C=O, C=N, C=C, and C-Cl bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H/N-H | 3200 - 3500 | Broad, Strong | Stretching (H-bonded) |
| Aromatic/Olefinic C-H | 3000 - 3100 | Medium | Stretching |
| Aliphatic C-H (Cyclopropyl) | 2900 - 3000 | Medium | Stretching |
| Aliphatic C-H (Chloromethyl) | 2850 - 2960 | Medium | Stretching |
| C=O (Keto tautomer) | 1650 - 1750 | Strong | Stretching |
| C=N, C=C (Pyrimidine ring) | 1450 - 1620 | Medium to Strong | Stretching |
| C-N | 1200 - 1350 | Medium | Stretching |
| C-Cl | 600 - 800 | Medium to Strong | Stretching |
The presence and broadness of the O-H/N-H stretch and the position of the C=O stretch will be particularly informative in assessing the predominant tautomeric form.[1][2]
Experimental Protocol for IR Data Acquisition
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Data Processing: Perform baseline correction and peak labeling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Predicted Mass Spectrum
The predicted monoisotopic mass of this compound (C₈H₉ClN₂O) is approximately 184.04 g/mol .[3] In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be expected at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ having about one-third the intensity of the [M]⁺ peak.
Predicted Fragmentation Pathway
Figure 3: A simplified predicted fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The structural elucidation of novel compounds like this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a comprehensive predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. By understanding the expected spectral features, researchers can more efficiently and accurately characterize this and similar pyrimidine derivatives, accelerating the pace of drug discovery and development. The principles and protocols outlined herein serve as a practical reference for scientists working at the forefront of chemical and pharmaceutical research.
References
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... Industrial & Engineering Chemistry Research.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). 6-(Chloromethyl)-2-phenylpyrimidin-4-ol.
- Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
Sources
Solubility Profile of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol: An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a novel heterocyclic compound with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices. We will delve into the theoretical foundations of solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and explore the impact of key physicochemical parameters such as pH, temperature, and co-solvents. Furthermore, this guide will touch upon in silico predictive modeling as a valuable tool in early-stage development. All methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in a drug discovery and development setting.
Introduction: The Central Role of Solubility in Drug Discovery
This compound is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a paramount parameter.[2] Insufficient solubility can lead to a cascade of negative consequences, including:
-
Underestimation of biological activity: Poorly soluble compounds may precipitate in in vitro assays, leading to inaccurate structure-activity relationships (SAR).
-
Poor and erratic absorption: For orally administered drugs, dissolution is often the rate-limiting step for absorption. Low solubility can result in low and variable bioavailability.
-
Challenges in formulation development: Developing a suitable dosage form for a poorly soluble compound can be a complex and resource-intensive endeavor.
Therefore, a thorough understanding of the solubility profile of this compound is not merely a data collection exercise; it is a fundamental prerequisite for its successful development. This guide will equip researchers with the necessary tools and knowledge to conduct a comprehensive solubility assessment.
Physicochemical Characteristics and Predicted Properties
A preliminary analysis of the structure of this compound provides valuable insights into its potential solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O | - |
| Molecular Weight | 184.62 g/mol | - |
| Predicted pKa | ~7.5 - 8.5 (pyrimidinol OH) | [3] |
| Predicted LogP | ~1.5 - 2.5 | - |
The presence of the pyrimidin-4-ol moiety suggests that the compound is likely to exhibit pH-dependent solubility due to its weakly acidic nature. The cyclopropyl group, while contributing to molecular rigidity and potentially favorable interactions with biological targets, is hydrophobic and may negatively impact aqueous solubility.[4]
The Importance of pKa in Solubility
The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For this compound, the hydroxyl group on the pyrimidine ring is expected to be the primary site of ionization.
The relationship between pH, pKa, and the solubility of a weakly acidic compound (HA) can be described by the Henderson-Hasselbalch equation and the total solubility (S_total):
S_total = S₀ * (1 + 10^(pH - pKa))
Where S₀ is the intrinsic solubility of the non-ionized form (HA). This equation illustrates that as the pH increases above the pKa, the proportion of the more soluble anionic form (A⁻) increases, leading to a significant enhancement in the overall solubility.[5][6] A precise determination or prediction of the pKa is therefore essential for interpreting and predicting the pH-solubility profile.[3][7]
Experimental Determination of Solubility
The experimental assessment of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility. Both provide valuable, albeit different, insights into the compound's behavior.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[8][9] This method is rapid, requires minimal compound, and is well-suited for high-throughput screening (HTS) of large compound libraries.[10][11]
This protocol outlines a common method for determining kinetic solubility using nephelometry or turbidimetry to detect precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with turbidimetric or nephelometric detection capabilities (e.g., measuring absorbance at 620 nm)[11]
-
Automated liquid handler (recommended for high throughput)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 2 hours) with gentle shaking.[12]
-
Measurement: Measure the turbidity or nephelometry signal of each well using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with 1% DMSO).
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. evotec.com [evotec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Tautomeric Equilibrium in 2-Cyclopropylpyrimidin-4-ol Systems: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomeric equilibrium in 2-cyclopropylpyrimidin-4-ol systems, a critical consideration for researchers, scientists, and drug development professionals. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, significantly influences the physicochemical properties, biological activity, and ultimately the therapeutic efficacy of heterocyclic compounds. By synthesizing established principles of keto-enol tautomerism in pyrimidine scaffolds with field-proven analytical methodologies, this guide offers a predictive framework for understanding and controlling the tautomeric behavior of this specific molecular system. We will delve into the structural and electronic factors governing the equilibrium, detail robust experimental and computational protocols for tautomer elucidation, and present expected outcomes in various environments.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases such as uracil and thymine. The tautomeric behavior of substituted pyrimidines is of paramount importance in drug design, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and metabolic stability, thereby altering their interaction with biological targets. The 2-cyclopropylpyrimidin-4-ol system can exist in a dynamic equilibrium between the enol (pyrimidin-4-ol) and the more common keto (pyrimidin-4-one) forms. Understanding and controlling this equilibrium is crucial for optimizing drug-like properties.
The tautomeric equilibrium between the aromatic pyrimidin-4-ol (enol form) and the non-aromatic pyrimidin-4(1H)-one or pyrimidin-4(3H)-one (keto forms) is a classic example of prototropism. This interconversion is highly sensitive to the surrounding environment, including solvent polarity and the solid-state packing forces.
Caption: Tautomeric equilibrium in the 2-cyclopropylpyrimidin-4-ol system.
The Influence of the 2-Cyclopropyl Substituent
The electronic nature of substituents on the pyrimidine ring plays a crucial role in dictating the position of the tautomeric equilibrium. The cyclopropyl group at the 2-position is of particular interest due to its unique electronic properties. It is generally considered to be a weak electron-donating group through σ-donation, which can influence the relative stability of the tautomeric forms.
The electron-donating nature of the cyclopropyl group is expected to increase the electron density in the pyrimidine ring. This increased electron density could potentially stabilize the keto form, which is often favored in pyrimidin-4-one systems. However, the precise impact will be a balance of electronic and steric effects, necessitating experimental and computational verification.
Experimental Elucidation of Tautomeric Equilibrium
A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous determination of the predominant tautomer in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution. The chemical shifts of ring protons and carbons are highly sensitive to the electronic environment and can provide definitive structural information.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based tautomer analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-cyclopropylpyrimidin-4-ol sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire 1H, 13C, and 2D (HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: In the keto form, a distinct N-H proton signal is expected, which will be absent in the enol form. The chemical shifts of the pyrimidine ring protons will also differ significantly between the two forms.
-
¹³C NMR: The most indicative signal is that of the C4 carbon. In the keto form, this carbon will resonate in the typical carbonyl region (around 160-180 ppm), while in the enol form, it will appear at a higher field, characteristic of a carbon attached to a hydroxyl group (around 150-160 ppm).
-
Table 1: Expected NMR Chemical Shift Ranges for Tautomers of 2-Cyclopropylpyrimidin-4-ol
| Tautomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidin-4-ol (Enol) | C5-H: ~6.5-7.5, C6-H: ~7.5-8.5 | C4: ~150-160 |
| Pyrimidin-4-one (Keto) | C5-H: ~5.5-6.5, C6-H: ~7.0-8.0, N-H: ~10-13 | C4: ~160-180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria, as the different electronic configurations of the keto and enol forms result in distinct absorption spectra. The enol form, being more aromatic, is expected to have a λmax at a longer wavelength compared to the less conjugated keto form. By analyzing the spectra in solvents of varying polarities, the equilibrium shift can be monitored.
Experimental Protocol:
-
Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of 2-cyclopropylpyrimidin-4-ol in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analyze the changes in λmax and the overall spectral profile to infer the predominant tautomer in each solvent.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides unequivocal evidence of the tautomeric form present in the solid state. This technique provides precise bond lengths and angles, allowing for the direct determination of the positions of hydrogen atoms and the nature of the C4-O bond (single or double).
Computational Chemistry for Tautomer Prediction
In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers.
Computational Workflow:
Caption: Workflow for computational prediction of tautomer stability.
Table 2: Predicted Relative Stabilities of Pyrimidin-4-one Tautomers (Illustrative Data based on Parent Compound Studies)
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Pyrimidin-4(3H)-one (Keto) | B3LYP | 6-311++G(d,p) | 0.00 |
| Pyrimidin-4-ol (Enol) | B3LYP | 6-311++G(d,p) | +1.5 - +3.0 |
| Pyrimidin-4(1H)-one (Keto) | B3LYP | 6-311++G(d,p) | > +5.0 |
*Note: This table presents illustrative data based on studies of the parent pyrimidin-4-one and is intended to show expected trends. Actual values for 6-(
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a versatile building block in medicinal chemistry and drug discovery. The document elucidates the reactivity of this scaffold, addressing the critical aspect of tautomerism and its influence on reaction outcomes. Detailed, field-proven protocols for reactions with various nucleophiles, including amines, thiols, and alcohols, are presented. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices. This guide aims to empower researchers to leverage the synthetic potential of this compound for the development of novel chemical entities.
Introduction: The Strategic Importance of the 2-Cyclopropylpyrimidin-4-ol Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. The incorporation of a cyclopropyl group at the 2-position often enhances metabolic stability and binding affinity. Furthermore, the presence of a reactive chloromethyl group at the 6-position and a hydroxyl group at the 4-position provides two key points for diversification, making this compound a highly valuable starting material for the synthesis of compound libraries for high-throughput screening. Derivatives of this scaffold have shown potential in various therapeutic areas, including oncology and infectious diseases.
Understanding the Reactivity of this compound
The primary mode of reaction for this compound is nucleophilic substitution at the chloromethyl group. This reactivity is governed by several factors:
-
Electrophilicity of the Chloromethyl Carbon: The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it susceptible to attack by nucleophiles. This typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Tautomerism: A critical consideration is the tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. This equilibrium can influence the site of reaction, potentially leading to a mixture of N- and O-alkylated products if the nucleophile reacts with the pyrimidine ring itself. The predominant tautomer can be influenced by the solvent, temperature, and pH of the reaction medium.
To favor substitution at the chloromethyl group, reactions are typically carried out under conditions that promote the reactivity of the intended nucleophile towards the C-Cl bond while minimizing side reactions on the pyrimidine ring.
Synthesis of the Starting Material
While this compound is commercially available, understanding its synthesis provides insights into its stability and potential impurities. A common synthetic route involves the condensation of ethyl 4-chloroacetoacetate with cyclopropanecarboxamidine.
Detailed Application Protocols
The following protocols are designed as a starting point for the nucleophilic substitution reactions of this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Reaction with Amine Nucleophiles (N-Alkylation)
This protocol describes the synthesis of 2-cyclopropyl-6-((arylamino)methyl)pyrimidin-4-ol derivatives.
Protocol:
-
To a stirred solution of the desired amine (1.1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add a base (2.0-3.0 eq.). Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq.) portion-wise to the mixture.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Summary Table for N-Alkylation:
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6-12 | 70-90 |
| Benzylamine | Et₃N | MeCN | 60 | 4-8 | 75-95 |
| Morpholine | K₂CO₃ | DMF | 80 | 6-10 | 80-95 |
Reaction with Thiol Nucleophiles (S-Alkylation)
This protocol outlines the synthesis of 2-cyclopropyl-6-((arylthio)methyl)pyrimidin-4-ol derivatives.
Protocol:
-
To a solution of the thiol (1.0 eq.) in a polar aprotic solvent like DMF or tetrahydrofuran (THF) (0.1-0.5 M), add a base such as sodium hydride (NaH) (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for S-Alkylation:
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaH | THF | rt | 4-8 | 80-95 |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 60 | 6-10 | 85-98 |
| Ethanethiol | NaH | THF | rt | 3-6 | 75-90 |
Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)
This protocol details the synthesis of 2-cyclopropyl-6-((aryloxy)methyl)pyrimidin-4-ol derivatives. O-alkylation of the pyrimidin-4-ol itself can be competitive. To favor substitution at the chloromethyl group, the use of a non-nucleophilic base and careful control of reaction conditions is crucial.
Protocol:
-
To a suspension of the alcohol or phenol (1.1 eq.) and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq.) in anhydrous DMF (0.1-0.5 M), add this compound (1.0 eq.).
-
Heat the reaction mixture to 60-80 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for O-Alkylation:
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | Cs₂CO₃ | DMF | 70 | 12-18 | 60-80 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 8-14 | 65-85 |
| Benzyl alcohol | NaH | THF | rt | 6-12 | 50-70 |
Mechanistic Considerations and Side Reactions
The primary reaction pathway is an SN2 displacement of the chloride ion. However, several side reactions can occur:
-
N- or O-alkylation of the Pyrimidine Ring: As discussed, the tautomeric nature of the pyrimidin-4-ol can lead to alkylation on the ring nitrogen or oxygen. The choice of base and solvent can influence this selectivity. Aprotic polar solvents and stronger, non-nucleophilic bases often favor the desired substitution at the chloromethyl group.
-
Elimination: Under strongly basic conditions, elimination to form a methylene pyrimidine derivative is possible, though generally less favored.
-
Hydrolysis: The presence of water can lead to hydrolysis of the chloromethyl group to a hydroxymethyl group. Using anhydrous solvents and inert atmospheres can minimize this.
Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest in drug discovery. The ability to introduce a wide range of functionalities allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These compounds have been investigated as kinase inhibitors, antivirals, and anti-proliferative agents.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of diverse libraries of pyrimidine derivatives. A thorough understanding of its reactivity, particularly the influence of tautomerism, is key to achieving desired synthetic outcomes. The protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold and to accelerate the discovery of new therapeutic agents.
References
-
Synthesis of Pyrimidine Derivatives. MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[Link]
- Synthesis of Chloromethyluracil. Google Patents. Process for the synthesis of 6-chloromethyluracil.
-
O-Alkylation of Pyrimidinones. ACS Publications. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.[Link]
-
Synthesis of 2-Amino-substituted Pyrimidin-4-ol Derivatives. ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.[Link]
- Pyrimidine Derivatives in Medicinal Chemistry. Google Patents.
Application Notes and Protocols for Amine Substitution on Chloromethyl Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminomethyl Pyrimidines in Medicinal Chemistry
Pyrimidine scaffolds are a cornerstone in the architecture of therapeutic agents, renowned for their presence in a wide array of biologically active molecules, including antiviral and anticancer drugs.[1][2][3][4] The functionalization of the pyrimidine ring is a critical aspect of drug design and development, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various synthetic transformations, the introduction of an aminomethyl group via nucleophilic substitution on a chloromethyl pyrimidine precursor is a particularly powerful and versatile strategy. This reaction opens the door to a vast chemical space, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This technical guide, designed for researchers and professionals in drug development, provides a comprehensive overview of the amine substitution reaction on chloromethyl pyrimidines. We will delve into the underlying reaction mechanism, present a detailed and field-proven experimental protocol, offer insights into reaction optimization, and provide a thorough troubleshooting guide.
Mechanistic Insights: The SN2 Pathway
The core reactivity of 2-(chloromethyl)pyrimidine hydrochloride is characterized by a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly enhances the electrophilicity of the carbon atom in the chloromethyl group. This polarization makes it highly susceptible to attack by nucleophiles, such as primary and secondary amines.
The reaction proceeds via a single, concerted step where the amine's lone pair of electrons attacks the electrophilic carbon, leading to the simultaneous displacement of the chloride ion. This backside attack results in an inversion of stereochemistry if the carbon were chiral, although in this case, it is prochiral.
Diagram of the SN2 Reaction Mechanism
Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives. It can be adapted for various primary and secondary amines.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| 2-(Chloromethyl)pyrimidine hydrochloride | 37299-03-5 | 165.02 | Starting material. |
| Substituted Aniline | Varies | Varies | Nucleophile (1.1 eq). |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base (2.5 eq). |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
| Brine Solution | N/A | N/A | Saturated aqueous NaCl solution for washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. |
Procedure:
-
Reaction Setup: To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogeneous mixture.
-
Addition of Electrophile: Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine solution to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives.
Reaction Optimization and Key Considerations
The success of the amine substitution reaction hinges on several critical parameters. Understanding and optimizing these factors can significantly improve yields and purity.
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Solvent | DMF, Acetonitrile, Ethanol | A polar aprotic solvent like DMF is often preferred as it can dissolve both the reactants and the inorganic base, facilitating a homogeneous reaction. Acetonitrile and ethanol are also viable options. The choice of solvent can influence the reaction rate and solubility of the reactants. |
| Base | K₂CO₃, Et₃N, DIPEA | A base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can also serve as the base, especially for less expensive amines.[5] The choice of base can impact the reaction rate and the potential for side reactions. |
| Temperature | Room Temperature to 80°C | The reaction can often proceed at room temperature, but heating may be necessary for less reactive amines or to increase the reaction rate. Careful temperature control is important to prevent decomposition of sensitive substrates. |
| Equivalents of Amine | 1.0 - 2.2 eq. | Using a slight excess of the amine can help to drive the reaction to completion. However, a large excess can complicate purification. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive starting material- Insufficiently reactive amine- Inadequate base | - Verify the purity and integrity of the 2-(chloromethyl)pyrimidine hydrochloride.- Increase the reaction temperature or use a more polar solvent to enhance reactivity.- Ensure the base is anhydrous and added in sufficient quantity. |
| Formation of Side Products | - Over-alkylation (for primary amines)- Decomposition of starting material or product | - Use a controlled amount of the amine nucleophile. If dialkylation is a persistent issue, consider using a larger excess of the primary amine.[6][7]- Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| Difficult Purification | - Residual DMF- Co-elution of product and impurities | - Ensure thorough washing with water and brine during the work-up to remove DMF.- Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Scope and Limitations
The amine substitution on chloromethyl pyrimidines is a robust and versatile reaction applicable to a wide range of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. However, sterically hindered amines may react more slowly or require more forcing conditions.
It is also important to note that other nucleophiles can participate in this reaction. For instance, thiols and alcohols can be used to synthesize the corresponding thioethers and ethers, respectively.
Conclusion
The nucleophilic substitution of amines on chloromethyl pyrimidines is a fundamental and highly valuable transformation in medicinal chemistry. Its reliability, broad substrate scope, and the biological significance of the resulting aminomethyl pyrimidine products make it an indispensable tool for drug discovery and development.[3] By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently synthesize diverse libraries of pyrimidine derivatives for the development of novel therapeutic agents.
References
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. [Link]
- US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google P
-
Reactions of Amines. [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution - Amines - YouTube. [Link]
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Application Note: A Comprehensive Workflow for the Synthesis and Evaluation of Novel Kinase Inhibitors from 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol
Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrimidine scaffold serves as a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. This guide provides a detailed, field-proven workflow for the synthesis, in vitro evaluation, and preclinical characterization of novel kinase inhibitors, utilizing the versatile starting material, 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol. We present a systematic approach, beginning with the strategic synthesis of a focused compound library via nucleophilic substitution. This is followed by robust protocols for in vitro kinase activity assessment using luminescence-based assays to determine inhibitory potency (IC₅₀). Finally, we outline essential downstream applications, including methods for evaluating inhibitor selectivity, cellular target engagement, and early ADME-Tox profiling, to identify promising lead candidates for drug development.
Introduction: The Strategic Pursuit of Kinase Inhibitors
Protein kinases orchestrate a vast network of signaling pathways that govern cell growth, differentiation, and survival. The human kinome comprises over 500 members, and aberrant kinase activity is a frequent driver of oncogenesis and inflammatory diseases.[1] Consequently, kinases have become one of the most important classes of drug targets.[2]
The 2-aminopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, allowing it to anchor small molecules within the ATP-binding site of many kinases.[3][4][5] This makes pyrimidine-based scaffolds an exceptionally fruitful starting point for inhibitor design. Our focus is on the strategic use of This compound , a building block designed for efficient library synthesis. The cyclopropyl group at the 2-position can provide favorable interactions within the kinase active site, while the reactive chloromethyl group at the 6-position serves as a versatile chemical handle. By reacting this handle with a diverse set of nucleophiles, we can rapidly generate a library of novel compounds, each exploring different regions of the kinase active site to optimize potency and selectivity.
This document serves as a comprehensive guide for researchers, providing not just the "how" but the "why" behind each protocol, ensuring a logical and scientifically rigorous progression from chemical synthesis to a well-characterized lead compound.
Part 1: Synthesis of a Kinase Inhibitor Library
Guiding Principle: Synthesis of a Focused Library via Nucleophilic Substitution
The core of our synthetic strategy is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing pyrimidine ring activates the chloromethyl group, making it an excellent electrophile for reaction with various nucleophiles, such as primary and secondary amines. This one-step reaction allows for the rapid introduction of chemical diversity, which is essential for exploring the Structure-Activity Relationship (SAR) of the new chemical series.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Detailed Protocol 1: General Procedure for Amine Substitution
This protocol describes a general method for reacting the starting material with a representative amine nucleophile. The choice of solvent and temperature may require optimization depending on the reactivity of the specific amine used.[6][7]
Materials:
-
This compound
-
Desired amine (e.g., 1-ethylpiperazine) (2.0 equivalents)
-
Solvent (e.g., 1-Pentanol or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, if using THF) (2.2 equivalents)
-
Ethyl acetate, Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 1-pentanol, add the desired amine (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of solvents (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the pure product.[6][7]
-
Confirm the structure and purity of the final compound using LCMS and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8]
Data Presentation: Representative Compound Library
| Compound ID | R-Group (from Nucleophile) | Yield (%) | Purity (LCMS, 254 nm) |
| KIN-001 | 4-ethylpiperazin-1-yl | 58% | >98% |
| KIN-002 | Morpholino | 65% | >99% |
| KIN-003 | (S)-3-hydroxypyrrolidin-1-yl | 52% | >97% |
| KIN-004 | 4-(dimethylamino)phenyl | 45% | >95% |
Part 2: In Vitro Evaluation of Kinase Inhibitory Activity
Guiding Principle: Determining Potency with Luminescence-Based Assays
The first step in evaluating a new compound is to determine its ability to inhibit the target kinase in a controlled, cell-free system.[2] We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. In the presence of an effective inhibitor, kinase activity is reduced, less ATP is converted to ADP, and the resulting luminescent signal is proportionally lower.[9] This method is highly sensitive, amenable to high-throughput screening, and avoids the hazards of radioactive assays.[1][10]
Caption: Workflow for an in vitro luminescence-based kinase assay.
Detailed Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format. It is critical to run appropriate controls, including a "no enzyme" control for background and a "no inhibitor" (DMSO vehicle) control for maximal activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest and its specific substrate peptide
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
Multi-well plates (white, flat-bottom)
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each inhibitor compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 10 µL of this mix to each well.[11]
-
Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. The concentration should ideally be at or near the Kₘ of the kinase for ATP to ensure accurate and comparable IC₅₀ values.[10] Add 5 µL of the ATP solution to each well to start the reaction. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.[10]
-
First Detection Step: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Presentation
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[2]
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KIN-001 | Aurora A | 15 |
| KIN-002 | Aurora A | 120 |
| KIN-003 | Aurora A | 8 |
| KIN-004 | Aurora A | >10,000 |
Part 3: Assessing Inhibitor Selectivity and Cellular Activity
Guiding Principle: From Potency to Specificity and Cellular Efficacy
A potent inhibitor is only useful if it is also selective. Inhibiting off-target kinases can lead to cellular toxicity and undesirable side effects.[3][12] Therefore, promising "hits" from the primary screen must be profiled for selectivity. Furthermore, activity in a biochemical assay must translate to activity in a cellular context.[13] A cell-based assay confirms that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Methodology 1: Kinome Profiling for Selectivity
The most comprehensive way to assess selectivity is to screen the inhibitor against a large panel of kinases. This service, often referred to as kinome profiling, is offered by several specialized contract research organizations (e.g., KINOMEscan™).[14] The output typically provides the binding affinity or percent inhibition against hundreds of human kinases, allowing for a clear view of the compound's selectivity profile.[15][16]
Detailed Protocol 3: Cell-Based Target Engagement (Western Blot)
This protocol measures the inhibition of the target kinase inside cancer cells by quantifying the phosphorylation of a known downstream substrate. For an Aurora A kinase inhibitor, a common pharmacodynamic marker is the phosphorylation of Histone H3 at Serine 10 [pH3(Ser10)].[7]
Materials:
-
Cancer cell line with high expression of the target kinase (e.g., NCI-H446 for Aurora A)[7]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-pH3(Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-pH3(Ser10)) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.
-
-
Analysis: Quantify the band intensity for pH3(Ser10) and normalize it to a loading control (e.g., total Histone H3). Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Part 4: Early ADME-Tox Profiling
Guiding Principle: The "Fail Early, Fail Cheap" Strategy
Many drug candidates fail in later stages of development due to poor pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity.[17] Performing simple in vitro ADME-Tox assays early in the discovery process can identify compounds with liabilities, saving significant time and resources.[18][19]
Caption: Key early-stage in vitro ADME-Tox assays.
Key Early ADME-Tox Assays
A standard panel of in vitro assays should be run on the most promising lead compounds.
-
Aqueous Solubility: Measures how well the compound dissolves in water, which impacts its absorption.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive absorption across the intestinal wall.[20]
-
Metabolic Stability: Incubating the compound with liver microsomes determines how quickly it is metabolized by key enzymes like Cytochrome P450s.[20]
-
Cytotoxicity: Assesses the general toxicity of the compound against a standard cell line, such as the human liver cell line HepG2.[21]
Data Presentation: ADME-Tox Profile of a Lead Compound
| Assay | Parameter | Result for KIN-003 | Interpretation |
| Solubility | Kinetic Solubility (pH 7.4) | 75 µM | Good |
| Permeability | PAMPA (Pₑ) | 8 x 10⁻⁶ cm/s | High Permeability |
| Stability | Human Liver Microsome Stability | 45 min half-life | Moderate Stability |
| Toxicology | HepG2 Cytotoxicity (IC₅₀) | >50 µM | Low Cytotoxicity |
Conclusion
This application note details a robust and integrated workflow for the discovery of novel kinase inhibitors, starting from the versatile building block this compound. By combining efficient library synthesis with a tiered approach to biological evaluation—from biochemical potency and selectivity to cellular efficacy and early ADME-Tox profiling—researchers can systematically advance new chemical matter. The protocols and principles outlined herein provide a solid foundation for identifying and validating high-quality lead compounds, thereby accelerating the journey from initial concept to a potential therapeutic candidate.
References
-
K-S. Varedi, A-C. Ventura, S-D. Merajver, and X-N. Lin. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
H-C. Lin, et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
H-C. Lin, et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
A-M. De-Vita, et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
S. Bielli, et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PMC. [Link]
-
S-J. S. Vander-Wel, et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed. [Link]
-
M-O. Chekanov, et al. (2014). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. PubMed. [Link]
-
D-A. P. da-Silva, et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. [Link]
-
P. Meades, et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V.. [Link]
-
S. Chierrito, et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications. [Link]
-
P. Meades, et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
S-B. Ouellette, B-M. Noel, and L-L. Parker. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
S. Bielli, et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]
-
M. Norman, et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]
-
M. Giansanti, et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]
-
Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
-
E-R. Wright, et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. [Link]
-
S. G. K. Kumar, et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
S. Singh, et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
S-V. Shishkin, et al. (2016). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
S. G. K. Kumar, et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
-
Y. Inagaki, et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. [Link]
-
A-I. Hassaballah, et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
M-S. Moustafa, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. youtube.com [youtube.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. cellgs.com [cellgs.com]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Role of 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling a Versatile Pyrimidine Building Block
In the competitive landscape of agrochemical research and development, the pyrimidine scaffold stands out as a cornerstone for the creation of highly effective fungicides, herbicides, and insecticides.[1][2] Among the diverse array of pyrimidine-based intermediates, 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol has emerged as a particularly valuable building block. Its unique trifunctional nature—a reactive chloromethyl group, a nucleophilic/electrophilic pyrimidine core, and a lipophilic cyclopropyl moiety—offers a powerful toolkit for the synthesis of novel and potent agrochemicals. This guide provides an in-depth exploration of the application of this key intermediate, focusing on its pivotal role in the synthesis of anilinopyrimidine fungicides, a class of agrochemicals renowned for their efficacy against a broad spectrum of plant pathogens.[1][2]
Core Attributes and Synthetic Potential
The inherent reactivity of this compound provides multiple avenues for synthetic elaboration. The chloromethyl group at the 6-position is a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The pyrimidin-4-ol tautomer can be readily converted to a 4-chloro derivative, activating the C4 position for subsequent nucleophilic aromatic substitution. This dual reactivity is the key to its utility in constructing complex agrochemical molecules.
Synthetic Pathway to Anilinopyrimidine Fungicides: A Detailed Protocol
Anilinopyrimidine fungicides, such as Cyprodinil, are a significant class of agricultural products that interfere with the biosynthesis of methionine in fungi.[1][2] The synthesis of analogues of this class can be efficiently achieved starting from this compound. The overall synthetic strategy involves two key transformations: chlorination of the 4-position and subsequent nucleophilic aromatic substitution with a substituted aniline.
Workflow for the Synthesis of Anilinopyrimidine Fungicides
Caption: Synthetic workflow from the starting material to the final fungicide.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine
The conversion of the pyrimidin-4-ol to the 4-chloro derivative is a critical activation step. This is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol: Chlorination
Objective: To synthesize 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 184.62 | 10 | 1.85 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 | 4.6 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 0.1 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Saturated sodium bicarbonate solution | - | - | 50 mL |
| Brine | - | - | 30 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a stirred solution of this compound (1.85 g, 10 mmol) in phosphorus oxychloride (4.6 mL, 50 mmol), add a catalytic amount of N,N-dimethylformamide (0.1 mL).
-
Heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine as a solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Part 2: Synthesis of a Representative Anilinopyrimidine Fungicide
The final step in the synthesis of the target fungicide involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the pyrimidine ring with a suitable substituted aniline.
Experimental Protocol: Nucleophilic Aromatic Substitution
Objective: To synthesize a representative N-(substituted phenyl)-4-cyclopropyl-6-methylpyrimidin-2-amine derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine | 203.07 | 5 | 1.02 g |
| Substituted Aniline (e.g., 4-fluoroaniline) | 111.12 | 5.5 | 0.61 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10 | 1.38 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Ethyl acetate (EtOAc) | 88.11 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
| Brine | - | - | 30 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine (1.02 g, 5 mmol) and the substituted aniline (0.61 g, 5.5 mmol) in N,N-dimethylformamide (20 mL).
-
Add potassium carbonate (1.38 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final anilinopyrimidine fungicide.
Expected Yield: 70-80%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.
Mechanism of Nucleophilic Aromatic Substitution
Sources
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 2-Cyclopropylpyrimidin-4-ol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principal strategies for the chemical derivatization of the hydroxyl group on 2-cyclopropylpyrimidin-4-ol. As a key heterocyclic scaffold in medicinal chemistry, the functionalization of this moiety is critical for modulating physicochemical properties, exploring structure-activity relationships (SAR), and developing novel therapeutic agents. This document details the underlying chemical principles, provides step-by-step, field-proven protocols for O-alkylation, O-acylation, and O-silylation, and offers expert insights into reaction optimization and monitoring.
Introduction: The Strategic Importance of 2-Cyclopropylpyrimidin-4-ol Derivatization
The 2-cyclopropylpyrimidin-4-ol core is a privileged structure in modern drug discovery. The pyrimidine ring serves as a versatile pharmacophore capable of engaging in various biological interactions, while the cyclopropyl group often enhances metabolic stability and binding affinity. The hydroxyl group at the C4 position is a primary target for chemical modification. However, its reactivity is nuanced by keto-enol tautomerism, existing in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. Understanding and controlling this equilibrium is paramount for successful and selective derivatization.
Derivatization at this position allows researchers to:
-
Probe Structure-Activity Relationships (SAR): Systematically altering the substituent at the C4-oxygen position can significantly impact target binding, selectivity, and potency.
-
Improve Pharmacokinetic (PK) Properties: Modifications can enhance solubility, membrane permeability, and metabolic stability, or enable prodrug strategies.
-
Facilitate Further Synthesis: The hydroxyl group can be converted into a better leaving group or a protected form to allow for reactions at other positions on the pyrimidine scaffold.
This guide focuses on three cornerstone derivatization pathways: ether formation (O-alkylation), ester formation (O-acylation), and silyl ether formation (O-silylation).
Caption: Tautomeric equilibrium of the 2-cyclopropylpyrimidin-4-ol scaffold.
Foundational Derivatization Strategies
The choice of derivatization strategy depends on the desired final product and its intended application. The following sections explore the mechanisms and practical considerations for the most effective methods.
O-Alkylation: Synthesis of Pyrimidine Ethers
Formation of an ether linkage is a robust method for introducing a wide variety of alkyl and aryl groups.
The Mitsunobu reaction is an exceptionally mild and versatile method for converting alcohols to various functional groups, including ethers, with high stereochemical inversion.[1] For a substrate like 2-cyclopropylpyrimidin-4-ol, it allows for the formation of C-O bonds under neutral conditions, which is advantageous for sensitive substrates.[2] The reaction involves the activation of the hydroxyl group by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]
Mechanism Rationale: The reaction begins with the formation of a phosphonium intermediate between PPh₃ and DEAD.[2] This species then activates the hydroxyl group of the pyrimidinol, converting it into an excellent leaving group. Subsequent Sₙ2 displacement by a nucleophile (in this case, an alcohol to form an ether, though other nucleophiles like carboxylic acids can be used for esterification) completes the transformation.[3]
Caption: Experimental workflow for a typical Mitsunobu etherification reaction.
Protocol 2.1.1: O-Alkylation via Mitsunobu Reaction
Objective: To synthesize a 4-alkoxy-2-cyclopropylpyrimidine derivative.
Materials:
-
2-Cyclopropylpyrimidin-4-ol
-
Alcohol (R'-OH, 1.2 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-cyclopropylpyrimidin-4-ol (1.0 eq.), the desired alcohol (1.2 eq.), and PPh₃ (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the pyrimidinol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise over 10-15 minutes. The order of addition can be critical; if this fails, pre-forming the betaine by adding DIAD to PPh₃ first may yield better results.[1]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, which contains triphenylphosphine oxide byproduct, is purified by flash column chromatography on silica gel.
For the synthesis of aryl ethers, the Ullmann condensation offers a classic, copper-catalyzed approach.[5] This reaction couples an aryl halide with an alcohol (or phenol).[6] Traditional Ullmann reactions required harsh conditions, such as high temperatures in polar aprotic solvents like DMF or NMP.[6] However, modern ligand-accelerated systems have been developed that allow the reaction to proceed under milder conditions.[7]
Mechanism Rationale: The reaction is believed to proceed via a copper(I) alkoxide, which is generated in situ. This copper(I) species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the copper catalyst.[6]
Protocol 2.1.2: O-Arylation via Ullmann Condensation
Objective: To synthesize a 4-aryloxy-2-cyclopropylpyrimidine derivative.
Materials:
-
2-Cyclopropylpyrimidin-4-ol
-
Aryl halide (Ar-X, where X = I or Br, 1.1 eq.)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
To a reaction vessel, add 2-cyclopropylpyrimidin-4-ol (1.0 eq.), the aryl halide (1.1 eq.), CuI (0.1 eq.), the chosen ligand (0.2 eq.), and the base (2.0 eq.).
-
Add the solvent (DMSO or DMF) and degas the mixture by bubbling N₂ or Ar through it for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like EtOAc.
-
Wash the combined organic layers with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
O-Acylation: Synthesis of Pyrimidine Esters
Esterification is a fundamental transformation for introducing acyl groups, often used in prodrug design.
This is a highly efficient and common method for ester formation. The reaction of 2-cyclopropylpyrimidin-4-ol with a reactive acylating agent like an acyl chloride or anhydride is typically performed in the presence of a non-nucleophilic base. The presence of a bulky group at the 2-position of the pyrimidine ring can promote O-acylation.[8]
Mechanism Rationale: The base (e.g., triethylamine or pyridine) deprotonates the hydroxyl group, forming a pyrimidinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide or anhydride, leading to the formation of the ester and a salt byproduct.
Protocol 2.2.1: O-Acylation with an Acyl Chloride
Objective: To synthesize a 2-cyclopropylpyrimidin-4-yl ester.
Materials:
-
2-Cyclopropylpyrimidin-4-ol
-
Acyl chloride (R'COCl, 1.2 eq.)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 eq.)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or THF)
-
Saturated aq. NH₄Cl, water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 2-cyclopropylpyrimidin-4-ol (1.0 eq.) in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the base (1.5 eq.) and cool the mixture to 0 °C.
-
Add the acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aq. NH₄Cl solution.
-
Extract the product with DCM or EtOAc. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography or recrystallization as needed.
O-Silylation: Protection of the Hydroxyl Group
Silyl ethers are widely used as protecting groups for hydroxyl functions due to their ease of formation and cleavage under specific conditions.[9] The stability of the silyl ether is largely dependent on the steric bulk of the substituents on the silicon atom (e.g., TMS < TBDMS < TIPS).[10]
Mechanism Rationale: The reaction proceeds via an Sₙ2 mechanism. A base, often a nitrogen-containing heterocycle like imidazole, deprotonates the alcohol.[10] The resulting alkoxide attacks the silicon atom of the silyl halide, displacing the halide leaving group. Imidazole can also act as a nucleophilic catalyst, activating the silyl chloride.[11]
Protocol 2.3.1: O-Silylation with TBDMSCl
Objective: To protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
2-Cyclopropylpyrimidin-4-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or EtOAc, water, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 2-cyclopropylpyrimidin-4-ol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF in a flask under an inert atmosphere.
-
Add TBDMSCl (1.2 eq.) in one portion.
-
Stir the reaction at room temperature for 2-12 hours. Monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether or EtOAc (3x).
-
Combine the organic extracts and wash with water and brine to remove DMF and excess imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude silyl ether can often be used without further purification. If necessary, purify by flash column chromatography.
Reaction Monitoring and Validation
Trustworthy protocols require robust analytical validation. Monitoring reaction progress is essential to determine the endpoint, identify potential side products, and optimize conditions.
| Technique | Application | Rationale & Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring | An indispensable tool for tracking the consumption of starting material and the appearance of the product. A co-spot (a lane with both starting material and reaction mixture) helps in accurate identification. Staining with UV light or chemical stains (e.g., KMnO₄) is used for visualization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative monitoring and byproduct identification | Provides accurate information on the conversion rate and can detect and identify intermediates and byproducts by their mass-to-charge ratio. Essential for complex reaction mixtures.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H and ¹³C NMR are used to confirm the structure of the final, purified product. Comparing the product spectrum to the starting material spectrum will show characteristic shifts (e.g., disappearance of the -OH proton, appearance of new signals from the added group). |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (e.g., moisture in a Mitsunobu reaction).2. Insufficiently strong base or activation.3. Steric hindrance. | 1. Use freshly distilled/dried solvents and new reagents.2. For alkylations, try a stronger base (e.g., NaH). For acylations, add a catalyst like DMAP.3. Increase reaction temperature or time; switch to a less hindered reagent if possible. |
| Multiple Products Observed | 1. N-alkylation/acylation at the ring nitrogen.2. Decomposition of starting material or product. | 1. Modify reaction conditions (e.g., change the base or solvent) to favor O- over N-functionalization.2. Run the reaction at a lower temperature. Ensure the workup procedure is not too harsh (e.g., avoid strong acids/bases). |
| Difficult Purification | Byproducts have similar polarity to the product (e.g., triphenylphosphine oxide in Mitsunobu). | 1. For Mitsunobu, use a modified phosphine or azodicarboxylate to simplify byproduct removal.[2]2. Optimize the mobile phase for column chromatography; consider using a different stationary phase. |
Conclusion
The derivatization of the hydroxyl group of 2-cyclopropylpyrimidin-4-ol is a critical step in the synthesis of novel compounds for drug discovery and development. By understanding the principles of O-alkylation, O-acylation, and O-silylation, and by employing the robust protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The key to success lies in the careful selection of reagents, meticulous control of reaction conditions, and rigorous analytical monitoring.
References
- Benchchem. methods for monitoring the progress of pyrimidine reactions.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- Wikipedia. Ullmann condensation.
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Organic Synthesis. Mitsunobu reaction.
- PubMed. Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS.
- ResearchGate. Selective N1Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions | Request PDF.
- chemeurope.com. Ullmann condensation.
- SynArchive. Ullmann Condensation.
- Journal of Chromatography B. Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents.
- Google Patents. US6875880B2 - Silylation of hydroxyl groups.
- ResearchGate. What is the best procedure for silylation of hydroxy compounds ?.
- Organic Chemistry Portal. Ullmann Reaction.
- Wikipedia. Silylation.
- MDPI. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates.
- RSC Publishing. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Sci-Hub. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann_condensation [chemeurope.com]
- 8. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
Introduction: The Significance of Substituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The ability to functionalize the pyrimidine ring at specific positions is crucial for the synthesis of new chemical entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient means to introduce a wide array of substituents onto the pyrimidine core.[2][3]
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a versatile building block with multiple reactive sites. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering detailed protocols and insights into overcoming the unique challenges presented by this substrate.
Substrate Analysis: Understanding the Reactivity of this compound
The successful application of palladium-catalyzed cross-coupling reactions to this compound requires a thorough understanding of its structural features and their influence on reactivity:
-
The Pyrimidin-4-ol Tautomerism: The pyrimidin-4-ol moiety exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This tautomerism can influence the electronic properties of the pyrimidine ring and potentially affect the oxidative addition step in the catalytic cycle. The choice of base and solvent can play a critical role in controlling this equilibrium and ensuring consistent reactivity.
-
The Chloromethyl Group: The primary benzylic-like chloride of the 6-(chloromethyl) group is a highly reactive electrophilic site. This presents both an opportunity for selective coupling and a challenge in preventing unwanted side reactions, such as nucleophilic substitution by amines or other nucleophiles present in the reaction mixture. Achieving chemoselectivity between the chloromethyl group and any other potential leaving groups on the pyrimidine ring is a key consideration.
-
The Cyclopropyl Group: The 2-cyclopropyl substituent imparts specific steric and electronic effects on the pyrimidine ring, which can influence catalyst-substrate interactions and the overall reaction kinetics.
Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the chloromethyl group and a variety of organoboron reagents.[4] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted pyrimidines.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. For the coupling of a chloromethyl group, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition.
-
Base Selection: The base plays a crucial role in the transmetalation step. A suitable base should be strong enough to facilitate the transfer of the organic group from the boron reagent to the palladium center without promoting unwanted side reactions.
-
Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Amount/Condition | Molar Equiv. | Notes |
| This compound | 184.6 mg (1.0 mmol) | 1.0 | Starting material. |
| Phenylboronic Acid | 146.3 mg (1.2 mmol) | 1.2 | Coupling partner. |
| Pd(PPh₃)₄ | 57.8 mg (0.05 mmol) | 0.05 | Palladium catalyst. |
| K₂CO₃ | 414.6 mg (3.0 mmol) | 3.0 | Base. |
| 1,4-Dioxane/H₂O | 10 mL (4:1 v/v) | - | Degassed solvent mixture. |
| Temperature | 90 °C | - | Reaction temperature. |
| Time | 12 h | - | Reaction time. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between the chloromethyl group and a terminal alkyne, providing access to valuable alkynylpyrimidine derivatives.[5][6] This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Key Considerations for Sonogashira Coupling:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically employed.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Amount/Condition | Molar Equiv. | Notes |
| This compound | 184.6 mg (1.0 mmol) | 1.0 | Starting material. |
| Phenylacetylene | 122.6 mg (1.2 mmol) | 1.2 | Coupling partner. |
| Pd(PPh₃)₂Cl₂ | 35.1 mg (0.05 mmol) | 0.05 | Palladium catalyst. |
| CuI | 9.5 mg (0.05 mmol) | 0.05 | Copper co-catalyst. |
| Triethylamine (Et₃N) | 0.42 mL (3.0 mmol) | 3.0 | Base and solvent. |
| THF (anhydrous) | 10 mL | - | Degassed solvent. |
| Temperature | 60 °C | - | Reaction temperature. |
| Time | 8 h | - | Reaction time. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted aminopyrimidines.[7] This reaction is particularly important in drug discovery, as the 2-aminopyrimidine moiety is a common pharmacophore.
Key Considerations for Buchwald-Hartwig Amination:
-
Chemoselectivity: A primary challenge is to achieve selective amination at the chloromethyl group over potential nucleophilic attack at other positions on the pyrimidine ring.
-
Catalyst System: The use of bulky, electron-rich phosphine ligands is often essential for promoting the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Amount/Condition | Molar Equiv. | Notes |
| This compound | 184.6 mg (1.0 mmol) | 1.0 | Starting material. |
| Morpholine | 104.5 mg (1.2 mmol) | 1.2 | Amine coupling partner. |
| Pd₂(dba)₃ | 45.8 mg (0.05 mmol) | 0.05 | Palladium source. |
| XPhos | 47.6 mg (0.1 mmol) | 0.1 | Ligand. |
| NaOtBu | 144.2 mg (1.5 mmol) | 1.5 | Base. |
| Toluene (anhydrous) | 10 mL | - | Degassed solvent. |
| Temperature | 100 °C | - | Reaction temperature. |
| Time | 16 h | - | Reaction time. |
Step-by-Step Procedure:
-
To a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
Add anhydrous toluene and morpholine.
-
Seal the vial and stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Workflow Diagram: Experimental Setup
Caption: A streamlined workflow for performing palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature, or poor solvent choice. | Screen different palladium catalysts and ligands. Increase reaction temperature. Ensure use of dry, degassed solvents. |
| Side Product Formation | Competing nucleophilic substitution, hydrolysis of the chloromethyl group, or homocoupling. | Optimize base and temperature. For Sonogashira, consider copper-free conditions. Ensure anhydrous conditions. |
| Poor Chemoselectivity | Similar reactivity of different electrophilic sites. | Carefully select the catalyst and ligand system to favor the desired coupling. Perform a thorough optimization of reaction conditions (temperature, base, solvent). |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyrimidines. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can achieve high yields and selectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage this important building block in their synthetic endeavors.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives - Benchchem.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. Available at: [Link]
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
-
Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Cross-coupling reactions – Knowledge and References - Taylor & Francis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
Introduction: The Significance of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The unique combination of a reactive chloromethyl group and a cyclopropyl moiety makes this compound a versatile building block for creating novel therapeutics, particularly in the fields of oncology and virology. The development of a robust and scalable synthesis is therefore of critical importance for enabling further research and development in these areas.
This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from commercially available materials. The protocols have been designed with scalability, safety, and efficiency in mind, providing a solid foundation for the production of this key intermediate at the multi-gram to kilogram scale.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is approached in two main stages:
-
Formation of the Pyrimidine Core: The synthesis begins with the construction of the pyrimidine ring to form the precursor, 2-cyclopropyl-6-(hydroxymethyl)pyrimidin-4-ol. This is achieved through a condensation reaction between cyclopropanecarboximidamide hydrochloride and diethyl 2-(ethoxymethylene)-3-oxobutanoate. This method is advantageous for scale-up due to the commercial availability of the starting materials and the generally high yields of pyrimidine formation reactions.
-
Chlorination of the Hydroxymethyl Group: The final step involves the selective chlorination of the primary alcohol of 2-cyclopropyl-6-(hydroxymethyl)pyrimidin-4-ol to yield the target compound. Thionyl chloride (SOCl₂) is employed as the chlorinating agent, a common and effective reagent for this transformation. The protocol includes important considerations for controlling the reaction and ensuring the safe handling of thionyl chloride.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-cyclopropyl-6-(hydroxymethyl)pyrimidin-4-ol
This protocol details the formation of the key pyrimidine precursor. The reaction relies on the base-mediated condensation of an amidine with a β-keto ester derivative.
Experimental Protocol
Materials and Equipment:
-
Cyclopropanecarboximidamide hydrochloride
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
2-Liter three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol in the 2-liter flask, which is cooled in an ice bath.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
-
Reaction Setup:
-
To the freshly prepared sodium ethoxide solution, add cyclopropanecarboximidamide hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 25 °C.
-
In the addition funnel, place diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 equivalents).
-
-
Condensation Reaction:
-
Add the diethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise to the stirred reaction mixture over a period of 30-45 minutes.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly add water to the reaction mixture to quench any unreacted sodium ethoxide and to precipitate the product.
-
Adjust the pH of the slurry to approximately 6-7 with concentrated hydrochloric acid.
-
Filter the resulting precipitate and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum at 50-60 °C to a constant weight to yield 2-cyclopropyl-6-(hydroxymethyl)pyrimidin-4-ol as an off-white to pale yellow solid.
-
Process Optimization and Safety Considerations:
-
The reaction is exothermic, especially during the preparation of sodium ethoxide and the initial addition of reagents. Maintain careful temperature control.
-
Ethanol must be anhydrous to ensure the complete formation of sodium ethoxide and to prevent side reactions.
-
The pH adjustment during work-up is critical for maximizing the precipitation of the product.
Part 2: Synthesis of this compound
This section details the chlorination of the hydroxymethyl group of the pyrimidine precursor using thionyl chloride.
Experimental Protocol
Materials and Equipment:
-
2-cyclopropyl-6-(hydroxymethyl)pyrimidin-4-ol
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (anhydrous)
-
2-Liter three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Inert gas inlet (e.g., nitrogen or argon)
-
Ice bath
-
Scrubber system for acidic gases (e.g., NaOH solution)
Procedure:
-
Reaction Setup:
-
In the 2-liter flask under an inert atmosphere, suspend 2-cyclopropyl-6-(hydroxymethyl)pyrimidin-4-ol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the suspension to 0-5 °C in an ice bath.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction will generate HCl and SO₂ gas, which should be directed to a scrubber.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Carefully and slowly quench the reaction by adding the mixture to a stirred solution of saturated sodium bicarbonate. Be prepared for vigorous gas evolution.
-
Stir the resulting slurry for 30 minutes.
-
Filter the solid product, and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Wash the filter cake with a small amount of cold acetonitrile.
-
Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white solid.
-
Process Safety and Optimization:
-
Thionyl Chloride Handling: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[1][2] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3][4]
-
Quenching: The quenching of excess thionyl chloride is highly exothermic and releases acidic gases. The quenching procedure must be performed slowly and with adequate cooling.
-
Solvent Choice: Acetonitrile is a suitable solvent for this reaction as it is relatively inert to thionyl chloride under these conditions.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Table 1: Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5 (br s, 1H, OH), 6.2 (s, 1H, pyrimidine-H), 4.6 (s, 2H, CH₂Cl), 2.1 (m, 1H, cyclopropyl-CH), 1.0-1.2 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165.0, 162.5, 158.0, 110.0, 45.0, 15.0, 8.0 |
| Mass Spec (ESI+) | m/z: 185.0 [M+H]⁺, 207.0 [M+Na]⁺ |
| Purity (HPLC) | >98% |
Conclusion
The protocols described in this application note provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate in sufficient quantities for their research and development needs. The presented methods are designed to be robust and scalable, facilitating the advancement of projects that rely on this key building block.
References
-
New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
-
U.S. Department of Labor. Occupational Safety and Health Guideline for Thionyl Chloride. Retrieved from [Link]
-
LANXESS Corporation. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
Sources
Application and Protocol Guide: Analytical Methods for Monitoring Reactions of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for monitoring the synthesis and subsequent reactions of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the criticality of reaction monitoring for process optimization, impurity profiling, and ensuring final product quality, this document details protocols and best practices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, the application of in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time reaction tracking is discussed. The protocols presented herein are designed to serve as robust starting points for method development and validation, grounded in established analytical principles for pyrimidine derivatives.
Introduction: The Significance of Monitoring this compound Reactions
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of a reactive chloromethyl group makes it a versatile synthon for introducing the 2-cyclopropylpyrimidin-4-ol moiety into larger molecules.
The precise control and monitoring of reactions involving this intermediate are paramount for several reasons:
-
Yield Optimization: Real-time or frequent at-line analysis allows for the accurate determination of reaction endpoints, preventing the formation of byproducts due to over-reaction or incomplete conversion of starting materials.
-
Impurity Profiling: The identification and quantification of process-related impurities are critical for regulatory compliance and ensuring the safety and efficacy of the final drug substance.
-
Kinetic and Mechanistic Understanding: Detailed analytical data provides insights into reaction kinetics and mechanisms, facilitating process scale-up and the development of more robust and efficient synthetic routes.
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the most relevant analytical techniques in this context.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Potency
HPLC is the primary technique for assessing the purity of this compound and for monitoring the progress of its reactions due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[1] A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the main component from its potential degradants and reaction byproducts.[2][3]
Rationale for Method Design
The proposed method utilizes a C18 stationary phase, which is effective for retaining moderately polar to non-polar compounds like the pyrimidine derivative .[4] The mobile phase consists of a mixture of acetonitrile and water, a common pairing in RP-HPLC. The addition of a small amount of acid, such as phosphoric acid, to the aqueous portion of the mobile phase is crucial. This helps to protonate the nitrogen atoms in the pyrimidine ring, leading to more consistent interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[4]
Proposed Stability-Indicating HPLC Method
This protocol serves as a starting point for method development and must be validated according to ICH guidelines for your specific application.[5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification/Reference |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Widely used for a broad range of non-polar to moderately polar compounds.[4] |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Phosphoric Acid (pH ~3) | Common mobile phase for RP-HPLC. Acid improves peak shape for basic compounds.[4] |
| Elution Mode | Gradient elution | A gradient is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might start at 20% A, ramp to 80% A over 20 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Provides better reproducibility of retention times. |
| Detection Wavelength | 245 nm (based on UV absorbance of similar pyrimidine structures) | The optimal wavelength should be determined by analyzing the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile phase or a mixture of water and acetonitrile | Ensures compatibility with the mobile phase and proper dissolution of the sample. |
Experimental Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of sample diluent to obtain a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation (for reaction monitoring):
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of cold sample diluent. This prevents further reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject a blank (sample diluent), followed by the standard solutions and then the prepared samples.
-
Data Processing: The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product(s). The purity of the starting material or product can be calculated using the area percent method.
Caption: HPLC workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the starting materials or formed as byproducts during the synthesis of this compound.[6] This includes residual solvents and low molecular weight intermediates.
Rationale for Method Design
The choice of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation for a wide range of organic compounds. Electron Ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident compound identification.
Proposed GC-MS Method for Impurity Profiling
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Justification/Reference |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A versatile column for the separation of a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading when analyzing concentrated samples. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | A general-purpose program that separates compounds based on their boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| MS Quadrupole Temp | 150 °C | Standard operating temperature. |
| MS Scan Range | 40 - 450 m/z | Covers the expected mass range of potential impurities and the parent compound. |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of impurities by analyzing reference standards, if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for identifying the structure of unknown byproducts.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Expected ¹H and ¹³C NMR Spectral Features
While a fully assigned spectrum is not publicly available, the expected chemical shifts and multiplicities can be predicted based on the structure:
-
¹H NMR:
-
Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.8-1.5 ppm).
-
Chloromethyl protons (-CH₂Cl): A singlet in the range of 4.5-5.0 ppm.
-
Pyrimidine ring proton: A singlet in the aromatic region (approx. 6.0-7.0 ppm).
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Cyclopropyl carbons: Resonances in the upfield region (approx. 5-20 ppm).
-
Chloromethyl carbon (-CH₂Cl): A peak around 40-50 ppm.
-
Pyrimidine ring carbons: Several peaks in the downfield region (approx. 100-170 ppm).
-
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Reaction Monitoring by NMR:
-
A reaction can be monitored by taking aliquots at different time points, removing the solvent under reduced pressure, and re-dissolving the residue in a deuterated solvent for analysis.
-
Alternatively, if the reaction is performed in a deuterated solvent, the reaction can be monitored directly in the NMR tube.[7]
-
Caption: Logical relationships in NMR analysis.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Real-Time Reaction Insights
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of reactant consumption and product formation without the need for sampling.[8][9] An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction vessel, providing continuous data on the changing concentrations of key species.
Application to Pyrimidine Synthesis
By monitoring characteristic vibrational bands, one can track the progress of the reaction. For example, the disappearance of a carbonyl stretch from a starting material and the appearance of new bands corresponding to the pyrimidine ring vibrations of the product can be trended over time to generate a reaction profile. This technique is particularly useful for identifying transient intermediates and determining reaction kinetics.[8]
Conclusion: An Integrated Analytical Approach
A robust analytical strategy for monitoring reactions of this compound relies on the synergistic use of multiple techniques. HPLC serves as the primary tool for quantitative analysis of reaction progress and purity assessment. GC-MS is essential for identifying and controlling volatile impurities. NMR provides unequivocal structural confirmation of the desired product and any significant byproducts. Finally, in-situ FTIR offers the advantage of real-time, continuous monitoring for enhanced process understanding and control. The protocols and guidance provided in this document are intended to empower researchers and drug development professionals to establish reliable and effective analytical methods, thereby ensuring the quality and consistency of this important pharmaceutical intermediate.
References
-
In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods (RSC Publishing). Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
In Situ FTIR Reaction Monitoring. YouTube. Available at: [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available at: [Link]
-
Trends in Analytical chemistry. CONICET. Available at: [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Development of RP- HPLC Method for Simultaneous Estimation of Mycophenolate Mofetil and Tacrolimus. Journal of Materials and Environmental Science. Available at: [Link]
-
Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl. ResearchGate. Available at: [Link]
-
Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
-
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 6-(chloromethyl)-2-(1-phenyl cyclopropyl)-4-pyrimidinyl purchased | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
The Strategic Application of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the utilization of the novel fragment, 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, in modern drug discovery campaigns. As a Senior Application Scientist, the following notes and protocols are synthesized from established principles in medicinal chemistry and fragment-based drug discovery (FBDD), offering a robust framework for leveraging this promising chemical scaffold. While specific literature on this exact molecule is emerging, the principles outlined herein are grounded in the well-documented reactivity of analogous chloromethyl pyrimidines and the proven success of pyrimidine cores in therapeutics.
Introduction: The Pyrimidine Scaffold and the Promise of a Novel Fragment
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and its ability to interact with a wide range of biological targets.[1][2] Its presence in the fundamental building blocks of DNA and RNA provides a biological precedent for its role in molecular recognition. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]
The fragment this compound presents a unique combination of features for FBDD. Its low molecular weight (184.6 g/mol ) adheres to the "Rule of Three" often applied in fragment screening, maximizing the potential for efficient binding to protein targets.[4] The pyrimidine core offers hydrogen bonding capabilities, while the cyclopropyl group provides a rigid, three-dimensional element that can explore hydrophobic pockets. Crucially, the reactive chloromethyl group serves as a versatile handle for synthetic elaboration, enabling the rapid generation of compound libraries for hit-to-lead optimization.
Physicochemical Properties and Reactivity Profile
While extensive experimental data for this compound is not yet widely published, its key properties can be inferred from its structure and data on analogous compounds.[5][6]
| Property | Value/Description | Source |
| Molecular Formula | C8H9ClN2O | [5] |
| Molecular Weight | 184.6 g/mol | [6] |
| Appearance | Likely a crystalline solid | |
| Key Functional Groups | Pyrimidinol, Cyclopropyl, Chloromethyl | N/A |
| Reactivity | The chloromethyl group is a reactive electrophile susceptible to nucleophilic substitution. |
The primary mode of reactivity for this fragment is the nucleophilic substitution at the chloromethyl group. This allows for the covalent attachment of a wide array of nucleophiles, such as amines, thiols, and alcohols, providing a straightforward method for fragment elaboration and the exploration of structure-activity relationships (SAR).
Application in Fragment Library Generation
The true power of this compound lies in its utility as a foundational scaffold for creating a focused fragment library. The reactive chloromethyl group facilitates the rapid synthesis of a diverse set of derivatives.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the derivatization of this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile of interest (e.g., primary/secondary amine, thiol, alcohol)
-
Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3))
-
Reaction vessel with magnetic stirring
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired derivative.
Causality Behind Experimental Choices:
-
Aprotic Solvent: DMF or ACN are chosen for their ability to dissolve a wide range of reactants and their inertness under the reaction conditions.
-
Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Monitoring: Regular monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts.
Caption: Workflow for generating a derivative library.
Fragment Screening and Hit Validation
Once a library of fragments is established, the next crucial step is to identify which, if any, bind to the target protein. A variety of biophysical techniques are employed for this purpose, each with its own advantages.[7][]
Experimental Workflow for Fragment Screening
A typical workflow involves a primary screen to identify initial hits, followed by orthogonal validation to eliminate false positives and confirm binding.
Caption: A typical fragment screening cascade.
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting binding events in real-time.[7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Fragment library derived from this compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol.
-
Prepare serial dilutions of the fragment library in the running buffer.
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. A significant change upon injection indicates a binding event.
-
Regenerate the sensor surface between injections to remove the bound fragment.
-
Analyze the data to identify fragments that exhibit concentration-dependent binding.
Trustworthiness of the Protocol:
-
Counter-screening: To ensure specificity, hits should be screened against an unrelated control protein.[7]
-
Dose-Response: True binders will exhibit a dose-dependent increase in the SPR signal.
Protocol 3: Hit Validation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and can provide information about the binding site.[][9] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for fragment screening.[7]
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
NMR tubes
-
Target protein solution in a deuterated buffer
-
Fragment hit from the primary screen
Procedure (STD NMR):
-
Prepare two NMR samples: one containing the target protein and the fragment, and a reference sample with only the fragment.
-
Acquire a 1D proton NMR spectrum of the reference sample.
-
For the protein-fragment sample, acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, thus confirming binding.
Expertise & Experience:
-
The choice of NMR experiment depends on the properties of the target and the fragment. STD is generally effective for a wide range of affinities, while WaterLOGSY can be more sensitive for very weak binders.
From Hit to Lead: The Path Forward
Once a fragment hit is validated and its binding mode is understood, often through X-ray crystallography, the process of hit-to-lead optimization begins.[10] The initial fragment, derived from this compound, serves as a starting point for synthetic chemistry efforts aimed at improving potency and selectivity.
Strategies for Optimization:
-
Fragment Growing: The initial fragment can be "grown" by adding functional groups that extend into adjacent pockets of the binding site. The diverse library generated from the chloromethyl handle is invaluable here.
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a larger, higher-affinity molecule.[4]
-
Fragment Merging: Overlapping fragments can be merged to create a novel scaffold that incorporates the key binding features of both.
The iterative cycle of design, synthesis, and testing is central to this phase, with each new compound providing valuable SAR data that guides the next round of optimization.
Conclusion
This compound represents a valuable and versatile starting point for fragment-based drug discovery. Its combination of a privileged pyrimidine scaffold, a three-dimensional cyclopropyl group, and a reactive chloromethyl handle for synthetic elaboration makes it an attractive tool for medicinal chemists. By following the systematic protocols for library generation, fragment screening, and hit validation outlined in this guide, researchers can effectively leverage this fragment to identify novel starting points for the development of new therapeutics.
References
- BenchChem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- Journal of Chemical Information and Modeling. Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol.
- BenchChem. An In-depth Technical Guide to 2-(Chloromethyl)
- BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Sygnature Discovery. Fragment Screening | Drug Discovery.
- BOC Sciences. Fragment-based Screening Methodologies.
- ResearchGate.
- Semantic Scholar. Protocol to perform fragment screening using NMR spectroscopy.
- ResearchGate. Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery.
- ResearchGate. Marketed pyrimidine scaffold containing drugs.
- PubChem. This compound.
- MDPI.
- Arctom. CAS NO. 94171-07-0 | this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - this compound (C8H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 6. arctomsci.com [arctomsci.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. By understanding the underlying chemistry and potential pitfalls, you can significantly improve your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a cyclocondensation reaction between cyclopropylamidine and a β-keto ester, specifically ethyl 4-chloroacetoacetate. This reaction is a variation of the well-established pyrimidine synthesis, which involves the formation of the pyrimidine ring from a 1,3-dicarbonyl compound and an amidine.
The overall reaction is as follows:
While the reaction appears straightforward, achieving a high yield of a pure product can be challenging. This guide will address the most frequently encountered issues and provide detailed, evidence-based solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yield is the most common issue in this synthesis. Several factors can contribute to this, ranging from reactant quality to suboptimal reaction conditions.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
Cyclopropylamidine Quality: Cyclopropylamidine, especially as a free base, can be unstable. It is often used as a salt (e.g., hydrochloride) and liberated in situ. Ensure your cyclopropylamidine is of high purity and stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.
-
Ethyl 4-chloroacetoacetate Instability: This β-keto ester is susceptible to decomposition, especially in the presence of moisture or heat. It is advisable to use freshly distilled or high-purity commercial material. Storage at low temperatures is recommended.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical for both the liberation of the free amidine (if a salt is used) and for promoting the cyclization reaction. Common bases include alkali metal alkoxides (e.g., sodium ethoxide), carbonates (e.g., potassium carbonate), and hydroxides (e.g., sodium hydroxide). The strength and stoichiometry of the base can significantly impact the reaction rate and the formation of side products. An excess of a strong base can lead to decomposition of the starting materials or the product.
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Protic solvents like ethanol are commonly used. However, exploring other solvents such as methanol, isopropanol, or aprotic solvents like acetonitrile or DMF might be beneficial depending on the chosen base and reaction temperature.
-
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts and decomposition. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. A patent for a similar synthesis suggests a temperature range of 40-120°C[1].
-
Experimental Protocol: Optimizing Reaction Conditions
-
Small-Scale Screening: Set up a series of small-scale reactions to screen different bases (e.g., NaOEt, K₂CO₃, NaOH), solvents (e.g., EtOH, MeOH, ACN), and temperatures (e.g., room temperature, 50°C, reflux).
-
Reactant Stoichiometry: Typically, a slight excess of the β-keto ester (1.1-1.2 equivalents) is used relative to the amidine.
-
Monitoring: Analyze samples from each reaction at regular intervals (e.g., every 1-2 hours) by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product and any byproducts.
-
Analysis: Based on the results, identify the conditions that provide the best conversion to the desired product with the fewest impurities.
FAQ 2: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?
The formation of side products is a major contributor to low yields and purification difficulties. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Prevention Strategies:
-
Self-condensation of Ethyl 4-chloroacetoacetate: In the presence of a base, β-keto esters can undergo self-condensation. This can be minimized by controlling the reaction temperature and the rate of addition of the base.
-
Hydrolysis of Reactants or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of the ester group in ethyl 4-chloroacetoacetate or potentially the chloromethyl group in the final product. Using anhydrous solvents and reagents is crucial.
-
Ring-Opening of the Cyclopropyl Group: The cyclopropyl group is generally stable under many reaction conditions. However, it is a strained ring system and can be susceptible to ring-opening under strongly acidic or electrophilic conditions, which are not typical for this specific cyclocondensation but could be a concern during workup or purification if acidic conditions are used.
-
Formation of an Amide Byproduct: The amidine can react with the ester group of ethyl 4-chloroacetoacetate without subsequent cyclization, leading to an acyclic intermediate. This can be favored by suboptimal reaction conditions that do not promote the final ring closure. Driving the reaction to completion with appropriate heating can help minimize this.
Troubleshooting Workflow for Side Product Formation
Sources
Technical Support Center: Troubleshooting Side Reactions in Chloromethyl Pyrimidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chloromethyl pyrimidine chemistry. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the synthesis and application of chloromethyl pyrimidine derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(chloromethyl)pyrimidine hydrochloride is showing low to no conversion. What are the primary reasons for this?
A1: Low reactivity of 2-(chloromethyl)pyrimidine hydrochloride is a common issue that can often be attributed to several factors:
-
The Hydrochloride Salt Form: The starting material is a hydrochloride salt. In this form, the pyrimidine ring is protonated, making it highly electron-deficient. This deactivates the chloromethyl group towards SN2 reactions. It is crucial to neutralize the salt with a suitable base either before or during the reaction.
-
Electron-Withdrawing Nature of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing. This property reduces the electron density at the chloromethyl carbon, making it a less favorable site for nucleophilic attack.
-
Insufficient Basicity: The use of at least one equivalent of a non-nucleophilic base is necessary to deprotonate the hydrochloride salt and free the pyrimidine base for reaction.
-
Weak Nucleophile: If your nucleophile is weak (e.g., a neutral amine or alcohol), its reactivity may be insufficient. Consider deprotonating it with a strong, non-nucleophilic base like sodium hydride (NaH) before adding the chloromethyl pyrimidine.
-
Inappropriate Solvent: Protic solvents such as ethanol or water can solvate the nucleophile, which reduces its reactivity. Switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile can significantly enhance nucleophilicity.
Q2: I'm observing the formation of multiple products in my reaction. What are the most common side reactions?
A2: The presence of multiple products often points to competing reaction pathways. The most common side reactions in chloromethyl pyrimidine chemistry include:
-
Hydrolysis: Due to the reactive nature of the chloromethyl group, hydrolysis to the corresponding 2-(hydroxymethyl)pyrimidine can occur if water is present in the reaction mixture. This is especially problematic when using aqueous bases or non-anhydrous solvents.
-
Nucleophilic Aromatic Substitution (SNAr): While the primary reaction site is the chloromethyl group, strong nucleophiles under harsh conditions (e.g., high temperatures) can attack the pyrimidine ring itself, leading to SNAr products.
-
Dimerization/Polymerization: In the presence of a base, self-condensation or reaction with other pyrimidine molecules can lead to the formation of dimers or oligomeric materials, often appearing as tarry byproducts.
-
N- vs. O-Alkylation: When using ambident nucleophiles, such as pyrimidinones, a mixture of N- and O-alkylated products can be formed. The reaction outcome is highly dependent on the substrate, solvent, and counter-ion.[1][2][3]
Q3: How can I minimize the formation of dark, tarry materials in my reaction?
A3: The formation of tarry byproducts is typically a sign of decomposition or unwanted polymerization side reactions. To mitigate this, consider the following:
-
Control Reaction Temperature: Excessive heat is a common cause of degradation. It is crucial to maintain the recommended temperature for your specific reaction. For instance, when using thionyl chloride for chlorination, cooling the reaction during the addition of the alcohol is often recommended.
-
Use of an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.
-
Purity of Starting Materials: Ensure that your 2-(hydroxymethyl)pyrimidine or other starting materials are pure and dry. Impurities can catalyze various side reactions.
-
Controlled Quenching: When working with reactive chlorinating agents like thionyl chloride, a controlled quench at low temperatures is essential to prevent exothermic decomposition.
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
You've set up your reaction of 2-(chloromethyl)pyrimidine hydrochloride with a primary amine, but after several hours, TLC analysis shows a significant amount of starting material remaining and a low yield of the desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Detailed Protocol: General Procedure for Amination
This protocol provides a general procedure for the reaction of 2-(chloromethyl)pyrimidine hydrochloride with a primary or secondary amine.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)pyrimidine hydrochloride and the anhydrous solvent to make a ~0.2 M solution.
-
Add the base (K₂CO₃ or DIPEA) and stir the suspension at room temperature for 20-30 minutes.
-
Add the amine portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Problem 2: Formation of an Unexpected Hydrolysis Byproduct
Your reaction is intended to produce a thioether derivative, but you isolate a significant amount of 2-(hydroxymethyl)pyrimidine.
Causality and Mitigation
The chloromethyl group is susceptible to hydrolysis, especially under basic conditions or in the presence of water. Thiolates are generally good nucleophiles, but if the reaction is sluggish or if there is moisture in the reagents or solvent, hydrolysis can become a competitive side reaction.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere.
-
Pre-formation of the Thiolate: Instead of generating the thiolate in situ with an aqueous base, pre-form it using a non-aqueous base like sodium hydride (NaH) in an anhydrous solvent like THF before adding the chloromethyl pyrimidine.
-
Choice of Base: If a weaker base is sufficient, consider using a non-hygroscopic organic base like DIPEA instead of inorganic bases that may contain water.
Reaction Pathway Diagram
Caption: Competing pathways: Thioether formation vs. Hydrolysis.
Problem 3: N- vs. O-Alkylation Selectivity Issues
When alkylating a pyrimidin-2(1H)-one with a chloromethyl pyrimidine, you obtain a mixture of N- and O-alkylated isomers, making purification difficult.
Factors Influencing Selectivity and Control Strategies
The alkylation of ambident nucleophiles like pyrimidinones is a classic challenge in organic synthesis. The ratio of N- to O-alkylation is influenced by several factors:
-
Counter-ion: A more covalent interaction between the pyrimidinone anion and the counter-ion (e.g., from the base) will favor N-alkylation. A more dissociated, "naked" anion will favor O-alkylation (Hard-Soft Acid-Base theory).
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation, leading to a more free anion and favoring O-alkylation. Polar protic solvents can hydrogen-bond with the oxygen, favoring N-alkylation.
-
Leaving Group: A better leaving group (I > Br > Cl) can favor O-alkylation under certain conditions.[2]
-
Steric Hindrance: Bulky substituents on the pyrimidinone or the alkylating agent can influence the regioselectivity.
Strategies to Favor N-Alkylation:
-
Use a base with a less dissociating cation (e.g., K₂CO₃ in a less polar solvent).
-
Consider a solvent that does not strongly solvate the cation, such as dioxane or toluene.
Strategies to Favor O-Alkylation:
-
Use a base that provides a highly dissociated cation (e.g., NaH or a cesium salt).[3]
-
Employ a polar aprotic solvent like DMF.
-
In some cases, converting the chloromethyl pyrimidine to the more reactive iodomethyl derivative in situ can promote O-alkylation.[2]
Comparative Data on Alkylating Agents
| Alkylating Agent | Substrate | Reaction Type | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | Reflux | 87 | |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | Reflux | 80 | [2] |
| 4-(Chloromethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | Reflux | Low | [2] |
This table illustrates that for O-alkylation of this specific pyrimidinone, the more reactive iodo- and bromomethyl pyrimidines give significantly higher yields than the chloromethyl analog under these conditions.[2]
Purification Strategies for Challenging Separations
Quenching and Removal of Unreacted 2-(Chloromethyl)pyrimidine Hydrochloride
If a significant amount of the starting material remains after the reaction, it is often beneficial to quench it before workup to simplify purification.
Q: What are suitable quenching agents? A: The choice depends on your product's stability. Common agents include:
-
Aqueous solutions of amines: Dilute aqueous ammonia or diethylamine can convert the remaining chloromethyl pyrimidine into a more polar, water-soluble amine derivative.
-
Water/Aqueous Base: Adding water or a dilute aqueous base like sodium bicarbonate will hydrolyze the starting material to the more polar 2-(hydroxymethyl)pyrimidine.
Monitoring the Quench: The disappearance of the 2-(chloromethyl)pyrimidine hydrochloride spot on a TLC plate can be used to monitor the progress of the quenching reaction.
Protocol: Acid-Base Extraction for Purification
This technique is particularly useful when your desired product has different acid-base properties than the impurities.
Scenario: Your desired product is a neutral or weakly basic amine derivative, and you have basic pyrimidine byproducts from the quench.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate basic impurities, causing them to partition into the aqueous layer.
-
Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Brine Wash: A final wash with brine (saturated aqueous NaCl) helps remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
References
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem.
- BenchChem. (2025).
-
Sa, A. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). ACS Publications. [Link]
-
Sa, A. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
- Google Patents. (n.d.). Preparation of 2-(Chloromethyl)pyridine.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.
- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. [Link]
-
ResearchGate. (n.d.). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. ResearchGate. [Link]
-
Sutherland, B. M., & Sutherland, J. C. (1975). Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. Biophysical journal, 15(5), 435–440. [Link]
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
-
Sa, A. A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H). PubMed. [Link]
- BenchChem. (2025). The Strategic Advantage of 2-(Chloromethyl)pyrimidine Hydrochloride in Synthetic Chemistry. BenchChem.
-
MDPI. (n.d.). Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Stasolla, C., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Pyrimidine dimer. Wikipedia. [Link]
-
Sutherland, J. C., & Sutherland, B. M. (1975). Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. National Institutes of Health. [Link]
-
Kiessling, A., et al. (2007). Selective inhibition of c-Myc/Max dimerization by a pyrazolo[1,5-a]pyrimidine. PubMed. [Link]
Sources
preventing nucleophilic aromatic substitution (SNAr) in pyrimidines
A Guide to Preventing and Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with pyrimidine scaffolds. The inherent electron-deficient nature of the pyrimidine ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for functionalization. However, controlling the regioselectivity and preventing unwanted side reactions can be a significant challenge.
As a Senior Application Scientist, I have compiled this resource to provide field-proven insights and practical solutions to common issues encountered during the synthesis and modification of pyrimidines. This guide moves beyond simple protocols to explain the why behind the experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding SNAr reactions on pyrimidines.
Q1: Why is the pyrimidine ring so susceptible to nucleophilic aromatic substitution (SNAr)?
A: The pyrimidine ring's susceptibility stems from its electron-deficient character, which is a direct result of the two highly electronegative nitrogen atoms. These nitrogens withdraw electron density from the ring carbons, making them electrophilic and vulnerable to attack by nucleophiles. This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.
Q2: I have a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine). Which position is more reactive towards nucleophiles?
A: For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1][2] The rationale lies in the stability of the intermediate formed during the reaction, known as the Meisenheimer complex. Attack at C4 allows the negative charge of the intermediate to be delocalized over both ring nitrogens, offering greater stabilization.[3][4] Attack at C2 results in a less stable intermediate. However, this inherent selectivity can be altered by other substituents on the ring.[5]
Q3: Does the type of halogen (F, Cl, Br) leaving group matter for the reaction rate?
A: Absolutely. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I . This may seem counterintuitive compared to Sₙ1/Sₙ2 reactions where iodide is an excellent leaving group. In SNAr, the rate-determining step is often the initial attack of the nucleophile on the ring.[3][4] The highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon significantly more electrophilic and accelerating the nucleophilic attack.
Q4: How do electron-donating or electron-withdrawing groups on the pyrimidine ring affect SNAr reactions?
A: Substituents have a profound impact on both the rate and regioselectivity of SNAr.
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -CF₃, further decrease the electron density of the ring, activating it for nucleophilic attack and increasing the reaction rate. An EWG at the C5 position strongly favors substitution at the C4 position.[6]
-
Electron-Donating Groups (EDGs) , such as -NH₂ or -OCH₃, increase the ring's electron density, deactivating it towards nucleophilic attack and slowing the reaction down. Interestingly, an EDG at the C6 position can reverse the typical C4 selectivity, making the C2 position more reactive.[5] This is because the EDG can selectively increase the electron density at the C4 position, making it less electrophilic.
Q5: What is the best type of solvent for SNAr on pyrimidines?
A: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally the best choice. These solvents can effectively dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows the reaction rate.[7]
Troubleshooting Guide: Common Experimental Issues
This section is structured to address specific problems you may encounter in the lab.
Problem 1: Poor Regioselectivity - "My reaction on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 substitution products."
This is a classic challenge in pyrimidine chemistry. While C4 is typically favored, a mixture indicates that the energy barrier for attack at C2 is competitive.
Root Cause Analysis & Solutions:
-
Substituent Effects: The most common cause is an unappreciated electronic effect from another group on the ring. As noted in the FAQs, an electron-donating group (EDG) at C6 can make the C2 position more reactive.[5] Quantum mechanics calculations show that EDGs at C6 can alter the Lowest Unoccupied Molecular Orbital (LUMO), making the LUMO lobes at C2 and C4 similar in size and energy, leading to mixed products or even a reversal of selectivity.[5]
-
Actionable Solution: If you have a C6-EDG, anticipate C2 reactivity. To favor one isomer, you may need to modify your synthetic route or introduce a protecting group.
-
-
Steric Hindrance: The nucleophile's size can influence the site of attack.
-
Actionable Solution: To favor substitution at the less sterically hindered C4 position, consider using a bulkier nucleophile. Conversely, a small, highly reactive nucleophile might show less selectivity.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between C2 and C4 attack, leading to a loss of selectivity.
-
Actionable Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). This will favor the kinetically preferred product, which is usually the C4 isomer in the absence of overriding electronic factors.
-
Problem 2: Unwanted Disubstitution - "My reaction isn't stopping at monosubstitution, and I'm getting a significant amount of the di-substituted product."
This occurs because the first nucleophilic substitution can sometimes make the ring more reactive to a second substitution, or the reaction conditions are too harsh.
Root Cause Analysis & Solutions:
-
Stoichiometry and Reagent Concentration: Using an excess of the nucleophile is the most direct cause of disubstitution.
-
Actionable Solution: Carefully control the stoichiometry. Use exactly 1.0 equivalent of your nucleophile, or even slightly less (e.g., 0.95 eq). Employ the technique of slow addition , where the nucleophile is added dropwise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the nucleophile low, favoring the monosubstitution event.
-
-
Reaction Time and Temperature: Over-running the reaction or using excessive heat will drive the formation of the thermodynamically stable di-substituted product.
-
Actionable Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed. Run the reaction at the lowest temperature that allows for a reasonable rate of the first substitution.
-
Problem 3: Reaction Failure - "My desired SNAr is sluggish or not proceeding at all."
A stalled reaction points to a fundamental issue with the reactivity of your components or the conditions.
Root Cause Analysis & Solutions:
-
Deactivated Pyrimidine Ring: The presence of strong electron-donating groups (EDGs) can render the ring insufficiently electrophilic.
-
Actionable Solution: If your pyrimidine is electron-rich, you may need more forcing conditions (higher temperature, stronger nucleophile). In some cases, SNAr may not be a viable strategy, and an alternative coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) should be considered.
-
-
Weak Nucleophile: The attacking species may not be nucleophilic enough to initiate the reaction. This is common with neutral amines or alcohols.
-
Actionable Solution: Increase the nucleophilicity by deprotonating the nucleophile. For an alcohol (ROH), use a strong base like sodium hydride (NaH) to generate the far more reactive alkoxide (RO⁻). For an amine, adding a non-nucleophilic base can help, though often amines are sufficiently nucleophilic on their own.[8]
-
-
Poor Leaving Group: While Cl and Br are common, they are less reactive than F.
-
Actionable Solution: If you are using a bromopyrimidine and the reaction is failing, you may need to increase the temperature significantly. If possible, redesign the synthesis to start from the analogous fluoropyrimidine.
-
-
Inappropriate Solvent: As discussed in the FAQs, using a protic solvent like ethanol or methanol can severely inhibit the reaction by solvating the nucleophile.[7]
-
Actionable Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP. If solubility is an issue, a mixture of solvents like DMF/water might be effective, as water can sometimes promote the reaction under acidic conditions for certain substrates.[8]
-
Visual Guides and Data
Diagrams
// Reactants
Reactants [label=<
2,4-Dichloropyrimidine + Nu⁻
// Intermediates
Meisenheimer4 [label=<
Meisenheimer Intermediate (C4 Attack)
More Stable (Charge on N)
Meisenheimer2 [label=<
Meisenheimer Intermediate (C2 Attack)
Less Stable
// Products
Product4 [label=<
Major Product (C4-Substituted)
Product2 [label=<
Minor Product (C2-Substituted)
// Edges Reactants -> Meisenheimer4 [label="Attack at C4\n(Favored)"]; Reactants -> Meisenheimer2 [label="Attack at C2\n(Disfavored)"]; Meisenheimer4 -> Product4 [label="Eliminate Cl⁻"]; Meisenheimer2 -> Product2 [label="Eliminate Cl⁻"]; } endomdot Caption: General mechanism for SNAr on 2,4-dichloropyrimidine.
// No Yield Path Check_Ring [label="Is ring electron-rich (EDGs)?"]; Check_Nuc [label="Is nucleophile weak?"]; Check_LG [label="Is leaving group poor (Br, I)?"]; Check_Solvent [label="Using a protic solvent?"]; Sol_Yield [label="Solutions:\n- Increase Temperature\n- Use stronger nucleophile (e.g., NaH)\n- Switch to polar aprotic solvent (DMF, DMSO)\n- Change to better leaving group (F)", shape=note];
// Selectivity Path Check_EDG6 [label="Is there a C6-EDG?"]; Check_Temp [label="Is temperature high?"]; Sol_Selectivity [label="Solutions:\n- Lower Temperature\n- Use bulkier nucleophile\n- Re-evaluate synthetic route", shape=note];
// Multi-substitution Path Check_Stoich [label="Excess nucleophile used?"]; Check_Time [label="Reaction time too long?"]; Sol_MultiSub [label="Solutions:\n- Use 1.0 eq of nucleophile\n- Slow, dropwise addition\n- Lower temperature\n- Monitor closely via TLC/LCMS", shape=note];
Start -> Q_Yield; Start -> Q_Selectivity; Start -> Q_MultiSub;
Q_Yield -> Check_Ring [label="Yes"]; Check_Ring -> Check_Nuc; Check_Nuc -> Check_LG; Check_LG -> Check_Solvent; Check_Solvent -> Sol_Yield;
Q_Selectivity -> Check_EDG6 [label="Yes"]; Check_EDG6 -> Check_Temp; Check_Temp -> Sol_Selectivity;
Q_MultiSub -> Check_Stoich [label="Yes"]; Check_Stoich -> Check_Time; Check_Time -> Sol_MultiSub; } endomdot Caption: Decision workflow for troubleshooting common SNAr issues.
Data Tables
Table 1: Influence of Leaving Group on SNAr Reactivity
| Leaving Group | C-X Bond Polarity | Relative Reactivity | Rationale |
| -F | Highest | Fastest | Makes carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. |
| -Cl | High | Fast | A very common and effective leaving group for SNAr. |
| -Br | Medium | Moderate | Less polarizing than C-Cl; often requires higher temperatures. |
| -I | Lowest | Slowest | Weak C-I polarization makes the initial attack slow. |
Table 2: Effect of Solvent Choice on SNAr Reactions
| Solvent Type | Examples | Effect on Nucleophile | Impact on SNAr Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Poorly solvates the anion | Increases Rate (Recommended) |
| Polar Protic | Water, Ethanol, Methanol | Strongly solvates via H-bonding | Decreases Rate (Avoid)[7] |
| Non-Polar | Toluene, Hexane | Poor solubility of reactants | Generally unsuitable |
Experimental Protocol: Selective Monosubstitution on 2,4-Dichloropyrimidine
This protocol provides a general method for achieving selective C4 monosubstitution using a primary amine nucleophile, emphasizing techniques to prevent disubstitution.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine Nucleophile (e.g., Benzylamine) (1.0 eq)
-
Non-nucleophilic base (e.g., Triethylamine, TEA) (1.1 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dichloropyrimidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical for controlling selectivity and preventing side reactions.
-
Slow Addition: In a separate flask, prepare a solution of the amine nucleophile (1.0 eq) in a small amount of anhydrous DMF. Using a syringe pump or a dropping funnel, add the amine solution dropwise to the cooled pyrimidine solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting 2,4-dichloropyrimidine and the appearance of the mono-substituted product.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring it into cold water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired C4-substituted pyrimidine.
References
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
- A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers. Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC - NIH.
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
Welcome to the Technical Support Center for the purification of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this critical pyrimidine intermediate. Our goal is to equip you with the scientific rationale behind the purification strategies to ensure the highest quality of your compound for downstream applications.
I. Introduction to the Purification Challenges
This compound is a reactive molecule due to the presence of the electrophilic chloromethyl group. This reactivity, while synthetically useful, also presents challenges during purification. The primary concerns are the potential for hydrolysis of the chloromethyl group to a hydroxymethyl group and other side reactions if not handled under appropriate conditions. Therefore, purification methods must be chosen carefully to minimize degradation and effectively remove process-related impurities.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should be aware of during the synthesis and purification of this compound?
A1: While a definitive list of impurities is specific to the synthetic route, you should anticipate several common types:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Hydrolysis Product: 6-(hydroxymethyl)-2-cyclopropylpyrimidin-4-ol, formed by the reaction of the chloromethyl group with water. This is a significant concern, especially in the presence of moisture or during aqueous workups.
-
Over-alkylation or Side-reaction Products: Depending on the synthetic strategy, side reactions can lead to various structural analogs.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps that are not completely removed.
Q2: What are the recommended general approaches for purifying crude this compound?
A2: The two most effective and widely used techniques for purifying pyrimidine derivatives of this nature are recrystallization and silica gel column chromatography . The choice between them depends on the impurity profile and the scale of your purification.
Q3: How do I choose between recrystallization and column chromatography?
A3: The decision can be guided by the following logic:
-
For relatively pure crude material (>90%): Recrystallization is often the more efficient method for removing minor impurities and can be easily scaled up.
-
For complex impurity profiles: If your crude material contains multiple impurities with polarities similar to the product, column chromatography will provide better separation.
-
For initial purification of a new batch: It is often beneficial to first perform column chromatography on a small scale to isolate and identify impurities. This knowledge can then be used to develop a more efficient recrystallization protocol.
Below is a decision-making workflow to help guide your choice:
Caption: Purification method selection workflow.
Q4: What are the key stability concerns during the purification of this compound?
A4: The primary stability concern is the hydrolysis of the chloromethyl group to the corresponding alcohol. This degradation is accelerated by:
-
Presence of water: It is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.
-
Basic conditions: While a mild base may be used in the synthetic step, prolonged exposure to strong bases during workup or purification should be avoided.
-
High temperatures: Extended heating can promote degradation.
For long-term storage, it is recommended to keep the purified compound at low temperatures (e.g., -20°C) in a tightly sealed container under an inert atmosphere.
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The solvent may be too nonpolar, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent. - Ensure the initial dissolution is complete at elevated temperature. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Try a less polar solvent system. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. | - Minimize the volume of hot solvent used for dissolution. - Ensure the solution is thoroughly cooled before filtering. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity is still low after recrystallization | The chosen solvent does not effectively differentiate between the product and impurities. | - Experiment with different solvent systems (e.g., mixtures of polar and nonpolar solvents). - Consider a preliminary purification step, such as a wash or short column, before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The eluent system is not optimal. | - Adjust the polarity of the eluent. A common starting point for pyrimidine derivatives is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used. - Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. |
| Streaking of the compound on the column/TLC plate | The compound may be interacting too strongly with the acidic silica gel, especially if it has basic properties. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel. |
| Product degradation on the column | The compound is unstable on silica gel. | - Minimize the time the compound spends on the column by running the chromatography as quickly as possible. - Consider using a less acidic stationary phase, such as neutral alumina. - Ensure all solvents are anhydrous to prevent hydrolysis. |
IV. Experimental Protocols
The following are detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Recrystallization
This protocol provides a general guideline for recrystallization. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
-
Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Commonly used solvent systems for pyrimidine derivatives include ethanol, ethyl acetate/hexanes, and acetone/water.[1][2]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound. Swirl the flask to aid dissolution.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal.[2]
-
Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
1. Eluent Selection:
-
Using Thin Layer Chromatography (TLC), determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and provides good separation from impurities.
-
A good starting point is a mixture of ethyl acetate and hexanes.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
Ensure the silica bed is uniform and free of air bubbles.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which can improve resolution.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Caption: General workflow for column chromatography.
V. Purity Assessment
To ensure the quality of your purified this compound, it is essential to assess its purity using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of pharmaceutical intermediates. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the product and can be used in conjunction with a chromatographic method (e.g., LC-MS) to identify impurities.
VI. References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. Available from: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available from: [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. Available from: [Link]
Sources
Technical Support Center: Overcoming Low Reactivity of Chloromethyl Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common yet significant challenge in synthetic chemistry: the inherently low reactivity of chloromethyl pyrimidines in nucleophilic substitution reactions. Here, we will dissect the root causes of this issue and provide a suite of field-proven strategies and detailed protocols to enhance reaction efficiency and yield.
Part 1: Fundamental Challenges & Core Concepts
Q1: Why is my chloromethyl pyrimidine derivative unreactive towards nucleophilic substitution?
Answer: The low reactivity of chloromethyl pyrimidines is a direct consequence of the electronic properties of the pyrimidine ring itself. This phenomenon can be attributed to two primary factors:
-
Electron-Withdrawing Nature of the Pyrimidine Ring: The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. These atoms pull electron density away from the rest of the ring and, by extension, from the attached chloromethyl group.[1] This inductive effect reduces the electrophilicity of the carbon atom in the C-Cl bond, making it less susceptible to attack by nucleophiles in a standard SN2 reaction.
-
The Hydrochloride Salt Form: Many commercially available chloromethyl pyrimidines are supplied as hydrochloride salts to improve their stability and handling. In this form, a proton resides on one of the ring nitrogens, further increasing the ring's electron-withdrawing capacity and deactivating the chloromethyl group. It is crucial to neutralize this salt with a base to proceed with the substitution reaction.
Part 2: Troubleshooting Guide & Optimization Strategies
This section provides a systematic approach to troubleshooting and optimizing your reaction when faced with low conversion or yield.
Q2: My reaction shows little to no product formation. What are the first steps I should take?
Answer: When a reaction with a chloromethyl pyrimidine stalls, a logical, stepwise approach to troubleshooting is essential. The following workflow diagram outlines the key parameters to investigate and modify.
Caption: Troubleshooting workflow for chloromethyl pyrimidine reactions.
Q3: How can I catalytically enhance the reactivity of the chloromethyl group?
Answer: Catalysis is the most powerful tool for overcoming the low reactivity of chloromethyl pyrimidines. The premier strategy is the Finkelstein reaction , which involves the in situ generation of a more reactive iodomethyl pyrimidine intermediate.[2][3]
-
Mechanism of Action: By adding a catalytic amount of an iodide salt (e.g., NaI or KI), you initiate a halide exchange. The chloride is displaced by iodide. The resulting C-I bond is weaker and longer than the C-Cl bond, and iodide is a much better leaving group, making the subsequent SN2 attack by your primary nucleophile significantly faster.[4][5] The reaction is driven forward because sodium chloride or potassium chloride is often insoluble in the polar aprotic solvents used and precipitates out of the solution.[2][6]
Caption: Catalytic cycle of the Finkelstein reaction.
Q4: My nucleophile is poorly soluble in organic solvents. How can I improve the reaction?
Answer: This is a classic problem for which Phase-Transfer Catalysis (PTC) is the ideal solution. PTC is used when the nucleophile (often an inorganic salt, soluble in water) and the substrate (soluble in an organic solvent) cannot react because they are in different phases.[7]
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the reaction.[8] The lipophilic cation of the PTC pairs with the anion of the nucleophile, shuttling it from the aqueous (or solid) phase into the organic phase where it can react with the chloromethyl pyrimidine.[9] This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be run in greener solvent systems like toluene or even under solvent-free conditions.[7][9]
Q5: What are the optimal solvents and temperatures for these reactions?
Answer: The choice of solvent is critical for SN2 reactions.
-
Solvents: Polar aprotic solvents are strongly recommended.[10][11] Solvents like DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), and acetonitrile are ideal. They are polar enough to dissolve the nucleophile and substrate but do not form strong hydrogen bonds with the nucleophile.[12] This "naked" nucleophile is more reactive.[12][13] Protic solvents like water or ethanol should be avoided as they can solvate the nucleophile, creating a "solvent cage" that blunts its reactivity.[11]
-
Temperature: Increased temperature generally accelerates reaction rates. A good starting point is 60-80 °C. However, be cautious, as high temperatures (>100-120 °C) can lead to decomposition or side reactions, such as nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself, although this is generally less favorable.
Q6: Are there any common side reactions to be aware of?
Answer: Yes, while the primary reaction site is the chloromethyl group, other pathways can compete under certain conditions:
-
Nucleophilic Aromatic Substitution (SNAr): With highly activated pyrimidines (e.g., those with additional electron-withdrawing groups) or under harsh conditions (strong nucleophiles, high heat), attack can occur directly on the electron-deficient C2, C4, or C6 positions of the pyrimidine ring.[1][14][15]
-
Reaction with Base: If you use a nucleophilic base (e.g., an alkoxide) to neutralize a hydrochloride salt, it may compete with your intended nucleophile. It is better to use a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Nucleophilic Substitution
This protocol provides a robust starting point for the reaction of a chloromethyl pyrimidine with a generic oxygen or nitrogen nucleophile.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nucleophile (1.1 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and potassium iodide (KI, 0.1 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a substrate concentration of approximately 0.5 M.
-
Substrate Addition: Add the chloromethyl pyrimidine derivative (1.0 eq.) to the stirred mixture. If starting with a hydrochloride salt, the K₂CO₃ will neutralize it in situ.
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalytic and Solvent Effects
The following table provides representative data on how reaction conditions can influence the outcome of a typical substitution reaction on a chloromethyl pyrimidine.
| Entry | Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | None | Toluene | 80 | 24 | < 5% |
| 2 | None | DMF | 80 | 24 | 40% |
| 3 | KI | Acetone | Reflux | 12 | 85% |
| 4 | KI | DMF | 80 | 6 | > 95% |
| 5 | TBAB (PTC) | Toluene | 80 | 8 | 90% |
Data is illustrative, based on typical outcomes for SN2 reactions on unreactive chlorides.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a stronger base like sodium hydride (NaH)?
-
A: Yes, for weakly acidic nucleophiles like phenols or thiols, NaH is an excellent choice for deprotonation. However, it is highly reactive and requires anhydrous conditions and careful handling.
-
-
Q: Will this reaction work with secondary or tertiary alkyl chlorides?
-
A: The strategies discussed are optimized for primary chlorides like chloromethyl pyrimidines. Secondary halides are less reactive in SN2 reactions, and tertiary halides are unreactive and will likely undergo elimination instead.[2]
-
-
Q: My product appears to be decomposing during the reaction. What should I do?
-
A: Decomposition suggests the reaction temperature is too high. Lower the temperature and consider extending the reaction time. If that fails, a more potent catalytic system (e.g., switching from KI to TBAI - tetrabutylammonium iodide) may allow for effective conversion at a lower temperature.
-
References
-
Why does polar aprotic solvent favour SN2 reactions generally? (2017). Quora. Available at: [Link]
-
The addition of sodium or potassium iodide catalyzes many SN2 reactions of alkyl chlorides or bromides. Explain. Study.com. Available at: [Link]
-
[FREE] The addition of sodium or potassium iodide catalyzes many SN2 reactions of alkyl chlorides and bromides. (2023). brainly.com. Available at: [Link]
-
Explaining the Catalysis of SN2 Reactions by Iodide Ions. (2005). Physics Forums. Available at: [Link]
-
Why do Sn2 reactions need polar solvents? (2016). Reddit. Available at: [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
-
Many SN2 reactions of alkyl chlorides and alkyl bromides are catalyzed by.. (2025). Filo. Available at: [Link]
-
Why do polar aprotic solvents favour SN2 over E2? (2019). Chemistry Stack Exchange. Available at: [Link]
-
7.5 SN1 vs SN2. KPU Pressbooks. Available at: [Link]
-
Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? (2016). Reddit. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Pyrimidine. Wikipedia. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset. Available at: [Link]
-
Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. Available at: [Link]
-
Finkelstein reaction. Wikipedia. Available at: [Link]
-
Finkelstein Reaction. (2025). YouTube. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]
-
Finkelstein Reaction. ALL ABOUT CHEMISTRY. Available at: [Link]
-
Finkelstein Reaction. sathee jee. Available at: [Link]
-
Finkelstein Reaction. BYJU'S. Available at: [Link]
-
10. Pyrimidines. Available at: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. byjus.com [byjus.com]
- 7. ijirset.com [ijirset.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
optimization of solvent and base for pyrimidine alkylation
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrimidine alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this fundamental synthetic transformation. The pyrimidine core is a privileged scaffold in a vast number of therapeutic agents, and its precise functionalization via alkylation is often a critical step in modulating pharmacological properties.[1][2][3]
However, what appears to be a straightforward SN2 reaction is often fraught with challenges, from low yields to complex product mixtures. In my experience, success hinges on a rational, mechanism-driven approach to selecting and optimizing your solvent and base. This guide moves beyond simple protocols to explain the causality behind these choices, empowering you to troubleshoot effectively and design robust, self-validating experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during pyrimidine alkylation in a direct question-and-answer format.
Question 1: I'm getting very low, or no, yield of my desired N-alkylated pyrimidine. What's going wrong?
Answer: A low or zero yield is the most common issue, and it typically points to a fundamental problem in one of three areas: deprotonation, nucleophilic attack, or reagent stability.[4] Let's break down the likely culprits.
-
Insufficient Deprotonation: The first step of the reaction is the deprotonation of the pyrimidine nitrogen. If your base is not strong enough to effectively deprotonate the N-H bond, the concentration of the reactive pyrimidine anion will be too low for the reaction to proceed.
-
Causality: The pKa of the base's conjugate acid should ideally be at least 2-3 units higher than the pKa of the pyrimidine N-H proton to ensure the equilibrium favors the formation of the pyrimidine anion.[5] For many common pyrimidines, this means weak bases like triethylamine are often insufficient.
-
Solution: Switch to a stronger base. If you are using potassium carbonate (K₂CO₃), consider cesium carbonate (Cs₂CO₃), which is more effective due to the higher solubility of its salts and the "softer" nature of the Cs⁺ cation, leading to a more "naked" and reactive pyrimidine anion.[6] For particularly stubborn substrates, a non-nucleophilic strong base like sodium hydride (NaH) or DBU may be necessary.
-
-
Poor Solubility: Your reagents must be in solution to react. If either the starting pyrimidine or the base is poorly soluble in your chosen solvent at the reaction temperature, you will see very slow or incomplete conversion.
-
Causality: The reaction occurs in the liquid phase. Undissolved solids have minimal surface area available for reaction. This is a common issue when using inorganic bases like K₂CO₃ in less polar solvents like acetonitrile (ACN) or acetone.[7]
-
Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where the reagents have better solubility. Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the pyrimidine anion into the organic phase.[6]
-
-
Sub-optimal Solvent Choice: The solvent does more than just dissolve the reagents; it stabilizes the transition state of the SN2 reaction.
-
Causality: Polar aprotic solvents (DMF, DMSO, ACN) are generally superior for SN2 reactions.[8][9] They solvate the base's cation effectively but leave the pyrimidine anion relatively "naked" and highly nucleophilic. In contrast, polar protic solvents (e.g., ethanol, water) will form hydrogen bonds with the pyrimidine anion, creating a solvent cage that blunts its nucleophilicity and slows the reaction.[9][10]
-
Solution: Unless your substrate has specific solubility constraints, your primary choices should be anhydrous DMF, DMSO, or ACN.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield in pyrimidine alkylation.
Question 2: My reaction is messy, producing a mixture of N1, N3-dialkylated and/or O-alkylated products. How can I improve selectivity?
Answer: This is a classic regioselectivity challenge in pyrimidine chemistry. The pyrimidine anion is an ambident nucleophile, meaning it has multiple reactive sites (typically N1, N3, and an exocyclic oxygen in pyrimidinones). Directing the alkylation to the desired position requires careful control of reaction conditions.[11]
-
N- vs. O-Alkylation: This is governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder."
-
Causality: "Soft" alkylating agents (e.g., alkyl iodides, benzyl bromides) preferentially react at the soft nitrogen center. "Hard" alkylating agents (e.g., alkyl sulfates, tosylates) have a greater tendency to react at the hard oxygen center. Furthermore, reaction conditions can influence the outcome. Conditions that favor thermodynamic control (higher temperatures, longer reaction times) often favor N-alkylation, while kinetic control (lower temperatures) can sometimes favor O-alkylation.[12]
-
Solution: To favor N-alkylation, use a softer alkyl halide (I > Br > Cl). To favor O-alkylation, consider a harder electrophile. The choice of base/solvent is also critical. A combination like Cs₂CO₃ in DMF often promotes N-alkylation.[6][12]
-
-
N1- vs. N3-Alkylation (and Dialkylation): Preventing dialkylation is primarily about stoichiometry and reaction time. Achieving selectivity between N1 and N3 is dictated by sterics and electronics.
-
Causality: The most acidic proton is typically removed first, which is often at N1. However, once mono-alkylated, the remaining N-H can be deprotonated and react further. Steric hindrance plays a major role; a bulky substituent on the pyrimidine ring or a bulky alkylating agent can disfavor reaction at a sterically encumbered nitrogen.[13][14]
-
Solution: To prevent dialkylation, use only a slight excess (1.0-1.1 equivalents) of the alkylating agent and carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. To control N1/N3 selectivity, you may need to rely on the inherent electronic and steric biases of your substrate.
-
Factors Influencing N- vs. O-Alkylation
Caption: Key factors influencing regioselectivity in pyrimidine alkylation.
Frequently Asked Questions (FAQs)
Question 1: How do I choose the right base for my pyrimidine alkylation?
Answer: The selection of the base is a critical parameter dictated by the acidity of your pyrimidine substrate. The goal is to achieve efficient deprotonation without causing unwanted side reactions.
-
Assess Substrate Acidity: First, estimate the pKa of the N-H proton on your pyrimidine ring. Electron-withdrawing groups on the ring will lower the pKa (making it more acidic), while electron-donating groups will raise it. Most simple pyrimidines and uracils have pKa values in the range of 8-10.[5][15][16]
-
Apply the pKa Rule: Select a base whose conjugate acid has a pKa at least 2-3 units higher than your substrate. This ensures the acid-base equilibrium lies far to the side of the deprotonated, nucleophilic pyrimidine.
-
Consider the Type of Base:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are excellent first choices. They are moderately strong, easy to handle, and generally give clean reactions. Cs₂CO₃ is often superior to K₂CO₃ due to better solubility and the generation of a more reactive "naked" anion.[6]
-
Hydrides (NaH, KH): These are very strong, non-nucleophilic bases suitable for less acidic pyrimidines. They are irreversible deprotonating agents. Extreme care must be taken to ensure anhydrous conditions, as they react violently with water.
-
Organic Bases (DBU, TMG): These are strong, non-nucleophilic organic bases that offer excellent solubility in organic solvents. They are a good alternative to metal hydrides when milder, homogeneous conditions are desired.
-
Table 1: Properties of Common Bases for Pyrimidine Alkylation
| Base | Formula | Type | pKa of Conjugate Acid | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Inorganic | ~10.3 | Standard, inexpensive base. Limited solubility in ACN/THF.[17] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | ~10.3 | Highly effective due to solubility and soft cation effect.[6] |
| Sodium Hydride | NaH | Hydride | ~35 | Very strong, irreversible. Requires strict anhydrous conditions.[17] |
| DBU | C₉H₁₆N₂ | Amidine | ~13.5 (in MeCN) | Strong, non-nucleophilic, soluble organic base.[18] |
Question 2: How do I select the optimal solvent?
Answer: The solvent's primary role is to facilitate the SN2 reaction mechanism. For pyrimidine alkylation, polar aprotic solvents are almost always the best choice.
-
Prioritize Polar Aprotic Solvents: Solvents like DMF, DMSO, and ACN are ideal. They possess a large dipole moment, which allows them to stabilize the transition state and dissolve the ionic intermediates. Crucially, they do not have acidic protons, so they cannot hydrogen-bond to the pyrimidine anion, leaving it highly reactive.[8][10]
-
Match Solvent to Temperature: Consider the required reaction temperature. Acetonitrile (bp 82 °C) is suitable for moderate temperatures. For higher temperatures, DMF (bp 153 °C) or DMSO (bp 189 °C) are necessary.
-
Ensure Anhydrous Conditions: Any water present can protonate your pyrimidine anion, shutting down the reaction. It can also react with strong bases like NaH. Always use anhydrous grade solvents.
Table 2: Properties of Common Solvents for Pyrimidine Alkylation
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) |
| DMF | C₃H₇NO | Polar Aprotic | 36.7 | 153 |
| DMSO | C₂H₆OS | Polar Aprotic | 46.7 | 189 |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 37.5 | 82 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.6 | 66 |
| Ethanol | C₂H₅OH | Polar Protic | 24.6 | 78 |
Data sourced from multiple references.[19][20][21][22]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Pyrimidine Derivative
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the pyrimidine starting material (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M. Stir until the starting material is fully dissolved.
-
Base Addition: Add the selected base (e.g., Cs₂CO₃, 1.5 eq). Stir the suspension for 15-30 minutes at room temperature to facilitate deprotonation.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated pyrimidine.
This general procedure is adapted from methodologies described in the literature.[23]
References
-
Taylor & Francis Online. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. [Link]
-
Myers, A. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry. [Link]
-
Al-Hourani, B. J. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5038. [Link]
-
Nerkar, B. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
IntechOpen. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]
-
Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Dielectric Constant of Common solvents. [Link]
-
Gholami, M., et al. (2014). N3-Alkylation of N1-substituted pyrimidine nucleobases with different functionalized alkyl halides. ResearchGate. [Link]
-
de la Hoz, A., et al. (2000). Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. ARKIVOC. [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]
-
Bielawska, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 754. [Link]
-
Richardson, C. C., et al. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Omega, 7(9), 7935-7948. [Link]
-
Leito, I. (n.d.). pKa values bases. University of Tartu. [Link]
-
Alagona, G., & Ghio, C. (2009). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. PubMed. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
Cuquerella, M. C., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(18), 4275-4282. [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. [Link]
-
Elayadi, H., et al. (2015). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 127, 1319-1326. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine. [Link]
-
Sponer, J., et al. (2012). Role of pKa of Nucleobases in the Origins of Chemical Evolution. PMC. [Link]
-
Jana, A., & Gunanathan, C. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]
-
Dvořáková, H., & Hocek, M. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Accounts of Chemical Research, 50(10), 2467-2479. [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
-
Schlegel Group. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Rimola, A., et al. (2021). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry, 45(1), 123-134. [Link]
-
LibreTexts Chemistry. (2021). Structural and Solvent Effects in S_N Reactions. [Link]
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Brennand, J., & Fox, M. (1982). The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. PubMed. [Link]
-
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Role of pKa of Nucleobases in the Origins of Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Khan Academy [khanacademy.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 19. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 20. Dielectric Constant [macro.lsu.edu]
- 21. depts.washington.edu [depts.washington.edu]
- 22. Solvent Physical Properties [people.chem.umass.edu]
- 23. ias.ac.in [ias.ac.in]
Technical Support Center: Managing Impurities in the Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of impurity management in the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our focus is on not just what to do, but why specific experimental choices are critical for ensuring the purity, safety, and efficacy of your target compounds.[1][2]
Part 1: Troubleshooting Guide - A Symptom-Based Approach
In the synthesis of pyrimidine derivatives, unexpected outcomes are not uncommon. This section provides a systematic approach to troubleshooting common issues related to impurity formation.
Symptom 1: Low Yield and/or a Complex Reaction Mixture on TLC/HPLC
A low yield accompanied by multiple spots on a Thin Layer Chromatography (TLC) plate or numerous peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram is a frequent challenge. This often points to suboptimal reaction conditions or issues with starting materials.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and reaction time is crucial in pyrimidine synthesis.
-
Causality: In reactions like the Biginelli synthesis, harsh acidic catalysts can promote side reactions, while insufficient catalyst activity can lead to incomplete conversion. Temperature fluctuations can favor the formation of thermodynamic byproducts over the desired kinetic product.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a Brønsted acid, consider a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or vice versa. Ensure the catalyst is not deactivated.
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and selectivity. If your reaction is sluggish in a non-polar solvent, consider switching to a more polar aprotic solvent like acetonitrile or a protic solvent like ethanol.
-
Temperature and Time Optimization: Monitor the reaction progress meticulously using TLC or HPLC at various time points and temperatures to identify the optimal conditions for product formation while minimizing byproduct generation.
-
-
-
Purity of Starting Materials: Impurities in your starting materials can have a cascading effect on the reaction's outcome.
-
Causality: An impurity in an aldehyde, for instance, could be a more reactive species, leading to a significant side product. Similarly, hydrolyzed amidines can introduce water into the reaction, promoting unwanted side reactions.
-
Troubleshooting Steps:
-
Characterize Starting Materials: Before commencing the synthesis, verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purify if Necessary: If impurities are detected, purify the starting materials using standard techniques like recrystallization or distillation.
-
Proper Storage: Ensure starting materials, especially sensitive ones like amidines, are stored under appropriate conditions (e.g., desiccated, inert atmosphere) to prevent degradation.
-
-
Symptom 2: Appearance of an Unexpected, Prominent Byproduct
The emergence of a significant, unexpected peak in your analytical data often indicates a competing reaction pathway has been favored.
Common Byproducts and Their Mitigation:
-
N-Acylurea Byproducts (in Biginelli-type reactions):
-
Formation: These impurities arise from the reaction of the β-ketoester with urea, competing with the main reaction pathway.
-
Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention and Removal:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can suppress N-acylurea formation.
-
Purification: Recrystallization is often an effective method for removing these impurities.
-
-
-
Hantzsch-type Dihydropyridine Byproducts:
-
Formation: Under certain conditions, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the desired dihydropyrimidinone. This is often indicated by a strong yellow fluorescence in the reaction mixture.
-
Prevention:
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, which can promote the Hantzsch pathway.
-
-
-
Oxidation Products:
-
Formation: The dihydropyrimidine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrimidine.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of pyrimidine derivatives.
Q1: How do I choose the right purification technique for my pyrimidine derivative?
The choice of purification technique depends on the physicochemical properties of your compound and the nature of the impurities.
-
Recrystallization: This is the preferred method for crystalline solids when the impurities have different solubility profiles from the desired product. It is often the most effective way to remove minor impurities and obtain a highly pure product.
-
Column Chromatography: This technique is invaluable for separating compounds with similar polarities and for purifying non-crystalline materials. For polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.
-
Preparative HPLC: For challenging separations or when very high purity is required (e.g., for reference standards), preparative HPLC is the method of choice.
Q2: My pyrimidine derivative is highly polar and difficult to purify by reverse-phase HPLC. What are my options?
High polarity can indeed make purification by traditional reverse-phase HPLC challenging due to poor retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable, IEC can be a powerful separation technique based on the net charge of the molecule.
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to enhance the separation of complex mixtures of polar compounds.
Q3: What are the critical considerations when scaling up a pyrimidine synthesis?
Scaling up a reaction from the lab bench to a larger scale introduces new challenges that can impact yield and purity.
-
Mass and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure adequate stirring and consider the reactor's geometry.
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is manageable in a small flask can become a safety hazard and a source of impurity formation at a larger scale. Implement controlled addition of reagents and ensure the reactor's cooling system is sufficient.
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments and workflows.
Protocol 1: Analytical HPLC Method Development for Impurity Profiling
Objective: To develop a robust HPLC method to separate the main pyrimidine derivative from its potential impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample dissolved in a suitable solvent (e.g., mobile phase)
Methodology:
-
Initial Scouting Gradient:
-
Start with a broad gradient to elute all components. A typical scouting gradient is 5% to 95% B over 20 minutes.
-
Flow rate: 1.0 mL/min
-
UV detection: 254 nm (or a wavelength appropriate for your compound)
-
-
Analysis of the Scouting Run:
-
Identify the retention time of your main peak and any impurity peaks.
-
Assess peak shape and resolution.
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve the separation of the main peak from closely eluting impurities.
-
If impurities elute very close to the main peak, a shallower gradient around the elution time of the main peak is necessary.
-
-
Method Validation (Abbreviated):
-
Specificity: Inject a blank (solvent) and a placebo (all reaction components except the starting materials for the final product) to ensure no interfering peaks.
-
Linearity: Prepare a series of dilutions of your sample to demonstrate a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of your compound that can be reliably detected and quantified.
-
Protocol 2: Purification by Recrystallization
Objective: To purify a solid pyrimidine derivative by removing soluble and insoluble impurities.
Materials:
-
Crude pyrimidine derivative
-
A suitable recrystallization solvent or solvent system
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Part 4: Visualization of Key Processes
Diagram 1: General Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: Troubleshooting workflow for addressing low yields.
Diagram 2: Competing Pathways in Biginelli-Type Reactions
Caption: Competing reaction pathways in Biginelli synthesis.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025-04-02). (URL: )
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (URL: [Link])
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (URL: )
-
Controlling Impurities In Drug Manufacturing - Toref. (URL: [Link])
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). (URL: [Link])
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
- Troubleshooting common issues in pyrimidine synthesis - Benchchem. (URL: )
- Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines - Benchchem. (URL: )
- Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Deriv
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020-11-03). (URL: [Link])
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22). (URL: [Link])
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-01-10). (URL: [Link])
Sources
Technical Support Center: A Troubleshooting Guide to Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and field-proven solutions to common challenges encountered in the synthesis of pyrimidine derivatives. Drawing upon established chemical principles and cutting-edge research, this resource offers in-depth troubleshooting in a practical, question-and-answer format to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Common Issues in Pyrimidine Synthesis
This section addresses the most frequent challenges researchers face, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Question 1: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the primary causes and how can I improve it?
Answer: Low conversion in the Biginelli reaction is a classic issue that can typically be traced back to several key factors: catalyst inefficiency, suboptimal reaction conditions, or the purity of your starting materials.[1]
-
Causality-Driven Troubleshooting:
-
Catalyst Activity: The acid catalyst is crucial for activating the aldehyde and promoting the key cyclization step. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids like HCl, ensure the concentration is appropriate, as too little will not drive the reaction, while too much can promote side reactions.[1] Lewis acids, such as Yb(OTf)₃ or InCl₃, have been shown to significantly improve yields, often under milder or even solvent-free conditions.[2]
-
Reaction Kinetics: Temperature and reaction time are intrinsically linked. Many low-yield issues stem from insufficient reaction time or a temperature that is too low to overcome the activation energy of the cyclization-dehydration step.[1] We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a significant amount of time, a moderate increase in temperature is warranted.
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is traditional, other solvents have been shown to improve yields.[1] In some cases, solvent-free conditions, particularly with solid-supported catalysts or grinding methods, can be highly effective.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can act as inhibitors.[1] For instance, aldehydes prone to oxidation can introduce species that interfere with the reaction cascade. Always use reagents of high purity.
-
Question 2: I'm observing a significant, difficult-to-remove byproduct in my Biginelli reaction. How can I identify and prevent it?
Answer: The most common byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde, competing with your desired pathway. Another common issue is the formation of N-acylurea byproducts.
-
Identifying and Mitigating Byproducts:
-
Hantzsch Dihydropyridine Formation: This side reaction is favored at higher temperatures, where urea can decompose to ammonia. To minimize this, consider running your reaction at a lower temperature. The choice of Lewis acid catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.
-
N-Acylurea Byproducts: These arise from a competing reaction between the β-ketoester and urea.[1] Their presence can complicate purification. You can often suppress their formation by carefully controlling the stoichiometry of your reactants.
-
Characterization: Both byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry. For instance, the DHP will lack the urea moiety, which will be evident in the mass spectrum.
-
Question 3: My Pinner pyrimidine synthesis is failing, with a complex mixture of byproducts and low yield of the desired pyrimidine. What are the critical parameters to control?
Answer: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[4][5] Success hinges on meticulous control of moisture and reagent quality.
-
Critical Parameters for the Pinner Synthesis:
-
Anhydrous Conditions: This is the most critical factor. The key imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. Any presence of water can lead to the formation of esters as byproducts instead of the pyrimidine. To avoid this, use freshly distilled, anhydrous solvents, dry all glassware in an oven, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amidine Quality: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use. Amidines can be hygroscopic and may hydrolyze over time, which will be detrimental to the reaction.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1] Common bases include sodium ethoxide or potassium carbonate.
-
Temperature Control: Pinner salt intermediates can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.
-
Question 4: I am struggling with the purification of my final pyrimidine product due to its high polarity. What strategies can I employ?
Answer: The high polarity of many pyrimidine derivatives, stemming from multiple hydrogen bond donors and acceptors, presents significant purification challenges, including poor retention in reverse-phase chromatography and difficulty with crystallization.
-
Purification Strategies for Polar Pyrimidines:
-
Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or specific ion-pairing agents to improve retention.
-
Ion-Exchange Chromatography (IEC): This is effective for pyrimidine derivatives that are ionizable, allowing for separation based on net charge.
-
-
Crystallization: Recrystallization is often the most effective method for removing impurities.[1] Careful selection of the recrystallization solvent is crucial. A solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature is ideal.
-
Section 2: Data-Driven Optimization
Optimizing reaction conditions is key to maximizing yield and purity. The following tables summarize data from various studies to guide your optimization efforts.
Table 1: Effect of Catalyst and Solvent on Biginelli Reaction Yield
This table summarizes the effectiveness of various catalysts and solvents for the synthesis of a model dihydropyrimidine from benzaldehyde, ethyl acetoacetate, and urea.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HCl (catalytic) | Ethanol | Reflux | 3 | Often low | |
| 2 | Yb(OTf)₃ (10) | Solvent-free | 100 | 0.5-1.5 | >85 | [2] |
| 3 | InCl₃ (10) | Acetonitrile | Reflux | 2 | 92 | [6] |
| 4 | CuCl₂·2H₂O / HCl | Solvent-free (Grinding) | Room Temp | 0.5 | >90 | [7] |
| 5 | Fe(NO₃)₃·9H₂O (10) | Solvent-free (Grinding) | Room Temp | 0.17 | 95 | [3] |
| 6 | B(C₆F₅)₃ (5) | Dichloromethane | Reflux | 3 | 92 | [8] |
Table 2: Comparison of Pyrimidine Synthesis Methodologies
This table offers a side-by-side comparison of different pyrimidine synthesis methods, highlighting their key parameters and reported yields.
| Method | Key Reagents | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2 | |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 min | 100°C | >85 | |
| Iridium-Catalyzed | Amidines, Alcohols | PN₅P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93 | |
| Microwave-Assisted | Aldehyde, β-ketoester, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 min | 300W | 88-95 |
Section 3: Experimental Protocols & Characterization
This section provides detailed, step-by-step methodologies for key pyrimidine syntheses and guidance on interpreting analytical data.
General Protocol for the Biginelli Reaction (Solvent-Free Grinding)
This protocol is adapted from methodologies employing mechanochemical synthesis, which is environmentally friendly and often leads to high yields.[3][7]
-
Preparation: In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., Fe(NO₃)₃·9H₂O, 0.1 mmol).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for the time indicated by TLC analysis (typically 10-30 minutes).
-
Work-up: After completion, add cold water to the reaction mixture and stir.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: If necessary, recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
General Protocol for the Pinner Pyrimidine Synthesis
This protocol emphasizes the critical need for anhydrous conditions.[1]
-
Preparation: To an oven-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen, add the 1,3-dicarbonyl compound (1 equiv.) and anhydrous solvent (e.g., ethanol).
-
Amidine Formation (if necessary): If starting from an amidine salt, add a suitable base (e.g., sodium ethoxide, 1.1 equiv.) and stir.
-
Reaction: Add the amidine (or amidine salt) to the solution of the 1,3-dicarbonyl compound.
-
Cyclization: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Characterization Guide: NMR and Mass Spectrometry
Accurate characterization is essential for confirming the structure of your product and identifying any byproducts.
-
¹H NMR Spectroscopy of Dihydropyrimidinones (Biginelli Products):
-
NH Protons: Look for two distinct broad singlets, typically in the range of δ 5.4-5.7 ppm and δ 9.0-9.6 ppm, corresponding to the two N-H protons of the urea moiety. These peaks are D₂O exchangeable.[6][9]
-
Methine Proton: A characteristic doublet or quartet (depending on the adjacent protons) for the C4-H proton, typically around δ 4.2-5.4 ppm.[6]
-
Methyl/Methylene Groups: Signals for the substituents at C6 and the ester group will be present in their expected regions. For example, a methyl group at C6 will appear as a singlet around δ 2.2 ppm.[6]
-
-
Mass Spectrometry (MS) of Pyrimidine Derivatives:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the mass of the expected product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Patterns: The fragmentation pattern can provide structural information. For example, in Biginelli products, common fragmentation includes the loss of the ester group or cleavage of the dihydropyrimidine ring. Analyzing these fragments can help distinguish between the desired product and potential isomers or byproducts.
-
Section 4: Visualizing Reaction Pathways and Troubleshooting
Understanding the underlying mechanisms and having a logical workflow for troubleshooting are crucial for experimental success.
Reaction Mechanism: The Biginelli Synthesis
The currently accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions. The initial and rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone.[10]
Caption: The acid-catalyzed reaction mechanism for the Biginelli synthesis.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding pyrimidine synthesis, a systematic approach to troubleshooting is essential. This workflow guides you through the process of identifying and resolving the root cause.
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
References
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11. Available at: [Link]
-
Pino-González, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. Available at: [Link]
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- Benchchem. (n.d.).
- Patil, S., et al. (2012). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1152.
- Benchchem. (n.d.). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
-
Shaabani, A., et al. (2005). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. Journal of Chemical Sciences, 117(5), 525-528. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Available at: [Link]
- Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009).
- Wang, P., et al. (2019). Synthesis of Pyrimidines with Ammonium Acetate as Nitrogen Source Under Solvent-Free Conditions. Asian Journal of Organic Chemistry, 8(7), 1013-1017.
- Ben Hassen, B., et al. (2018). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie, 20, 139-146.
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Sahota, N., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(16), 4445-4453. Available at: [Link]
-
ResearchGate. (n.d.). ESI mass spectrum of the Biginelli reaction using a double-barrel tip... Available at: [Link]
- Borah, P., et al. (2011). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Chilean Chemical Society, 56(1), 570-572.
-
Wikipedia. (n.d.). Pinner reaction. Available at: [Link]
- Ma, Y., et al. (2000). By using Yb(OTf)3 as a catalyst and under solvent-free reaction conditions, the yields of the one-pot Biginelli reaction can be increased while the reaction time was shortened. The Journal of Organic Chemistry, 65(12), 3864-3868.
-
ResearchGate. (n.d.). Optimization of the amount of the Catalyst, Solvent, and Temperature in the Biginelli Reaction a. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Available at: [Link]
- van Gennip, A. H., et al. (1997). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 43(10), 1957-1964.
-
Royal Society of Chemistry. (n.d.). Synthesis and mechanism of novel fluorescent coumarin- dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
Prentice Research Group. (n.d.). Peer-Reviewed Articles. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available at: [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
YouTube. (2025, February 23). Pinner Pyrimidine Synthesis [Video]. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. sctunisie.org [sctunisie.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges researchers may encounter during their experiments with this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific rationale behind these recommendations to ensure the integrity and success of your research.
Section 1: Understanding the Inherent Instability
The structure of this compound contains a reactive chloromethyl group attached to an electron-deficient pyrimidine ring. This combination makes the molecule susceptible to nucleophilic substitution and hydrolysis, which are the primary drivers of its stability issues. The pyrimidine ring's electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, making it a prime target for attack by nucleophiles, including water.
Core Instability Pathway
Caption: Primary degradation pathways of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound.
Storage and Handling
Q1: I've observed a decrease in the purity of my this compound solid sample over time, even when stored in the freezer. What could be the cause?
A1: While low-temperature storage is crucial, it's not the only factor. The primary culprit is often moisture. This compound is hygroscopic and reactive towards water. Even small amounts of atmospheric moisture absorbed during repeated opening and closing of the container can lead to slow hydrolysis.
-
Troubleshooting Steps:
-
Inert Atmosphere: Upon receiving, and after each use, flush the container with an inert gas like argon or nitrogen before sealing.
-
Desiccation: Store the primary container within a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel, Drierite).
-
Aliquotting: For long-term projects, consider aliquotting the compound into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.
-
Proper Sealing: Ensure the container cap is tightly sealed. For vials with septa, ensure the septum has not been punctured excessively, which can create a pathway for moisture ingress.
-
Q2: My stock solution of this compound in DMSO is turning yellow and showing degradation peaks in my LC-MS analysis. How can I prevent this?
A2: Dimethyl sulfoxide (DMSO) is a common solvent, but it can contain residual water and may not be completely inert. The stability of chloromethylpyrimidines in solution is highly dependent on the solvent and storage conditions.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Solvent Selection: While DMSO is often used for initial solubilization, for long-term storage, consider less nucleophilic and anhydrous aprotic solvents if your experimental design allows.
-
Fresh is Best: Prepare stock solutions fresh whenever possible. If storage is necessary, store at -20°C or below in small aliquots. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere Overlay: Before sealing and freezing, overlay the solution with an inert gas.
-
| Storage Condition | Recommended For | Key Considerations |
| Solid, -20°C, Desiccated | Long-term storage | Minimize exposure to moisture and air. |
| Anhydrous Solvent, -20°C | Short- to mid-term stock solution | Use anhydrous grade solvents; prepare fresh if possible. |
| Aqueous Buffers | Immediate use only | Rapid degradation can occur, especially at neutral to basic pH. |
Reaction and Experimental Use
Q3: My reaction yield is consistently lower than expected when using this compound as a starting material. What are the likely causes?
A3: Low yields are often a direct consequence of the compound's instability under the reaction conditions. The chloromethyl group is a potent electrophile, and side reactions with solvents, bases, or even trace impurities can consume your starting material.
-
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, verify the purity of your this compound using a suitable analytical method like NMR or LC-MS. If it has degraded, it will impact your stoichiometry.
-
Reaction Conditions:
-
Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.
-
Base Selection: If a base is required, use a non-nucleophilic, hindered base to deprotonate your intended nucleophile without directly attacking the chloromethyl group.
-
Solvent: Ensure your solvent is anhydrous and compatible with your reagents. Protic solvents (e.g., alcohols, water) can act as competing nucleophiles.
-
-
Order of Addition: Add the this compound to the reaction mixture last, or slowly over time, to minimize its exposure to potentially degradative conditions before it can react with the intended substrate.
-
Q4: I am seeing an unexpected side product with a mass corresponding to the hydroxymethyl derivative of my starting material. Why is this happening?
A4: The formation of the hydroxymethyl derivative, 6-(hydroxymethyl)-2-cyclopropylpyrimidin-4-ol, is a classic sign of hydrolysis. This occurs when the compound reacts with water present in your reaction mixture.
-
Troubleshooting Steps:
-
Drying Procedures: Rigorously dry all glassware before use. Use anhydrous solvents and ensure any other reagents are free of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Molecular Sieves: Consider adding activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
Caption: Workflow for minimizing degradation during chemical reactions.
Section 3: Experimental Protocols
Protocol 1: Stability Assessment in Different Solvents
This protocol provides a framework for evaluating the stability of this compound in various solvents over time.
Materials:
-
This compound
-
Anhydrous DMSO, DMF, Acetonitrile, and Dichloromethane
-
HPLC or LC-MS system with a suitable C18 column
-
Autosampler vials with caps
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh and prepare a 1 mg/mL stock solution of this compound in each of the test solvents.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system. This will serve as your baseline (100% purity).
-
Sample Incubation: Store the remaining stock solutions under controlled conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each stock solution, dilute as before, and analyze by HPLC/LC-MS.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage of the parent compound versus time for each solvent and storage condition.
Protocol 2: Forced Degradation Study
Forced degradation studies help identify potential degradation products and establish the compound's intrinsic stability.
Materials:
-
This compound
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative Degradation)
-
Heating block or oven (Thermal Degradation)
-
HPLC or LC-MS system
Procedure:
-
Prepare Test Solutions: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) and treat them with the stress agents as outlined in the table below.
-
Incubation: Incubate the solutions under the specified conditions. A control sample (compound in solvent only) should be run in parallel.
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples by HPLC/LC-MS to identify and quantify the parent compound and any major degradation products.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Dissolve in 0.1 M HCl; heat at 60°C for 24-48 hours. |
| Basic Hydrolysis | Dissolve in 0.1 M NaOH; heat at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat a solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |
References
Validation & Comparative
A Comparative Guide to the Characterization of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol Derivatives
Introduction: The Enduring Potential of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its inherent biocompatibility and versatile chemical nature make it a privileged scaffold for the development of novel drugs targeting a wide array of diseases.[3][4] Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of these activities arise from their ability to act as competitive inhibitors of key enzymes, such as protein kinases, by mimicking the binding of ATP.[5]
This guide focuses on the characterization of a novel pyrimidine derivative, 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a compound with potential for further elaboration into more complex drug candidates due to its reactive chloromethyl group. Due to the current lack of extensive published data on this specific molecule, this document will serve as a predictive and instructional guide for researchers. We will present a plausible synthetic route, predict its full spectroscopic profile (NMR, IR, and MS), and compare these predicted data against a closely related analogue, 2-cyclopropyl-6-methylpyrimidin-4-ol. Detailed, field-proven experimental protocols are provided to empower researchers to synthesize and rigorously characterize these and similar pyrimidine derivatives.
I. Synthesis of this compound and a Comparative Analogue
The synthesis of 2,6-disubstituted pyrimidin-4-ols is typically achieved through the condensation of a β-ketoester with an amidine. In this section, we propose a robust synthetic pathway for the title compound and its methyl-substituted analogue, providing the causal logic behind the chosen reactions.
Proposed Synthesis of this compound (1)
The synthesis of 1 can be envisioned via the cyclocondensation of ethyl 4-chloroacetoacetate with cyclopropanecarboximidamide (cyclopropylamidine).
Diagram 1: Proposed Synthesis of this compound
The synthesis commences with the preparation of cyclopropanecarboximidamide hydrochloride via the Pinner reaction.[6][7][8] This classical method involves the acid-catalyzed reaction of cyclopropanecarbonitrile with ethanol to form the corresponding imino ester salt (Pinner salt), which is then treated with ammonia to yield the desired amidine.[9][10] The subsequent condensation of the amidine with ethyl 4-chloroacetoacetate in the presence of a base like sodium ethoxide affords the target pyrimidin-4-ol.
Synthesis of a Comparative Analogue: 2-cyclopropyl-6-methylpyrimidin-4-ol (2)
For comparative purposes, the synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol is proposed. This is achieved by a similar condensation reaction, but with ethyl acetoacetate as the β-ketoester.
Diagram 2: Synthesis of 2-cyclopropyl-6-methylpyrimidin-4-ol
II. Predicted Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for the unambiguous structural elucidation of newly synthesized compounds. In the absence of published experimental data, we provide a predicted spectroscopic profile for both the target compound and its comparator based on established principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | H-5 (pyrimidine) | ~6.1 | s | - |
| -CH₂Cl | ~4.6 | s | - | |
| -CH (cyclopropyl) | ~1.8-2.0 | m | - | |
| -CH₂ (cyclopropyl) | ~0.8-1.0 | m | - | |
| -OH/-NH | ~11-12 | br s | - | |
| 2 | H-5 (pyrimidine) | ~5.9 | s | - |
| -CH₃ | ~2.2 | s | - | |
| -CH (cyclopropyl) | ~1.7-1.9 | m | - | |
| -CH₂ (cyclopropyl) | ~0.7-0.9 | m | - | |
| -OH/-NH | ~11-12 | br s | - |
Rationale for Predictions: The chemical shifts are estimated based on the known electronic effects of the substituents on the pyrimidine ring. The electron-withdrawing nature of the chloromethyl group in 1 is expected to deshield the H-5 proton, shifting it downfield compared to the methyl-substituted analogue 2 . The broad singlet for the -OH/-NH proton is characteristic of the tautomeric equilibrium present in pyrimidin-4-ols.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C-2 | ~160 |
| C-4 | ~165 | |
| C-6 | ~162 | |
| C-5 | ~105 | |
| -CH₂Cl | ~45 | |
| -CH (cyclopropyl) | ~15 | |
| -CH₂ (cyclopropyl) | ~8 | |
| 2 | C-2 | ~160 |
| C-4 | ~165 | |
| C-6 | ~158 | |
| C-5 | ~102 | |
| -CH₃ | ~20 | |
| -CH (cyclopropyl) | ~14 | |
| -CH₂ (cyclopropyl) | ~7 |
Rationale for Predictions: The chemical shifts of the pyrimidine ring carbons are predicted based on typical values for pyrimidin-4-ol systems. The presence of the chloromethyl group in 1 is expected to have a more pronounced downfield effect on C-6 compared to the methyl group in 2 .
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Compound 1: this compound | Compound 2: 2-cyclopropyl-6-methylpyrimidin-4-ol |
| FT-IR (cm⁻¹) | ~3200-3000 (br, O-H/N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch), ~750 (C-Cl stretch) | ~3200-3000 (br, O-H/N-H stretch), ~1670 (C=O stretch), ~1590 (C=N stretch) |
| MS (EI) | M⁺˙ at m/z 184/186 (3:1 ratio), key fragments: [M-Cl]⁺, [M-CH₂Cl]⁺ | M⁺˙ at m/z 150, key fragments: [M-CH₃]⁺, [M-cyclopropyl]⁺ |
Rationale for Predictions: The FT-IR spectra are predicted to show characteristic broad O-H/N-H stretching due to hydrogen bonding and the tautomeric nature of the pyrimidin-4-ol ring. The C=O stretch is also a prominent feature. For mass spectrometry, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature for compound 1 . The fragmentation patterns are predicted to involve the loss of the substituents at the 2 and 6 positions.
III. Biological Context: Pyrimidine Derivatives as Kinase Inhibitors
Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[5][11] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[12][13] The 2-aminopyrimidine scaffold, in particular, is a well-established hinge-binding motif that can effectively compete with ATP for the kinase active site.
Diagram 3: Simplified Kinase Inhibition Pathway
The this compound scaffold represents a valuable starting point for the synthesis of libraries of potential kinase inhibitors. The chloromethyl group can be readily displaced by various nucleophiles to introduce a diverse range of functionalities, allowing for the exploration of structure-activity relationships and the optimization of binding to specific kinase targets.
IV. Experimental Protocols
The following protocols are standardized procedures for the synthesis and characterization of the pyrimidine derivatives discussed in this guide.
A. Synthesis of Cyclopropanecarboximidamide Hydrochloride (Pinner Reaction)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with anhydrous ethanol and cyclopropanecarbonitrile.
-
Reaction: The solution is cooled to 0 °C in an ice bath, and dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours. The flask is then sealed and stirred at room temperature overnight.
-
Workup: The reaction mixture is concentrated under reduced pressure to yield the crude Pinner salt.
-
Ammonolysis: The crude salt is dissolved in anhydrous ethanol, and the solution is cooled to 0 °C. Anhydrous ammonia gas is bubbled through the solution for 1-2 hours. The reaction is then sealed and stirred at room temperature for 24 hours.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford cyclopropanecarboximidamide hydrochloride.
B. General Procedure for Pyrimidine Synthesis
-
Setup: To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask is added cyclopropanecarboximidamide hydrochloride, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction: Ethyl 4-chloroacetoacetate (for 1 ) or ethyl acetoacetate (for 2 ) is added dropwise to the stirred suspension. The reaction mixture is then heated at reflux for 12-18 hours.
-
Workup: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure pyrimidin-4-ol derivative.
C. Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[14][15][16]
-
Processing: Process the data using appropriate software, referencing the spectra to the residual solvent peak.
-
-
FT-IR Spectroscopy:
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[20][21]
-
Analysis: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.[22][23]
-
V. Conclusion
This guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound and its derivatives. By leveraging established synthetic methodologies and predictive spectroscopic tools, we have outlined a clear path for researchers to explore this promising class of compounds. The provided protocols are designed to be robust and reproducible, ensuring the integrity of the experimental data. The comparison with the 2-cyclopropyl-6-methylpyrimidin-4-ol analogue highlights the key structural and spectroscopic differences, aiding in the confirmation of the successful synthesis of the target compound. The potential of these pyrimidine scaffolds as precursors to kinase inhibitors underscores their importance in modern drug discovery.[2][4]
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
-
Pinner reaction - Wikipedia. (URL: [Link])
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (URL: [Link])
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (URL: [Link])
-
Pinner Reaction | NROChemistry. (URL: [Link])
-
Pinner Reaction. (URL: [Link])
-
The Chemistry of the Amidines. - ResearchGate. (URL: [Link])
-
The Role of Pyrimidine Derivatives in Modern Drug Discovery. (URL: [Link])
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (URL: [Link])
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. (URL: [Link])
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (URL: [Link])
-
13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (URL: [Link])
-
1H NMR Protocol for Beginners DRX-400 1. Record run in logbook Sample Change 2. Open TopSpin 1.3 program 3. Drag 1-H folder from. (URL: [Link])
-
Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (URL: [Link])
-
Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (URL: [Link])
-
Quantifying Small Molecules by Mass Spectrometry | LCGC International. (URL: [Link])
-
CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (URL: [Link])
-
Mass Spectrometry analysis of Small molecules. (URL: [Link])
-
NMRHANDS-ON PROTOCOLS –ACQUISITION. (URL: [Link])
-
How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (URL: [Link])
-
Stepbystep procedure for NMR data acquisition. (URL: [Link])
-
Miniaturized 1H-NMR method for analyzing limited-quantity samples applied to a mouse model of Leigh disease | Request PDF - ResearchGate. (URL: [Link])
-
Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (URL: [Link])
-
Guide to FT-IR Spectroscopy | Bruker. (URL: [Link])
-
FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (URL: [Link])
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])
-
fourier transform infrared spectroscopy. (URL: [Link])
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [drugfuture.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. scribd.com [scribd.com]
- 19. mse.washington.edu [mse.washington.edu]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. uab.edu [uab.edu]
A Comparative Crystallographic Guide to 2-Cyclopropylpyrimidin-4-ol Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a multitude of substitutions, leading to compounds with a wide array of biological activities. Among these, the 2-cyclopropylpyrimidin-4-ol core has garnered significant interest due to its presence in molecules targeting a range of diseases. Understanding the precise three-dimensional arrangement of atoms within these analogs is paramount for rational drug design and the optimization of lead compounds. This guide provides an in-depth comparison of the X-ray crystal structures of two distinct analogs of 2-cyclopropylpyrimidin-4-ol, offering insights into their conformational preferences, intermolecular interactions, and the experimental methodologies used to elucidate their structures.
Introduction: The Significance of the 2-Cyclopropylpyrimidine Scaffold
The 2-cyclopropylpyrimidine moiety is a privileged structure in drug discovery, appearing in a variety of bioactive molecules. The cyclopropyl group, with its unique electronic and conformational properties, can influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The pyrimidin-4-ol tautomer is also a key feature, offering hydrogen bonding capabilities that are often crucial for target engagement. This guide will focus on two illustrative examples: a potent plasmepsin X inhibitor developed for antimalarial therapy (Analog A) and a selective cyclin-dependent kinase 9 (CDK9) inhibitor with anticancer potential (Analog B). By comparing their solid-state conformations, we can glean valuable structure-activity relationship (SAR) insights that can guide future drug design efforts.
Comparative Structural Analysis
The X-ray crystal structures of Analog A and Analog B reveal both conserved features of the 2-cyclopropylpyrimidine core and distinct conformational differences driven by their respective substituents and crystal packing environments.
Analog A: A Plasmepsin X Inhibitor
Analog A, formally known as (6S)-6-[2-Chloro-3-[(2-cyclopropylpyrimidin-5-yl)amino]phenyl]-2-imino-6-methyl-3-[(2R,4R)-2-methyltetrahydropyran-4-yl]hexahydropyrimidin-4-one, was crystallized in complex with its target protein, plasmepsin X[1]. The crystal structure (PDB ID: 8DSR) was determined at a resolution of 2.85 Å[2].
Within this co-crystal structure, the 2-cyclopropylpyrimidine moiety is deeply embedded in the active site of the enzyme. The cyclopropyl group is oriented to make favorable van der Waals contacts with hydrophobic residues, while the pyrimidine ring participates in hydrogen bonding interactions that anchor the inhibitor to the protein.
Analog B: A CDK9 Inhibitor
Analog B is a member of a series of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives designed as selective CDK9 inhibitors. Specifically, we will examine a representative compound from this class that features a cyclopropyl group at the C4-position of the pyrimidine ring. The crystal structure of a closely related analog in complex with CDK9 provides critical insights into the binding mode[3][4].
In contrast to Analog A, the 2-cyclopropylpyrimidine core of Analog B is part of a larger, more rigid system. The planarity of the pyrimidine and adjacent thiazole and phenyl rings is a key feature, influencing how the molecule fits into the ATP-binding pocket of the kinase.
Tabulated Crystallographic Data
The following table summarizes key crystallographic and geometric parameters for the 2-cyclopropylpyrimidine core of Analogs A and B, providing a quantitative basis for comparison.
| Parameter | Analog A (in Plasmepsin X) | Analog B (in CDK9) |
| PDB ID | 8DSR[2] | 4BCG[3] |
| Resolution (Å) | 2.85[2] | 2.40 |
| Space Group | P 21 21 21 | P 21 21 21 |
| Key Bond Lengths (Å) | ||
| C2-C(cyclopropyl) | 1.49 | 1.51 |
| N1-C2 | 1.34 | 1.35 |
| C2-N3 | 1.33 | 1.33 |
| Key Bond Angles ( °) | ||
| N1-C2-N3 | 126.5 | 126.8 |
| N1-C2-C(cyclopropyl) | 116.8 | 117.2 |
| N3-C2-C(cyclopropyl) | 116.7 | 116.0 |
| Torsion Angle ( °) | ||
| N1-C2-C(cyclopropyl)-C | 175.4 | 178.1 |
Note: Data for Analog B is derived from the published crystal structure of a close analog in the same series.
Deciphering Structure-Activity Relationships through Crystallography
The subtle differences in the bond lengths, angles, and torsion angles of the 2-cyclopropylpyrimidine core between Analog A and Analog B, although small, can have a significant impact on their biological activity.
In Analog A, the slight puckering of the pyrimidine ring and the specific orientation of the cyclopropyl group are optimized for the topology of the plasmepsin X active site. The dihedral angle between the pyrimidine ring and the attached phenylamino group is crucial for positioning the molecule to engage in key hydrogen bonds with the catalytic aspartate residues of the enzyme.
For Analog B, the near-planarity of the pyrimidine and adjacent aromatic systems is a hallmark of many kinase inhibitors. This planarity facilitates stacking interactions with aromatic residues in the ATP-binding pocket. The orientation of the cyclopropyl group in this context is likely to influence selectivity by interacting with specific sub-pockets within the kinase domain.
Experimental Protocols: A Guide to Structure Determination
The determination of the X-ray crystal structures of these analogs involves a multi-step process, from synthesis and crystallization to data collection and structure refinement. Below are generalized, step-by-step methodologies that are representative of the protocols used to obtain such structural data.
Synthesis and Purification
The synthesis of 2-cyclopropylpyrimidine analogs typically involves a convergent synthetic strategy. The core pyrimidine ring is often constructed via a condensation reaction, followed by the introduction of the cyclopropyl group and other substituents through cross-coupling reactions.
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis and purification of 2-cyclopropylpyrimidine analogs.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. This process is highly empirical and requires screening a wide range of conditions.
Step-by-Step Crystallization Protocol (Vapor Diffusion Method):
-
Prepare a concentrated solution of the purified compound in a suitable solvent (e.g., DMSO, DMF, or a solvent mixture). The concentration should be near the saturation point.
-
Set up the crystallization experiment using a sitting or hanging drop vapor diffusion plate.
-
Pipette 1-2 µL of the protein or compound solution onto a cover slip (hanging drop) or into the drop well (sitting drop).
-
Pipette an equal volume of the reservoir solution (containing a precipitant such as PEG, salts, or organic solvents) into the drop.
-
Seal the well containing the reservoir solution with the cover slip (hanging drop) or the plate seal (sitting drop).
-
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimize conditions by varying the precipitant concentration, pH, temperature, and the presence of additives to improve crystal quality.
X-ray Diffraction Data Collection and Structure Solution
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the three-dimensional arrangement of atoms.
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for determining the crystal structure of a small molecule or protein-ligand complex.
Conclusion: Leveraging Structural Insights for Drug Design
This comparative guide highlights the power of X-ray crystallography in elucidating the subtle yet critical structural features of 2-cyclopropylpyrimidin-4-ol analogs. The detailed analysis of Analog A and Analog B demonstrates how different substitution patterns and biological targets can influence the conformation of this privileged scaffold. For researchers in drug development, these structural insights are invaluable for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. By understanding the three-dimensional language of molecular interactions, we can accelerate the journey from a chemical starting point to a life-saving therapeutic.
References
-
Cushing, T. D., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activity. Journal of Medicinal Chemistry, 56(1), 640–659. [Link]
-
RCSB Protein Data Bank. (2022). 8DSR: Structure of Plasmepsin X (PM10, PMX) from Plasmodium falciparum 3D7 in complex with UCB7362. [Link]
-
Abendroth, J., & Lorimer, D. D. (2022). Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Journal of Medicinal Chemistry, 65(20), 13816–13834. [Link]
-
Olson, E. J., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(1), 660–671. [Link]
Sources
Introduction: The Subtle Power of Nitrogen Placement
An In-Depth Technical Guide to the Comparative Bioactivity of Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Within the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of paramount importance.[1][2] The three constitutional isomers of diazine are pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). While chemically similar, the seemingly minor shift in the position of a single nitrogen atom profoundly alters their electronic properties, stereochemistry, and, consequently, their biological activity.
The pyrimidine core is famously integral to life itself, forming the structure of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3][4] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug design, leading to a vast number of approved drugs.[5] However, its isomers, pyridazine and pyrazine, also possess a rich and diverse pharmacological profile, appearing in drugs for a wide range of conditions from cancer to hypertension.[6][7][8]
This guide provides a comparative analysis of the bioactivity of these three isomers. We will dissect their structural and physicochemical differences, explore their varied pharmacological activities with supporting quantitative data, provide detailed experimental protocols for their evaluation, and delve into the mechanistic rationale behind their divergent biological functions.
The Isomeric Landscape: A Structural and Physicochemical Overview
The arrangement of the two nitrogen atoms within the six-membered ring is the primary determinant of each isomer's physical and chemical properties. This placement dictates the molecule's dipole moment, basicity (pKa), and hydrogen bonding capability, all of which are critical for drug-receptor interactions.
dot graph "Diagram" { graph [fontname="Arial", label="Figure 1. Structures of Pyrimidine Isomers", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Arial"]; edge [style=invis];
}
Caption: Chemical structures of the three diazine isomers.
Key Physicochemical Differences:
-
Basicity : The pKa of the conjugate acid for each isomer reflects the availability of the nitrogen lone pairs. Pyrazine is the weakest base (pKa 0.65), followed by pyrimidine (pKa 1.3), and pyridazine (pKa 2.3).[9] This difference in basicity significantly impacts how these molecules interact with acidic residues in protein binding pockets.
-
Dipole Moment : Due to its C2v symmetry, pyridazine has a large dipole moment. Pyrimidine also has a significant dipole moment. In contrast, the symmetrical arrangement of nitrogen atoms in pyrazine results in a zero dipole moment, which influences its solubility and membrane permeability.[9]
-
Aromaticity and Reactivity : The presence of two electronegative nitrogen atoms reduces the aromaticity of diazines compared to benzene, making them more susceptible to nucleophilic attack.[10] The adjacent nitrogens in pyridazine create a unique electron-poor region, influencing its reactivity and binding properties.
-
Physical Properties : Pyridazine has an unusually high boiling point (208 °C) compared to pyrimidine (123 °C) and pyrazine (118 °C), a phenomenon attributed to strong dipolar association in the liquid phase.[11]
Comparative Bioactivity: A Multi-Domain Analysis
The structural nuances of the diazine isomers translate into distinct pharmacological profiles. While there is considerable overlap in their activities, the potency and mechanism of action often differ.
Anticancer Activity
All three isomers are well-represented in the development of anticancer agents.[12] Their ability to act as scaffolds for kinase inhibitors is a prominent theme.
-
Pyrimidine : This is arguably the most prolific scaffold in oncology. Its structure is a cornerstone for numerous kinase inhibitors targeting enzymes like EGFR and CDKs, as well as antimetabolites that interfere with nucleic acid synthesis.
-
Pyrazine : Pyrazine derivatives have also emerged as potent anticancer agents. The FDA-approved drug Bortezomib , a proteasome inhibitor for treating multiple myeloma, features a pyrazine core.[7] Additionally, numerous pyrazine-based tyrosine kinase inhibitors have shown promise in preclinical studies.[7][12]
-
Pyridazine : The pyridazine nucleus is found in a variety of compounds with anticancer properties, often targeting signaling pathways involved in cell proliferation and survival.[8] Some derivatives have been investigated as inhibitors of kinases like p38 and VEGFR2.[8][13]
Table 1: Comparative Anticancer Activity of Diazine Derivatives (Illustrative Examples)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrazine | Cinnamic acid-pyrazine hybrid | HCV RdRp | 0.69 | [14] |
| Pyrazine | Chalcone-pyrazine hybrid | MCF-7 (Breast) | 9.1 | [9] |
| Pyrazine | Flavono-pyrazine hybrid | HT-29 (Colon) | 10.67 | [9] |
| Pyrazine | Resveratrol-pyrazine analog | MCF-7 (Breast) | 70.9 | [14] |
| Pyridine* | Imidazo[1,2-a]pyridine | A375 (Melanoma) | 11 | |
| Pyrimidine | Indolyl-pyrimidine | S. aureus | Potent | [4] |
Note: Direct comparative IC50 data for all three isomers under identical conditions is scarce in publicly available literature. This table provides illustrative examples of potency for different derivatives. Pyridine is included as a related heterocycle for context.
Antimicrobial Activity
Derivatives of all three diazines have demonstrated significant activity against a wide range of pathogens.
-
Pyrimidine : The pyrimidine core is found in antibacterial sulfonamides and antifungal agents like Flucytosine.[4] Its derivatives exhibit broad-spectrum activity by inhibiting essential microbial pathways.[3][4][15]
-
Pyridazine : Many pyridazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities.[6][16]
-
Pyrazine : Pyrazinamide is a cornerstone drug for tuberculosis treatment. Other pyrazine derivatives have shown a wide range of antibacterial and antifungal activities.[9][17]
Experimental Corner: Protocols for Comparative Bioactivity Screening
To ensure trustworthy and reproducible results, standardized assays are critical for comparing the bioactivity of these isomers. Here are detailed protocols for two fundamental assays.
Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)
This protocol assesses a compound's ability to reduce the viability of cancer cells, a common indicator of cytotoxic or cytostatic activity.
Causality : The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds (pyrimidine, pyridazine, pyrazine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
dot digraph "MTT_Workflow" { graph [fontname="Arial", label="Figure 2. MTT Assay Workflow", labelloc=b, fontsize=12, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", style="filled, rounded", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: A streamlined workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Causality : This method provides a direct, quantitative measure of a compound's bacteriostatic or fungistatic activity. By challenging the microbe with a range of concentrations, it establishes a clear threshold for growth inhibition, which is a critical parameter in antimicrobial drug discovery. A colorimetric indicator like Alamar Blue can be used to visualize viability, as its color changes in response to metabolic activity.
Step-by-Step Methodology:
-
Compound Preparation : Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation : Prepare a standardized microbial inoculum suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation : Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for most bacteria or 24-48 hours for fungi.
-
MIC Determination : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible growth.
-
(Optional) Colorimetric Reading : For a quantitative result, add 20 µL of a viability indicator like Alamar Blue and incubate for an additional 1-4 hours. A color change (e.g., blue to pink) indicates growth. The MIC is the lowest concentration that prevents the color change.
dot digraph "MIC_Workflow" { graph [fontname="Arial", label="Figure 3. Broth Microdilution Workflow", labelloc=b, fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", color="#34A853", fillcolor="#F1F3F4", style="filled, rounded", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for determining Minimum Inhibitory Concentration.
Mechanistic Insights: Linking Structure to Function
The divergent bioactivities of the diazine isomers can be traced back to their fundamental electronic and structural differences. The position of the nitrogen atoms dictates the molecule's shape, hydrogen bonding patterns, and overall electronic character, which in turn governs how it interacts with its biological target.
-
Pyridazine (1,2-Diazine) : The adjacent, electron-withdrawing nitrogen atoms create a highly polarized N-N bond and a distinct electron-poor region. This makes the pyridazine ring an excellent metal chelator and allows for unique hydrogen bonding interactions that are not possible with the other isomers. This property can be exploited for designing inhibitors that coordinate with metal ions in enzyme active sites.
-
Pyrimidine (1,3-Diazine) : The 1,3-arrangement of nitrogens is a common motif in nature (e.g., nucleobases). This "bio-familiarity" allows pyrimidine derivatives to act as effective mimics or competitors for natural ligands. For instance, in many kinase inhibitors, the pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP.
-
Pyrazine (1,4-Diazine) : The symmetrical, non-polar nature of the pyrazine ring can be advantageous for crossing biological membranes.[9] Its structure can serve as a rigid, aromatic linker to correctly orient other pharmacophoric groups for optimal target engagement. The nitrogen atoms can still act as hydrogen bond acceptors, contributing to binding affinity.
Caption: How nitrogen placement influences properties and bioactivity.
Conclusion and Future Perspectives
While pyrimidine remains a dominant scaffold in medicinal chemistry, its isomers, pyridazine and pyrazine, offer unique and powerful alternatives for drug design. The choice of isomer is not arbitrary but a strategic decision to leverage specific physicochemical properties for optimal target engagement and pharmacokinetic profiles. Pyridazine's polarity and chelation ability, pyrimidine's biomimetic potential, and pyrazine's symmetric rigidity provide a versatile toolkit for the medicinal chemist.
Future research should focus on more direct, head-to-head comparisons of isomeric derivatives against the same biological targets under standardized conditions. This will provide clearer structure-activity relationships and enable more rational design of next-generation therapeutics. The exploration of fused and hybrid systems incorporating these diazine cores also represents a promising avenue for discovering novel bioactive compounds.
References
- The Diverse Biological Activities of Pyrimidine Deriv
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Biological Activity of Pyrimidine Deriv
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Pyridazine and its deriv
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.
- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transform
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
- Navigating the Synthesis and Bioactivity of Pyridazine Analogs: A Compar
- Diazine group. Slideshare.
- Diazine. Grokipedia.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- General characteristics of diazines. Química Organica.org.
- Diazines. Química Organica.org.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Diazines [quimicaorganica.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General characteristics of diazines [quimicaorganica.org]
- 11. Diazine group | PPTX [slideshare.net]
- 12. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. Pyridazine and its derivatives | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol: A Comparative Analysis for Modern Drug Discovery
Welcome to a comprehensive evaluation of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a heterocyclic building block of increasing importance in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages and strategic applications of this reagent compared to other key heterocyclic scaffolds. We will move beyond simple catalog data to explore the causality behind its reactivity, provide actionable experimental protocols, and position it within the broader landscape of synthetic strategy.
The pyrimidine nucleus is a well-established "privileged structure" in pharmacology, forming the core of countless therapeutic agents due to its ability to engage in biologically relevant hydrogen bonding and serve as a versatile scaffold.[1][2][3] The title compound, this compound, is distinguished by three key features: the reactive chloromethyl group, a metabolic-stability-enhancing cyclopropyl substituent, and the pyrimidin-4-ol core. This unique combination offers a compelling platform for generating novel molecular architectures.
Part 1: The Core Reactivity Profile of this compound
The primary synthetic utility of this building block stems from the high reactivity of the 6-(chloromethyl) group. The electron-withdrawing character of the pyrimidine ring renders the methylene carbon highly electrophilic and thus susceptible to attack by a wide array of nucleophiles. This reaction typically proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
The concerted, single-step mechanism involves a backside attack by the nucleophile, displacing the chloride leaving group. This transformation is foundational for introducing diverse side chains, which is critical for structure-activity relationship (SAR) studies.
Note: The DOT script above is a template. A chemical drawing tool would be needed to generate the actual image files for a complete visual representation.
Caption: General SN2 mechanism for nucleophilic substitution.
Part 2: A Comparative Analysis with Alternative Heterocyclic Building Blocks
The strategic choice of a building block dictates the entire synthetic route and the accessible chemical space. Below, we compare this compound with other common heterocyclic intermediates, highlighting their distinct reactivity profiles and applications.
Decision Framework for Building Block Selection
The choice of building block is a critical decision point in synthesis design. The following flowchart illustrates a logical path for selecting an appropriate scaffold based on the desired chemical transformation.
Caption: Decision workflow for selecting a heterocyclic building block.
Data Summary Table
| Building Block | Core Structure | Primary Reaction Type(s) | Key Advantages | Limitations / Considerations |
| This compound | Cyclopropyl-substituted pyrimidinol | SN2 on chloromethyl group | - Highly reactive handle for diversification.- Cyclopropyl group can improve metabolic stability.- Pyrimidinol core offers H-bonding sites. | Tautomerism (ol vs. one) can affect reactivity/solubility. |
| 2-(Chloromethyl)pyrimidine | Unsubstituted pyrimidine | SN2 on chloromethyl group | - Simpler, cost-effective baseline.- Predictable SN2 reactivity. | Lacks substituents for modulating physicochemical properties. |
| 5-Bromo-2-chloropyrimidine | Dihalogenated pyrimidine | Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | - Orthogonal reactivity (C-Br > C-Cl) allows for sequential, selective functionalization. | Requires catalytic methods; not suitable for simple nucleophilic substitution. |
| 4-(Chloromethyl)-2-fluoropyridine | Substituted pyridine | SN2 on chloromethyl group and/or SNAr at C2-F position | - Offers two distinct reactive sites.- Enables complex diversification pathways. | Reaction conditions must be carefully controlled to achieve regioselectivity. |
| Pyrazolo[3,4-d]pyrimidines | Fused bicyclic heterocycle (Purine isostere) | Varied, depending on substitution (e.g., SNAr on chloro-analogs) | - Bioisostere of purines, often used in kinase inhibitor design.[4][5]- Rigid scaffold pre-organizes substituents. | Less modular than building from a monocyclic ring; synthesis can be more complex. |
Part 3: Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following sections provide detailed, self-validating methodologies for key transformations.
General Workflow for Nucleophilic Substitution
The synthesis of pyrimidine derivatives from a chloromethyl precursor follows a standardized workflow that ensures high purity and yield. This process is a self-validating system, incorporating in-process checks (TLC/LC-MS) and a robust purification step.
Caption: General experimental workflow for SN2 reactions.
Protocol 1: Synthesis of a 6-((Arylamino)methyl) Derivative
This protocol details the N-alkylation of an aniline, a common transformation in the synthesis of kinase inhibitors.[2]
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine solution
-
-
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.
-
Add this compound (1.0 eq) portion-wise to the mixture. The choice of a mild base like K₂CO₃ is crucial to prevent unwanted side reactions while effectively neutralizing the HCl generated during the substitution.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-((arylamino)methyl)-2-cyclopropylpyrimidin-4-ol derivative.
-
Protocol 2: Synthesis of a 6-((Arylthio)methyl) Derivative
This protocol outlines the synthesis of pyrimidine thioethers, leveraging the high nucleophilicity of thiolates.
-
Materials:
-
This compound (1.0 eq)
-
Substituted thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate, Water, Brine solution
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile, add the substituted thiophenol (1.1 eq) at room temperature. The generation of the thiolate in situ is a key step.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature. These reactions are often rapid, typically completing within 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 6-((arylthio)methyl)-2-cyclopropylpyrimidin-4-ol.
-
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its primary strength lies in the predictable and efficient SN2 reactivity of its chloromethyl group, allowing for the rapid introduction of diverse chemical functionalities. When compared to other heterocyclic systems, it offers a distinct advantage for programs focused on side-chain diversification.
While halogenated pyrimidines are superior for direct C-C bond formation on the aromatic core via cross-coupling, and fused systems like pyrazolopyrimidines provide rigid scaffolds mimicking natural purines[4], the title compound excels in its role as a modular platform. The presence of the cyclopropyl group provides a pre-installed feature known to enhance metabolic stability and modulate lipophilicity, offering a head start in lead optimization. For research teams aiming to quickly build and test a wide array of analogues by modifying a key side chain, this compound represents a strategically sound and experimentally robust choice.
References
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- The Chemistry Behind Pharmaceuticals: Focusing on Pyrimidine Building Blocks.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
- Pyrimidines in Drug Discovery - PharmaBlock.
- Structures of active drugs containing fused pyrimidine.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI.
Sources
A Comparative Guide to the Synthesis of 2,6-Disubstituted Pyrimidines: From Classical Reactions to Modern Catalytic Strategies
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The efficient and reliable synthesis of specifically substituted pyrimidines, such as the 2,6-disubstituted isomers, is of paramount importance for the generation of novel chemical entities with tailored biological activities. This guide provides an in-depth comparison of established and contemporary synthetic routes to 2,6-disubstituted pyrimidines, offering a critical evaluation of their performance, supported by experimental data and detailed protocols.
The Enduring Relevance of the Pyrimidine Core
The pyrimidine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs for a wide range of indications, including cancer, and viral and bacterial infections. The substituents at the 2 and 6 positions of the pyrimidine ring play a crucial role in modulating the molecule's pharmacological profile, influencing factors such as target binding affinity, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile synthetic methodologies that allow for the precise installation of diverse functionalities at these positions is a key focus in modern organic synthesis.
A Comparative Analysis of Synthetic Methodologies
The synthesis of pyrimidines has evolved from classical condensation reactions to highly efficient metal-catalyzed and multicomponent strategies.[1] This section provides a comparative overview of some of the most significant methods for constructing the 2,6-disubstituted pyrimidine core.
Classical Approaches: The Foundation of Pyrimidine Synthesis
Classical methods, while sometimes limited in scope and efficiency compared to modern techniques, laid the groundwork for pyrimidine chemistry and are still employed in certain applications.
-
Pinner Synthesis: This traditional method involves the condensation of 1,3-dicarbonyl compounds with amidines.[2] While effective for the synthesis of certain pyrimidines, it can suffer from harsh reaction conditions and limited substrate scope.
-
Biginelli Reaction: A well-established multicomponent reaction, the Biginelli reaction and its variations offer a straightforward approach to dihydropyrimidinones, which can be precursors to pyrimidines.[3][4] While not always directly yielding 2,6-disubstituted pyrimidines, modifications of this reaction are highly relevant.
Modern Strategies: Efficiency, Sustainability, and Versatility
Contemporary synthetic methods often prioritize efficiency, sustainability, and the ability to generate molecular diversity. These approaches frequently employ transition metal catalysis, microwave irradiation, and green chemistry principles.[5][6][7]
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The use of transition metals like palladium, copper, nickel, and iridium has revolutionized pyrimidine synthesis.[2] These catalysts enable novel bond formations and facilitate the construction of the pyrimidine ring from readily available starting materials with high yields and regioselectivity. For instance, copper-catalyzed multicomponent reactions of terminal alkynes, carbon dioxide, and amidines provide a versatile route to 2,6-disubstituted pyrimidones.[2][8]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[9] In pyrimidine synthesis, it can significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating.[9][10] This technique aligns with the principles of green chemistry by reducing energy consumption.[6]
-
Green Chemistry Approaches: Recognizing the environmental impact of chemical synthesis, green chemistry principles are increasingly being integrated into pyrimidine synthesis.[5][6][7] This includes the use of solvent-free reaction conditions (grindstone chemistry), recyclable catalysts, and energy-efficient methods like ultrasound and microwave-assisted synthesis.[3][6]
Quantitative Comparison of Synthetic Routes
The choice of a synthetic route is often dictated by factors such as yield, reaction time, and the complexity of the procedure. The following table summarizes key performance indicators for various methods leading to substituted pyrimidines, providing a basis for objective comparison.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Amidines, 1,3-Dicarbonyls | Acid/Base | Varies | Hours | Varies | Moderate to Good |
| Biginelli Reaction (Modified) | Aldehyde, β-Ketoester, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | Room Temp. | >90 |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93[2] |
| Copper-Catalyzed Synthesis of Pyrimidones | Terminal Alkynes, CO₂, Amidine | Cu(II) | DMF | Not Specified | Microwave | Moderate to Good[2] |
| Nickel-Catalyzed Dehydrogenative Coupling | Alcohols, Amidines | Nickel Complex | Varies | Not Specified | Varies | Good[2] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95 |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments, illustrating both classical and modern approaches to pyrimidine synthesis.
Protocol 1: Modified Biginelli Reaction via Grindstone Chemistry (A Green Approach)
This solvent-free method offers an eco-friendly and efficient route to dihydropyrimidines, which can be further modified to yield pyrimidines.[3]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a mortar.
-
The mixture is ground with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water.
-
The solid product is collected by filtration and recrystallized from ethanol to afford the pure product.
Protocol 2: General Procedure for the Synthesis of 4,6-Disubstituted Pyrimidin-2-amines
This protocol describes a common method for synthesizing 4,6-disubstituted pyrimidin-2-amines from chalcones and guanidine hydrochloride.
Reaction Setup:
-
Equimolar amounts of a substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are taken in a round-bottom flask.
Solvent and Reflux: 2. The reactants are dissolved in dimethylformamide (DMF). 3. The mixture is refluxed for 4-6 hours, typically maintaining a temperature of 50-60°C using a water bath.
Reaction Monitoring: 4. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Work-up and Purification: 5. Upon completion, the reaction mixture is cooled and poured into ice-cold water. 6. The resulting precipitate is filtered, washed with water, and dried. 7. The crude product is then recrystallized from a suitable solvent to yield the purified product.
Protocol 3: Synthesis of 2,5-Disubstituted Pyrimidines via SNAr and Copper-Catalyzed Cross-Coupling
This protocol outlines a multi-step synthesis to produce 2,5-disubstituted pyrimidines, demonstrating the power of modern synthetic methods for creating diverse libraries of compounds.[11]
Step 1: SNAr Amination
-
To a solution of 1-Boc-piperazine (5.04 mmol) and potassium carbonate (13.1 mmol) in acetonitrile (12.6 mL) in a dry sealed tube under argon, add 2,5-dibromopyrimidine (5.04 mmol).
-
Stir the mixture at 80°C for 12 hours.
-
Monitor the reaction completion by TLC.[11]
Step 2: Copper-Catalyzed Cross-Coupling
-
The 2-aminopyrimidine derivative from Step 1 is reacted with a substituted phenol or alcohol in the presence of a copper catalyst (e.g., CuI or CuO₂) and a ligand (e.g., 1,10-phenanthroline) in a suitable solvent like toluene.
-
The reaction is typically heated at 110°C.[11]
Step 3: Deprotection
-
The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final 2,5-disubstituted pyrimidine.[11]
Visualizing the Synthetic Pathways
Diagrams are essential for understanding the flow of a synthetic process. The following visualizations, created using the DOT language, depict a generalized workflow for synthetic route validation and a simplified representation of a modern catalytic cycle.
Caption: A generalized workflow for the validation of a synthetic route.
Caption: A simplified representation of a catalytic cycle in modern pyrimidine synthesis.
Conclusion and Future Outlook
The synthesis of 2,6-disubstituted pyrimidines continues to be an active area of research, driven by the quest for novel therapeutics. While classical methods provide a solid foundation, modern catalytic and green chemistry approaches are paving the way for more efficient, sustainable, and diverse synthetic strategies. The choice of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect even more innovative and powerful methods for the construction of this vital heterocyclic scaffold to emerge.
References
-
Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Available from: [Link]
-
RASĀYAN J. Chem. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3). Available from: [Link]
-
Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology, 47(4). Available from: [Link]
-
PubMed. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059. Available from: [Link]
-
Wikipedia. Pyrimidine. Available from: [Link]
-
ResearchGate. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Available from: [Link]
-
ResearchGate. Comparison of Common Synthetic Methods for Pyrimidine Derivatives. Available from: [Link]
-
Semantic Scholar. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27. Available from: [Link]
-
Semantic Scholar. Recent Approaches to the Synthesis of Pyrimidine Derivatives. Available from: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]
-
ResearchGate. Synthetic routes for pyrimidine and its derivatives 78-106. Available from: [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 337-362. Available from: [Link]
-
PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. Available from: [Link]
-
PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3185. Available from: [Link]
-
ResearchGate. Copper-catalyzed synthesis of 2,6-disubstituted pyrimidones 79 with MW. Available from: [Link]
-
PubMed Central. A deconstruction–reconstruction strategy for pyrimidine diversification. Available from: [Link]
-
ACS Publications. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Available from: [Link]
-
PubMed Central. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(16), 4945. Available from: [Link]
-
Organic Syntheses. 2-mercaptopyrimidine. Available from: [Link]
-
ResearchGate. Proposed catalytic cycle for the synthesis of 2,4,6-trisubstituted pyrimidines 30. Available from: [Link]
-
ACS Publications. Fluorous Synthesis of Disubstituted Pyrimidines. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. powertechjournal.com [powertechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Cyclopropylpyrimidin-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the pyrimidine scaffold remains a cornerstone of successful therapeutic development. Its inherent ability to mimic the purine core of ATP makes it a privileged structure for competitive kinase inhibition. Within this vast chemical space, the 2-cyclopropylpyrimidin-4-ol moiety has emerged as a particularly intriguing starting point for the development of potent and selective kinase inhibitors. The cyclopropyl group, with its unique conformational rigidity and electronic properties, offers a valuable tool for modulating potency, selectivity, and pharmacokinetic properties.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-cyclopropylpyrimidin-4-ol derivatives. By synthesizing data from a range of studies on related pyrimidine-based inhibitors, we will explore how modifications to this core scaffold influence biological activity, with a primary focus on kinase inhibition. This document is intended to serve as a practical resource, offering not only a comparative analysis of structural modifications but also detailed experimental protocols to empower your own drug discovery efforts.
Core Scaffold and the Significance of the 2-Cyclopropyl Moiety
The 2-cyclopropylpyrimidin-4-ol core provides a rigid framework for interaction with the ATP-binding pocket of various kinases. The cyclopropyl group at the C2 position is particularly noteworthy. Its small, rigid nature can impart several advantageous properties, including increased metabolic stability and enhanced binding affinity through favorable hydrophobic interactions within the kinase hinge region. The 4-ol group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-cyclopropylpyrimidin-4-ol derivatives can be finely tuned by introducing various substituents at the C5 and C6 positions of the pyrimidine ring. The following sections dissect the impact of these modifications.
The Influence of C5 Position Substitution
Substitution at the C5 position of the pyrimidine ring has been shown to be a critical determinant of potency and selectivity.
-
Halogenation: The introduction of a halogen atom, such as fluorine, at the C5 position can significantly enhance inhibitory activity. The electron-withdrawing nature of fluorine can modulate the electronics of the pyrimidine ring, potentially improving binding affinity. While direct SAR data for 2-cyclopropyl-5-fluoropyrimidin-4-ol is limited, the commercially available intermediate itself suggests its utility in building more complex, potent molecules.[2] In broader pyrimidine series, halogenation at this position has been a successful strategy to improve potency.
-
Small Alkyl and Aryl Groups: While less common, the introduction of small alkyl or aryl groups at the C5 position can be explored to probe for additional hydrophobic interactions within the active site. However, bulky substituents at this position are generally disfavored as they can lead to steric clashes.
The Impact of C6 Position Substitution
The C6 position offers a versatile handle for introducing a wide range of substituents to explore the solvent-exposed region of the kinase ATP-binding site.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings at the C6 position is a common strategy to enhance potency and modulate selectivity. The nature and substitution pattern of these rings are critical.
-
Electron-donating and -withdrawing groups: The electronic properties of the C6-aryl substituent can significantly impact activity. For instance, in related pyrimidine series, electron-withdrawing groups on a C6-phenyl ring have been shown to be beneficial for activity against certain kinases.
-
Positional Isomers: The position of substituents on the C6-aryl ring is crucial. Ortho, meta, and para substitutions can lead to vastly different biological activities by altering the orientation of the ring and its ability to interact with specific amino acid residues.
-
-
Alkyl and Cycloalkyl Groups: The incorporation of various alkyl and cycloalkyl groups at the C6 position can be used to fine-tune the lipophilicity and steric bulk of the molecule, which can in turn affect potency, selectivity, and pharmacokinetic properties.
-
Amino and Substituted Amino Groups: The introduction of an amino group or substituted amino groups at the C6 position can provide additional hydrogen bonding opportunities and access to different regions of the ATP binding pocket.
Comparative Biological Data
While a comprehensive head-to-head comparison of a systematic series of 2-cyclopropylpyrimidin-4-ol derivatives is not available in the public domain, we can compile and compare data from related pyrimidine series to infer potential SAR trends.
| Scaffold | C5-Substituent | C6-Substituent | Target Kinase(s) | Activity (IC50) | Reference |
| Pyrimidine | H | 4-Anilino | CDK2 | 10-80 fold selectivity over CDK1 | [3] |
| Pyrimidine | H | Aryl | Mer/Axl | 2 nM (Mer), 16 nM (Axl) for compound 27 | [4] |
| Thieno[2,3-d]pyrimidine | H | 5,6-dimethyl | COX-2 | 42.19 µM for compound 5 | [5] |
| Pyrrolopyrimidine | H | 7-Aryl-2-anilino | Mer/Axl | Potent inhibition | [4] |
This table is a representative compilation from various sources and is intended to illustrate general SAR trends in related pyrimidine scaffolds. Direct comparison of IC50 values should be done with caution due to different assay conditions.
Experimental Protocols
To facilitate the exploration of the 2-cyclopropylpyrimidin-4-ol scaffold, we provide the following detailed experimental protocols.
Synthesis of 2-Cyclopropyl-6-substituted-pyrimidin-4-ol Derivatives
A general and adaptable synthetic route to access a variety of C6-substituted derivatives is outlined below. This approach leverages a condensation reaction followed by functionalization.
Workflow for Synthesis of 2-Cyclopropyl-6-aryl-pyrimidin-4-ol
Caption: General synthetic workflow for 2-cyclopropyl-6-aryl-pyrimidin-4-ol.
Step-by-Step Methodology:
-
Preparation of the Pyrimidin-4-ol Core:
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add cyclopropanecarboxamidine hydrochloride followed by the desired β-ketoester (e.g., ethyl benzoylacetate for a C6-phenyl derivative).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization:
-
The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Kinase Inhibition Assay
The following is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase. This protocol can be adapted for various kinase targets and detection methods.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase buffer, the target kinase enzyme, and the peptide or protein substrate.
-
Add the serially diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 2-cyclopropylpyrimidin-4-ol scaffold represents a promising starting point for the design of novel kinase inhibitors. While direct and comprehensive SAR data for this specific scaffold is still emerging, by drawing parallels from related pyrimidine series, we can establish a logical framework for further optimization. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the C5 and C6 positions. The experimental protocols provided in this guide offer a robust foundation for synthesizing and evaluating novel derivatives. Future work should focus on building a dedicated library of 2-cyclopropylpyrimidin-4-ol analogs and screening them against a diverse panel of kinases to establish a more detailed and specific SAR, ultimately paving the way for the development of next-generation targeted therapeutics.
References
- [Reference 4 not cited in text]
- [Reference 6 not cited in text]
- [Reference 7 not cited in text]
-
Fischer, P. M. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PubMed. Available at: [Link]
- [Reference 9 not cited in text]
- [Reference 10 not cited in text]
- [Reference 11 not cited in text]
-
Park, H. J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. Available at: [Link]
- [Reference 13 not cited in text]
- [Reference 14 not cited in text]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 56(2s), s289-s297. Available at: [Link]
- [Reference 16 not cited in text]
- [Reference 17 not cited in text]
- [Reference 19 not cited in text]
- [Reference 21 not cited in text]
- [Reference 22 not cited in text]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. 2-Cyclopropyl-5-fluoropyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
The Modern Chemist's Compass: Benchmarking Novel Pyrimidine Synthesis Methodologies
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of molecular design, forming the core of numerous therapeutic agents. The relentless pursuit of more efficient, sustainable, and versatile methods for its synthesis is a critical endeavor in medicinal chemistry. This guide offers an in-depth, objective comparison of emerging pyrimidine synthesis techniques against a traditional stalwart, providing the experimental data and mechanistic insights necessary to navigate the evolving landscape of heterocyclic chemistry.
The Enduring Legacy and Modern Imperatives of Pyrimidine Synthesis
Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a plethora of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] Historically, the synthesis of pyrimidine derivatives has relied on classical condensation reactions, which, while effective, often necessitate harsh reaction conditions, long reaction times, and the use of hazardous reagents.[2] The contemporary drive towards green chemistry and the demand for rapid synthesis of large compound libraries for drug discovery have spurred the development of innovative methodologies that prioritize efficiency, safety, and environmental benignity.[3][4]
This guide will dissect and benchmark four key methodologies: the traditional Biginelli reaction under conventional heating, its modern microwave-assisted counterpart, a sustainable iridium-catalyzed multicomponent synthesis, and a versatile approach starting from chalcones.
Comparative Analysis of Synthesis Methodologies
The selection of a synthetic route is a multifactorial decision, balancing yield, reaction time, substrate scope, and environmental impact. The following table provides a quantitative comparison of the selected methods.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst (e.g., HCl), Conventional heating (reflux) | Ethanol | 1.5 - 22 hours | 60-70% | Well-established, readily available starting materials.[5] | Long reaction times, often moderate yields, harsh conditions. |
| Microwave-Assisted Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst (e.g., sulfamic acid), Microwave irradiation | Solvent-free or minimal solvent (e.g., Ethanol, DMF) | 7 - 30 minutes | 72-90% | Drastically reduced reaction times, improved yields, energy efficient.[6][7] | Requires specialized microwave reactor equipment. |
| Iridium-Catalyzed Multicomponent Synthesis | Amidine, up to three different Alcohols | PN5P-Ir-pincer complex | Toluene | 20 hours | up to 93% | High regioselectivity, sustainable (uses alcohols, liberates H₂ and H₂O), access to unsymmetrically substituted pyrimidines.[8][9] | Requires specialized and expensive catalyst. |
| Synthesis from Chalcones | Chalcone, Urea/Thiourea/Guanidine HCl | Basic conditions (e.g., ethanolic KOH or NaOH) | Ethanol | 3 - 22 hours | 69-89% | Utilizes readily available chalcone precursors, good yields, straightforward procedure.[5][10] | Can require multi-step preparation of the initial chalcone. |
Mechanistic Insights and Workflow Visualization
Understanding the underlying reaction pathways and experimental workflows is crucial for troubleshooting and optimization.
The Biginelli Reaction: A Classic Revisited
The Biginelli reaction is a one-pot cyclocondensation that has been a reliable method for synthesizing dihydropyrimidinones (DHPMs) for over a century. The microwave-assisted variant significantly accelerates this process by efficiently heating the polar reactants.[6][11]
Iridium-Catalyzed Synthesis: A Sustainable Approach
This novel method provides regioselective access to highly substituted pyrimidines from readily available alcohols.[8][9] The reaction proceeds through a series of condensation and dehydrogenation steps, with the iridium pincer complex acting as a highly efficient catalyst.[9]
Synthesis from Chalcones: A Versatile Pathway
Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for a variety of heterocyclic compounds, including pyrimidines.[5] The synthesis involves the cyclocondensation of a chalcone with urea, thiourea, or guanidine.[10]
Experimental Protocols
For the practical application of these methodologies, detailed and reproducible protocols are essential.
Protocol 1: Microwave-Assisted Solvent-Free Biginelli Reaction[7]
-
Reactant Mixture: In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and a catalytic amount of sulfamic acid (20 mol%).
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at a power of 600W for 25-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the beaker and stir.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols[10][11]
-
Reaction Setup: In a glovebox, charge a screw-cap vial with the PN5P-Ir-pincer complex catalyst, the amidine hydrochloride, and sodium tert-butoxide.
-
Addition of Reagents: Add the respective alcohols and toluene as the solvent.
-
Reaction: Seal the vial and heat the reaction mixture at 150°C for 20 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the substituted pyrimidine.
Protocol 3: Synthesis of Pyrimidines from Chalcones[6]
-
Reaction Mixture: In a round-bottom flask, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in 25 mL of an ethanolic potassium hydroxide solution.
-
Reflux: Reflux the reaction mixture for approximately 22 hours.
-
Work-up: Cool the mixture to room temperature and allow it to stand overnight.
-
Isolation: Acidify the mixture with acetic acid. Collect the resulting solid precipitate by filtration and recrystallize from ethanol to obtain the pure pyrimidine derivative.
Conclusion: Selecting the Optimal Synthetic Path
The synthesis of pyrimidines has been significantly advanced by the adoption of modern chemical principles.[2][4]
-
For rapid lead generation and high-throughput screening , microwave-assisted methods offer an unparalleled combination of speed and efficiency.[11]
-
For the synthesis of complex, unsymmetrically substituted pyrimidines with a focus on sustainability and atom economy , iridium-catalyzed multicomponent reactions from alcohols represent the cutting edge.[8][9]
-
When starting from readily available aromatic ketones and aldehydes , the synthesis via chalcone intermediates provides a robust and high-yielding alternative.[5][10]
While the traditional Biginelli reaction remains a foundational method, these newer approaches provide significant advantages that align with the demands of modern drug discovery and development. By understanding the comparative performance and mechanistic nuances of each method, researchers can make informed decisions to accelerate their research and development efforts in this vital area of medicinal chemistry.
References
- Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139.
- RASĀYAN J. Chem. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3).
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
- IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Applied Technology.
-
Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from [Link]
-
Scirp.org. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Retrieved from [Link]
- IJCPS. (n.d.). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. International Journal of Current Pharmaceutical Sciences.
- American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
- Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives.
- Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology, 47(4).
-
Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Retrieved from [Link]
- Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 256-267.
- Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 38-44.
- BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.
-
Bohrium. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Preprints.org. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Bentham Science Publishers. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Current Microwave Chemistry, 9(2), 78-89.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Folia Medica. (n.d.).
- MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(15), 5789.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (2025).
- Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines.
- International Journal of Pharmaceutical Sciences. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- National Institutes of Health. (n.d.).
- BenchChem. (2025).
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 291-314.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 784.
- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Jetir.org. (n.d.).
- ResearchGate. (2025). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series.
- PubMed. (n.d.).
- PubMed. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.
- Creative Proteomics. (2024).
Sources
- 1. ijsat.org [ijsat.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. powertechjournal.com [powertechjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
selectivity profile of enzyme inhibitors derived from 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol
This guide provides an in-depth comparative analysis of the selectivity profile of a novel series of pyrazolopyrimidine-based enzyme inhibitors, potent antagonists of Dipeptidyl Peptidase-4 (DPP-4). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases, particularly Type 2 Diabetes Mellitus.
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. While achieving high potency against a therapeutic target is a primary objective, ensuring selectivity over related enzymes is critical for minimizing off-target effects and enhancing the safety profile of a drug candidate. This guide will delve into the selectivity of fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives, which have shown significant promise as DPP-4 inhibitors. We will compare their performance against established DPP-4 inhibitors and provide the supporting experimental data and methodologies to offer a comprehensive understanding of their therapeutic potential.
The Critical Role of Selectivity in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a well-validated therapeutic target for the treatment of Type 2 Diabetes.[1][2] DPP-4 inhibitors, also known as "gliptins," function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[2]
However, the human genome encodes for several other homologous peptidases, including DPP-8 and DPP-9.[2] While the physiological roles of DPP-8 and DPP-9 are not fully elucidated, non-selective inhibition of these enzymes has been associated with potential adverse effects in preclinical studies.[2] Therefore, the development of highly selective DPP-4 inhibitors is a key objective to ensure a favorable safety profile. This guide focuses on a series of novel fused pyrazolopyrimidine derivatives and their selectivity against these closely related enzymes.
Comparative Selectivity Profile of Fused Pyrazolopyrimidine Derivatives
A recent study has detailed the synthesis and evaluation of a series of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives as potent DPP-4 inhibitors.[3] The core structure of these compounds suggests a synthetic route that could potentially utilize intermediates such as 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, where the chloromethyl group serves as a handle for further functionalization. The inhibitory activity of the most promising compounds from this series was assessed against DPP-4, as well as the off-target enzymes DPP-8 and DPP-9.
For comparative purposes, we are including data for Sitagliptin, a widely prescribed DPP-4 inhibitor.
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity vs. DPP-8 (Fold) | Selectivity vs. DPP-9 (Fold) |
| Compound 9n | DPP-4 | 21.4 | > 4670 | > 4670 |
| Compound 9o | DPP-4 | 29.7 | > 3367 | > 3367 |
| Compound 9p | DPP-4 | 59.8 | > 1672 | > 1672 |
| Sitagliptin | DPP-4 | 28 | > 9200 | > 9200 |
Data synthesized from "Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study".[3]
The data clearly indicates that the novel fused pyrazolopyrimidine derivatives, particularly compound 9n , exhibit potent inhibition of DPP-4 with IC50 values in the low nanomolar range, comparable to the established drug Sitagliptin.[3] More importantly, these compounds demonstrate excellent selectivity against DPP-8 and DPP-9, a critical factor for a promising safety profile.[3]
Structure-Activity Relationship (SAR) and a Pathway to Potency
The pyrazolopyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known to form key interactions with the active sites of various enzymes.[4][5] In the case of these DPP-4 inhibitors, the structure-activity relationship studies revealed that modifications at the N-1 and C-3 positions of the pyrazolopyrimidine core, coupled with the β-amino ester or amide linker, significantly influence potency and selectivity.[3]
The general synthetic strategy for such compounds often involves the use of a reactive intermediate, such as a 6-(chloromethyl)pyrimidine derivative. This intermediate allows for the introduction of various side chains to explore the chemical space and optimize the inhibitor's properties.
Caption: General synthetic logic for pyrazolopyrimidine inhibitors.
Experimental Methodologies for Selectivity Profiling
To ensure the trustworthiness of the selectivity data, robust and validated experimental protocols are essential. The following outlines the key assays employed in determining the selectivity profile of these DPP-4 inhibitors.
DPP-4, DPP-8, and DPP-9 Inhibition Assay Protocol
This protocol is based on a well-established fluorescence-based method for measuring the enzymatic activity of DPP family enzymes.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4, DPP-8, and DPP-9.
Materials:
-
Human recombinant DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts.
-
Test compounds and reference inhibitor (e.g., Sitagliptin).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the enzymes and the substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add 25 µL of the diluted test compound or reference inhibitor. b. Add 50 µL of the diluted enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve). b. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 6-(Chloromethyl)-2-cyclopropylpyrimidin-4-ol for Laboratory Professionals
This guide provides an in-depth protocol for the proper disposal of 6-(chloromethyl)-2-cyclopropylpyrimidin-4-ol, a halogenated pyrimidine derivative utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting our ecosystem.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of a chloromethyl group and a pyrimidine ring, this compound should be handled as a hazardous substance. Structurally similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[2][4][5] The chloromethyl moiety suggests that this compound may also be a reactive alkylating agent, necessitating careful handling to avoid exposure.
1.1. Core Hazards:
-
Irritation: Potential to cause serious skin and eye irritation.[2][4][5]
-
Reactivity: The chloromethyl group may be reactive. Thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][4]
1.2. Required Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][7] | Protects eyes from splashes of contaminated solvents or contact with the solid waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.[8] | Prevents direct skin contact with the chemical, which may cause irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. Use in a chemical fume hood. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Always handle within a fume hood. |
Part 2: Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
2.1. Immediate Actions:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][9]
2.2. Spill Cleanup Procedure:
-
Containment: For liquid spills (e.g., solutions containing the compound), contain the spill using an inert absorbent material like sand, earth, or vermiculite.[9]
-
Collection: Carefully sweep up the absorbed material or the solid compound. Use non-sparking tools to avoid ignition sources.[1]
-
Disposal: Place the collected waste into a suitable, labeled, and closed container for hazardous waste disposal.[1][2][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[10][11][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer.[1][3]
3.1. Waste Segregation:
-
Crucial First Step: It is imperative to segregate halogenated waste from non-halogenated waste streams.[12] Co-mingling can complicate the disposal process and significantly increase costs.
-
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated materials) separately from liquid waste (e.g., solutions from experiments).
3.2. Containerization:
-
Select an Appropriate Container: Use a chemically compatible and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.[10]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full chemical name: "this compound".[9] List all constituents of a mixture, including solvents.
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[1][2] This prevents the release of vapors and protects the contents from reacting with the environment.
3.3. Waste Accumulation and Storage:
-
Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area within or near the laboratory where the waste is generated.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatibilities: Store this waste away from strong oxidizing agents and strong acids.[2]
3.4. Final Disposal:
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal: The waste will be transported to a licensed chemical destruction facility for disposal, typically via controlled incineration with flue gas scrubbing.[1][3] This is the environmentally preferred method for destroying chlorinated organic residues.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Part 4: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinsate Disposal: The rinsate must be collected and disposed of as liquid halogenated hazardous waste.
-
Container Disposal: After triple rinsing and air drying, deface or remove the original label. The container can then typically be disposed of in the appropriate glass or plastic recycling bin, depending on institutional policies.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical hygiene.
References
-
Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer. [Link]
-
Hazardous laboratory waste classification. Universitat de Barcelona. [Link]
-
Safety Data Sheet - 2-Amino-6-chloropyrimidin-4-ol hydrate. Angene Chemical. [Link]
-
Classification of special laboratory waste. Universitat de Barcelona. [Link]
-
Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Chulalongkorn University. [Link]
-
Waste Classifications. University of Texas at Dallas. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ub.edu [ub.edu]
- 11. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 12. nova.edu [nova.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
